N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-10(17)15-11-2-6-13(7-3-11)22(20,21)14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZGYZAAOZVGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283165 | |
| Record name | N-[4-(4-Nitrobenzene-1-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1775-37-7 | |
| Record name | 1775-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(4-Nitrobenzene-1-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetamido-4'-nitrodiphenyl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide and Its Isomer, Sulfanitran
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Nomenclature
The chemical name N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide presents a critical ambiguity rooted in its structural interpretation. This nomenclature can refer to two distinct isomers, a sulfone or a sulfonamide, depending on the connectivity of the sulfonyl group. This guide provides a comprehensive examination of both compounds to equip researchers with a clear and detailed understanding of their respective physical, chemical, and biological properties.
The sulfone isomer , N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide, features a diaryl sulfone core, where the sulfonyl moiety directly links the two phenyl rings. In contrast, the sulfonamide isomer , N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide, commonly known as Sulfanitran, is a sulfonamide antibiotic where a nitrogen atom bridges the sulfonyl group and one of the phenyl rings. This structural variance profoundly influences their physicochemical properties and biological activities. This document will address each isomer in separate, detailed sections to provide a comparative and thorough analysis.
Part 1: The Sulfonamide Isomer - Sulfanitran
Sulfanitran is a well-documented sulfonamide antibiotic primarily used in the poultry industry as an anticoccidial agent.[1][2] Its established biological activity has led to more extensive characterization compared to its sulfone isomer.
Physicochemical Properties of Sulfanitran
A summary of the key physicochemical properties of Sulfanitran is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide | [3] |
| Synonyms | Sulfanitran, 4'-((p-Nitrophenyl)sulfamoyl)acetanilide | [3] |
| CAS Number | 122-16-7 | [3][4] |
| Molecular Formula | C₁₄H₁₃N₃O₅S | [3][4] |
| Molecular Weight | 335.34 g/mol | [3][4] |
| Appearance | Yellowish-green solid | [1] |
| Melting Point | 239-240 °C or 264 °C | [5] |
| Solubility | Information not readily available |
Chemical Properties and Reactivity
Sulfanitran's chemical behavior is dictated by the sulfonamide linkage and the electron-withdrawing nitro group. The sulfonamide proton is weakly acidic and can be deprotonated under basic conditions. The nitro group can be reduced to an amine, a common transformation in medicinal chemistry to modulate a compound's biological activity. The aromatic rings are susceptible to electrophilic substitution, although the electron-withdrawing nature of the sulfonyl and nitro groups deactivates the rings.
Synthesis of Sulfanitran
Sulfanitran is typically synthesized via the condensation of 4-nitroaniline with p-acetamidobenzenesulfonyl chloride in the presence of a base like pyridine.[1]
-
Dissolution: Dissolve 4-nitroaniline (1 equivalent) in pyridine.
-
Addition: Slowly add p-acetamidobenzenesulfonyl chloride (1.1 equivalents) to the solution at room temperature with stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature overnight.
-
Quenching and Extraction: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent like ethanol to obtain pure Sulfanitran.
Spectral Data for Sulfanitran
-
Infrared (IR) Spectroscopy: The IR spectrum of Sulfanitran exhibits characteristic peaks for the N-H stretching of the sulfonamide and amide groups, the asymmetric and symmetric stretching of the S=O bonds, and the stretching of the C=O and nitro groups.[3]
-
Mass Spectrometry: The mass spectrum of Sulfanitran shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3][6][7]
Applications and Biological Activity
The primary application of Sulfanitran is as a veterinary drug to control coccidiosis in poultry.[1][2] It functions as a sulfonamide antibiotic, inhibiting the synthesis of folic acid in protozoa. There is also research into its potential as a multidrug resistance protein 2 (MRP2) stimulator.[8][9]
Safety and Handling
Sulfanitran should be handled with care in a well-ventilated area, using appropriate personal protective equipment.[10][11] It may cause skin, eye, and respiratory irritation.[10]
Part 2: The Sulfone Isomer - N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide
The sulfone isomer, N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide, is a less-studied compound compared to Sulfanitran. However, the diaryl sulfone moiety is a significant pharmacophore in medicinal chemistry.[12]
Physicochemical Properties of N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide
Specific experimental data for this compound is limited. The following table includes available and predicted data.
| Property | Value | Source(s) |
| IUPAC Name | N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide | [4] |
| Synonyms | 4-Nitro-4'-acetylaminodiphenyl sulfone, 4'-[(p-Nitrophenyl)sulfonyl]acetanilide | [4] |
| CAS Number | 1775-37-7 | [4] |
| Molecular Formula | C₁₄H₁₂N₂O₅S | [4] |
| Molecular Weight | 320.32 g/mol | [4] |
| Appearance | Predicted to be a solid | |
| Melting Point | Not experimentally determined in available literature | |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF |
Chemical Properties and Reactivity
The chemical reactivity of this sulfone is characterized by the stability of the diaryl sulfone linkage. The electron-withdrawing nitro and sulfonyl groups make both aromatic rings electron-deficient and less susceptible to electrophilic substitution. The nitro group can be reduced to an amine, which is a common strategy in drug design to alter the molecule's properties.
Plausible Synthesis of N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide
-
Preparation of Sulfinic Acid Salt: Prepare sodium 4-acetamidobenzenesulfinate from 4-acetamidobenzenesulfonyl chloride by reduction.[3][6]
-
Nucleophilic Aromatic Substitution: React sodium 4-acetamidobenzenesulfinate with 1-chloro-4-nitrobenzene in a polar aprotic solvent like DMF or DMSO at an elevated temperature.
-
Work-up and Purification: After the reaction is complete, pour the mixture into water to precipitate the crude product. Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure sulfone.
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Nitro-4’-acetylaminodiphenyl Sulfone_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-ACETAMIDOBENZENESULFINIC ACID SODIUM SALT | 15898-43-8 [chemicalbook.com]
- 7. Sodium 4-Acetamidobenzenesulfinate | 15898-43-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 121-62-0: 4-Acetamidobenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]
- 11. tandfonline.com [tandfonline.com]
- 12. iomcworld.com [iomcworld.com]
An In-Depth Technical Guide to N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide (Sulfanitran)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the compound N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide, widely identified by its Chemical Abstracts Service (CAS) number 122-16-7 .[1][2][3][4] This document provides an in-depth exploration of its chemical identity, synthesis, physicochemical properties, and established applications, with a focus on delivering field-proven insights and methodologies.
Chemical Identity and Nomenclature
This compound is a synthetic sulfonamide that is also known by its common name, Sulfanitran.[1][5][6] Its chemical structure is characterized by a central acetanilide moiety linked to a 4-nitrophenyl group through a sulfonamide bridge.
Systematic (IUPAC) Name: N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide[5]
Synonyms:
-
4'-((p-Nitrophenyl)sulfamoyl)acetanilide[5]
-
N-acetyl-4-nitrophenylsulfanilamide[5]
-
N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide[1]
-
APNPS[7]
CAS Number: 122-16-7[1][2][3][4]
Physicochemical and Structural Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Sulfanitran are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N₃O₅S | [1][7][8] |
| Molecular Weight | 335.34 g/mol | [1][7][8] |
| Appearance | Yellowish-green solid | [7] |
| Purity | ≥98% (typical) | [2] |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[O-] | [5] |
| InChIKey | GWBPFRGXNGPPMF-UHFFFAOYSA-N | [5] |
Synthesis Protocol: A Validated Approach
The synthesis of Sulfanitran is typically achieved through the condensation of 4-nitroaniline with p-acetamidobenzenesulfonyl chloride.[7] This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the amino group of 4-nitroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The subsequent loss of a chloride ion and a proton yields the desired sulfonamide.
Materials and Reagents
-
4-Nitroaniline
-
p-Acetamidobenzenesulfonyl chloride
-
Pyridine (or other suitable base)
-
Ethyl acetate (EtOAc)
-
0.5 N Hydrochloric acid (HCl)
-
Water (deionized)
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (1 equivalent) in pyridine (1.6 mL per mmol of 4-nitroaniline).
-
Addition of Sulfonyl Chloride: To the stirred solution, slowly add p-acetamidobenzenesulfonyl chloride (1.1 equivalents). The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 0.5 N HCl (three times), water (three times), and finally with a saturated saline solution. This washing sequence is designed to remove unreacted starting materials, the pyridine catalyst, and any water-soluble byproducts.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid, this compound, can be further purified by recrystallization if necessary.[7]
Synthesis Workflow Diagramdot
Sources
- 1. scbt.com [scbt.com]
- 2. achemtek.com [achemtek.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Sulfanitran | C14H13N3O5S | CID 5334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfanitran - Wikipedia [en.wikipedia.org]
- 7. SULFANITRAN | 122-16-7 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Spectral Data of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide
This guide provides a detailed analysis of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogs to provide a robust predictive analysis. This approach is designed to guide researchers, scientists, and drug development professionals in the identification and characterization of this and similar chemical entities.
Introduction: The Structural and Analytical Significance
This compound is a sulfonamide derivative characterized by three key structural motifs: an acetamide group, a central phenylsulfonyl core, and a terminal nitrophenyl ring. The interplay of these functional groups dictates the molecule's chemical properties and, consequently, its spectral behavior. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of synthesized compounds in research and pharmaceutical development. This guide provides a foundational understanding of the expected spectral signatures of this molecule, enabling researchers to anticipate and interpret their experimental findings.
The molecular structure of this compound is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of its constituent functional groups and comparison with structurally similar compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetamide group. The electron-withdrawing nature of the sulfonyl and nitro groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CH₃ (acetamide) | ~2.1 | Singlet | N/A | Typical range for acetamido methyl protons. |
| -NH (amide) | ~10.5 | Singlet (broad) | N/A | Amide protons are often broad and appear at high chemical shifts. |
| Aromatic (H-2', H-6') | ~7.8 | Doublet | ~8.5 | Ortho to the electron-donating acetamido group. |
| Aromatic (H-3', H-5') | ~7.9 | Doublet | ~8.5 | Ortho to the electron-withdrawing sulfonyl group. |
| Aromatic (H-2, H-6) | ~8.1 | Doublet | ~8.8 | Ortho to the electron-withdrawing sulfonyl group. |
| Aromatic (H-3, H-5) | ~8.4 | Doublet | ~8.8 | Ortho to the strongly electron-withdrawing nitro group. |
Note: The predicted chemical shifts are based on DMSO-d₆ as the solvent. The numbering of the protons is based on standard IUPAC nomenclature for the two phenyl rings.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be influenced by the nature of the substituents on the phenyl rings.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (acetamide) | ~24 | Typical for an acetamido methyl carbon. |
| C-4' | ~142 | Carbon attached to the nitrogen of the acetamide group. |
| C-1' | ~138 | Carbon attached to the sulfonyl group. |
| C-2', C-6' | ~119 | Aromatic carbons ortho to the acetamido group. |
| C-3', C-5' | ~129 | Aromatic carbons meta to the acetamido group. |
| C-1 | ~145 | Carbon attached to the sulfonyl group. |
| C-4 | ~150 | Carbon attached to the nitro group. |
| C-2, C-6 | ~129 | Aromatic carbons ortho to the sulfonyl group. |
| C-3, C-5 | ~125 | Aromatic carbons ortho to the nitro group. |
| C=O (amide) | ~169 | Carbonyl carbon of the acetamide group. |
Note: The predicted chemical shifts are based on DMSO-d₆ as the solvent.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, S=O, and NO₂ groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (amide) | 3300 - 3250 | Medium | Stretching |
| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |
| C=O (amide) | 1700 - 1670 | Strong | Stretching |
| C=C (aromatic) | 1600 - 1450 | Medium-Strong | Stretching |
| NO₂ (nitro) | 1550 - 1510 and 1360 - 1320 | Strong | Asymmetric and Symmetric Stretching |
| S=O (sulfonyl) | 1350 - 1300 and 1180 - 1140 | Strong | Asymmetric and Symmetric Stretching |
The presence of strong absorption bands in the specified regions for the carbonyl, sulfonyl, and nitro groups would be a strong indication of the successful synthesis of the target molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula for this compound is C₁₄H₁₂N₂O₅S, with a calculated molecular weight of approximately 320.05 g/mol .
Expected Molecular Ion Peak
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 320. In an electrospray ionization (ESI) mass spectrum, the protonated molecule ([M+H]⁺) would be observed at m/z 321.
Predicted Fragmentation Pattern
The molecule is expected to fragment at the sulfonyl and amide linkages, leading to characteristic fragment ions.
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Table 4: Predicted Major Fragment Ions in Mass Spectrometry
| m/z | Proposed Fragment |
| 320 | [M]⁺ (Molecular Ion) |
| 278 | [M - NO₂]⁺ |
| 184 | [O₂N-C₆H₄-SO₂]⁺ |
| 155 | [O₂N-C₆H₄-S]⁺ |
| 136 | [CH₃CO-NH-C₆H₄]⁺ |
| 122 | [O₂N-C₆H₄]⁺ |
| 108 | [NH-C₆H₄]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the reaction of 4-acetamidobenzenesulfonyl chloride with 4-nitroaniline.
Caption: A general workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Dissolve 4-nitroaniline (1.0 equivalent) in pyridine at room temperature.
-
To this solution, add 4-acetamidobenzenesulfonyl chloride (1.05 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the collected solid or the organic extract sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Spectral Data Acquisition
-
NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
IR: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.
-
MS: Mass spectral data can be acquired using either an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By understanding the expected NMR, IR, and MS signatures, researchers can more confidently undertake the synthesis, purification, and characterization of this compound. The provided protocols offer a solid starting point for its preparation and analysis. It is important to note that while these predictions are based on sound chemical principles, experimental verification remains the gold standard for structural confirmation.
References
At the time of this writing, no direct experimental spectral data for this compound was found in the searched literature. The predictive data and protocols are based on general principles of organic spectroscopy and synthetic chemistry, and data from analogous compounds found in the following types of resources:
-
PubChem Database. National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]_acetamide)
-
SpectraBase. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. Wiley. Retrieved from [Link]
-
Journal of Chemical, Biological and Physical Sciences. Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS, 11(1), 43-53. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, molecular structure and spectroscopic characterization of N -(4- nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Retrieved from [Link]
An In-Depth Technical Guide to the Solubility of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide
Foreword: Understanding the Criticality of Solubility
In the landscape of scientific research, particularly within drug discovery and materials science, the solubility of a chemical entity is a foundational parameter that dictates its utility and applicability. For N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide, a molecule characterized by its complex aromatic structure, understanding its interaction with various solvents is paramount for synthesis, purification, formulation, and biological screening.[1][2][3] The increasing prevalence of complex, hydrophobic compounds in drug development pipelines makes a thorough understanding of their solubility behavior not just an academic exercise, but a critical step in avoiding costly failures and accelerating progress.[2][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound, grounding theoretical principles in practical, field-proven methodologies.
Molecular Profile of this compound
A precise understanding of a molecule's physicochemical properties is the starting point for any solubility investigation.
Chemical Structure:
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₅S | PubChem[5] |
| Molecular Weight | 320.32 g/mol | PubChem[5] |
| IUPAC Name | N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide | PubChem[5] |
| XLogP3 | 2.5 | PubChem[5] |
The structure reveals several key features that govern its solubility: two aromatic rings, a polar sulfonyl group, a nitro group (electron-withdrawing), and an acetamide group capable of acting as both a hydrogen bond donor and acceptor. The positive XLogP3 value suggests a degree of lipophilicity, indicating that while it has polar functional groups, its overall character leans towards limited aqueous solubility.[1]
Theoretical Framework: Predicting Solubility with Hansen Parameters
Beyond the simple mantra of "like dissolves like," a more quantitative approach is necessary for effective solvent selection.[6] The Hansen Solubility Parameters (HSP) provide a robust framework for predicting the miscibility of a solute in a solvent.[7][8][9] This model deconstructs the total cohesive energy of a substance into three distinct parameters:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[8][9]
The fundamental principle is that substances with similar HSP values are likely to be miscible.[7] While the specific HSP values for this compound are not published, we can infer its likely behavior by analyzing its structural components and comparing it to solvents with known HSPs. The presence of aromatic rings suggests a significant δD component, the sulfonyl and nitro groups contribute strongly to δP , and the acetamide group provides capacity for δH .
Predicted Solubility Profile (Qualitative)
Based on this structural analysis, a predicted solubility profile can be established.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents have strong polar (δP) and moderate dispersion (δD) components, which align well with the solute's sulfonyl and aromatic features. DMSO is a particularly powerful solvent for a wide variety of organic compounds.[6] |
| Polar Protic | Ethanol, Methanol | Moderate to Good | These solvents can engage in hydrogen bonding (δH) with the acetamide group. Their polarity will interact with the sulfonyl and nitro groups. Solubility is expected to be good, as seen in structurally similar compounds like N-(4-nitrophenyl) acetamide.[10] |
| Non-Polar | Hexane, Toluene | Very Low | The significant polarity (δP and δH) of the solute makes it incompatible with solvents that primarily exhibit dispersion forces (δD).[11] |
| Aqueous Media | Water, Buffered Solutions | Low | The large, relatively hydrophobic aromatic backbone is expected to dominate, leading to poor aqueous solubility, a common challenge in drug development.[2][4] |
Experimental Determination of Solubility: Protocols and Best Practices
Theoretical prediction must be validated by empirical data. The choice of method depends on the stage of research, with kinetic solubility often used for high-throughput screening and thermodynamic solubility providing the definitive "gold standard" value.[12]
Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This method measures the true equilibrium solubility of a compound in a given solvent and is the benchmark for regulatory submissions, such as those guided by the International Council for Harmonisation (ICH).[13][14][15]
Causality Behind the Protocol: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase. This ensures that the maximum amount of solute has been dissolved under the specified conditions (e.g., temperature), providing a definitive solubility value.[12]
Step-by-Step Protocol:
-
Preparation: Ensure both the solvent and the solute, this compound, are of the highest possible purity to avoid erroneous results.[13]
-
Addition of Excess Solute: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial). The excess solid is critical to ensure equilibrium is reached and maintained.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 37 °C for biorelevant studies) for a prolonged period (typically 24-48 hours).[14][16] This extended agitation allows the system to reach thermodynamic equilibrium. A magnetic stirrer or orbital shaker is recommended.
-
Phase Separation: Allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution. This step is crucial to avoid sampling solid particles, which would artificially inflate the measured concentration.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12][17]
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[15]
Workflow Diagram: Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
This high-throughput method measures the concentration of a compound upon its precipitation from a stock solution (typically in DMSO) into an aqueous buffer. It is widely used in early drug discovery to assess structure-solubility relationships.[12]
Causality Behind the Protocol: This method mimics the scenario where a compound dissolved in an organic solvent is introduced into an aqueous biological environment. It measures how much of the compound can remain in the aqueous phase before it precipitates out of solution, which is a function of both its thermodynamic solubility and the kinetics of precipitation.[12]
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Addition: In a multi-well plate, add the stock solution in small increments to the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: After each addition and a short incubation period, measure the turbidity of the solution using a nephelometer or the absorbance using a UV-Vis plate reader. The point at which a sharp increase in turbidity or absorbance is detected signifies the onset of precipitation.
-
Calculation: The concentration at which precipitation occurs is defined as the kinetic solubility.[12]
Workflow Diagram: Kinetic Solubility
Caption: Workflow for High-Throughput Kinetic Solubility Assay.
Strategies for Enhancing Solubility
Given the predicted low aqueous solubility, researchers may need to employ strategies to enhance the concentration of this compound in solution for various applications.
-
Co-solvents: The use of water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can significantly increase the solubility of hydrophobic compounds in aqueous media.[4][6] These agents work by reducing the overall polarity of the solvent system.
-
pH Modification: For ionizable compounds, adjusting the pH of the medium can dramatically alter solubility. While the target compound is not strongly acidic or basic, the amide proton is weakly acidic, and its solubility might be slightly increased at higher pH values. This is a critical consideration for over 75% of drug compounds which are basic.[4]
-
Surfactants: Surfactants form micelles in aqueous solutions, creating a hydrophobic core where poorly soluble compounds can partition, thereby increasing their apparent solubility.[4]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[4]
Conclusion
The solubility of this compound is a multi-faceted property governed by its distinct structural features. While direct, quantitative data is sparse, a combination of theoretical prediction using frameworks like Hansen Solubility Parameters and robust, validated experimental methods provides a clear path to characterizing its behavior. Its predicted high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like ethanol suggest viable systems for synthesis and analysis. For aqueous applications, its inherent low solubility will likely necessitate formulation strategies such as the use of co-solvents or other solubilizing excipients. By applying the principles and protocols outlined in this guide, researchers can confidently and accurately manage the solubility challenges associated with this compound, ensuring its effective use in their scientific endeavors.
References
-
Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Available from: [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Available from: [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
-
Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP. Available from: [Link]
-
Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available from: [Link]
-
American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Available from: [Link]
-
National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available from: [Link]
-
Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-(4-Nitrobenzene-1-sulfonyl)phenyl)acetamide. PubChem. Available from: [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Available from: [Link]
-
European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]
-
ResearchGate. (n.d.). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Request PDF. Available from: [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. Available from: [Link]
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. N-(4-(4-Nitrobenzene-1-sulfonyl)phenyl)acetamide | C14H12N2O5S | CID 232557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. jcbsc.org [jcbsc.org]
- 11. paint.org [paint.org]
- 12. pharmatutor.org [pharmatutor.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. admescope.com [admescope.com]
- 17. solubility experimental methods.pptx [slideshare.net]
"Crystal structure of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide"
An In-depth Technical Guide to the Crystal Structure of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide
Abstract: This technical guide provides a comprehensive examination of the crystal structure of this compound. While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of writing, this document leverages established principles of organic synthesis, crystallization, and X-ray crystallography, alongside detailed analysis of closely related, structurally characterized compounds, to present a robust and scientifically grounded exploration of its expected solid-state architecture. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, crystallization, and detailed structural analysis of this class of sulfonamide-containing compounds.
Introduction: The Scientific Context
This compound belongs to the diaryl sulfone class of compounds, which are of significant interest in medicinal chemistry and materials science. The molecule incorporates three key functional moieties: an acetamide group, a sulfonyl bridge, and a nitro group. Each of these imparts specific electronic and steric properties that govern the molecule's conformation and its interactions in the solid state. The acetamide group is a common feature in many pharmaceutical compounds, while the sulfonamide linkage is a well-known pharmacophore found in a wide array of antibacterial and diuretic drugs.[1][2] The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring and participate in intermolecular interactions.
Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for predicting and tuning the physicochemical properties of a compound, such as its solubility, melting point, stability, and bioavailability. This guide will therefore provide a detailed projection of the molecular and supramolecular features of this compound.
Part 1: Synthesis and Crystallization
Synthetic Strategy: A Mechanistic Approach
The most direct and efficient synthesis of this compound involves the formation of a sulfonamide bond between an amine and a sulfonyl chloride. This is a standard and widely practiced method in organic synthesis. The retrosynthetic analysis points to 4-acetamidobenzenesulfonamide and 4-nitrochlorobenzene or, more practically, 4-aminoacetanilide and 4-nitrobenzenesulfonyl chloride as the starting materials. The latter approach is generally preferred due to the commercial availability and reactivity of the precursors.
The reaction proceeds via a nucleophilic attack of the amino group of 4-aminoacetanilide on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. The presence of a mild base is typically required to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis
Materials:
-
4-Aminoacetanilide
-
4-Nitrobenzenesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetanilide (1.0 equivalent) in the chosen solvent (e.g., DCM).
-
Add pyridine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Crystallization: The Art of Growing Single Crystals
The acquisition of high-quality single crystals is the most critical and often the most challenging step for X-ray diffraction analysis. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution. For compounds like this compound, several methods can be employed.
-
Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent (or solvent mixture) to near saturation, and the solvent is allowed to evaporate slowly over several days or weeks. Common solvents for this class of compounds include ethanol, ethyl acetate, and acetone.[3][4]
-
Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystallization at the interface. A common combination is dissolving the compound in acetone and layering with hexane.[2]
Experimental Protocol: Crystallization by Slow Evaporation
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol) with gentle warming to ensure complete dissolution.
-
Filter the warm solution to remove any particulate impurities.
-
Transfer the solution to a clean vial, cover it with a cap, and pierce a few small holes in the cap to allow for slow evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days for the formation of single crystals.
Part 2: Crystal Structure Analysis: An Inferential Approach
As no published crystal structure exists for the title compound, we will infer its likely structural characteristics based on the analysis of closely related molecules whose crystal structures have been determined.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. It involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
Anticipated Crystallographic Parameters
The following table summarizes the likely crystallographic data for this compound, compiled and averaged from known structures of similar sulfonamides and N-phenylacetamides.[5][6][7]
| Parameter | Expected Value |
| Chemical Formula | C₁₄H₁₂N₂O₅S |
| Formula Weight | 320.32 g/mol [8] |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 8 - 12 |
| c (Å) | 15 - 25 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1800 - 2500 |
| Z (molecules/unit cell) | 4 or 8 |
| Calculated Density (g/cm³) | 1.4 - 1.6 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K or 293 K |
| R-factor | < 0.05 |
Molecular Geometry and Conformation
The molecular structure of this compound is characterized by two phenyl rings linked by a sulfonyl group, with an acetamide group on one ring and a nitro group on the other, both in the para position.
-
Bond Lengths and Angles: The bond lengths and angles are expected to be within the normal ranges for C-C, C-N, C=O, S=O, and S-C bonds. The S atom will exhibit a distorted tetrahedral geometry.[1]
-
Conformation: The overall conformation of the molecule will be largely determined by the torsion angles around the S-C and S-N bonds. The dihedral angle between the two phenyl rings is a key conformational parameter. In related structures, this angle can vary significantly, often ranging from 60° to 90°, indicating a twisted conformation.[6][7] The acetamide group is expected to be nearly coplanar with the phenyl ring to which it is attached to maximize resonance stabilization.
Supramolecular Chemistry: The Role of Intermolecular Interactions
The way molecules pack in the crystal is dictated by a network of intermolecular interactions. For this compound, several types of interactions are anticipated to be significant:
-
N-H···O Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor, while the oxygen atoms of the sulfonyl, nitro, and amide carbonyl groups are all potential acceptors. The most probable and strongest hydrogen bond will be an N-H···O interaction, likely involving the sulfonyl or carbonyl oxygen of a neighboring molecule. Such interactions typically form chains or dimers, which are fundamental building blocks of the supramolecular architecture.[5][6]
-
C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving the aromatic C-H groups and the various oxygen acceptors, are also expected to play a crucial role in stabilizing the crystal packing, linking the primary hydrogen-bonded motifs into a three-dimensional network.[3]
-
π-π Stacking: The presence of two aromatic rings raises the possibility of π-π stacking interactions. However, due to the likely twisted conformation of the molecule, these interactions may be offset or less significant than in more planar systems.
Part 3: Visualizations and Data
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
Caption: Workflow from synthesis to crystal structure analysis.
Postulated Intermolecular Interactions
Sources
- 1. N-[4-(Propylsulfamoyl)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]
- 3. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-[4-(4-Nitrophenoxy)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-(4-(4-Nitrobenzene-1-sulfonyl)phenyl)acetamide | C14H12N2O5S | CID 232557 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Potential Biological Activities of Nitroaryl Sulfonamides
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the diverse biological activities exhibited by nitroaryl sulfonamides. This class of compounds, characterized by a sulfonamide moiety attached to a nitro-substituted aromatic ring, has garnered significant attention in medicinal chemistry due to its broad spectrum of therapeutic potential. We will delve into the molecular mechanisms underpinning their anticancer, antimicrobial, and antiparasitic properties, supplemented with detailed experimental protocols to facilitate further research and development in this promising area.
Part 1: Anticancer Activities of Nitroaryl Sulfonamides
The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, with nitroaryl sulfonamides emerging as a particularly promising class. Their anticancer effects are multifaceted, primarily revolving around the targeted inhibition of enzymes crucial for tumor survival and the disruption of essential cellular processes.
Targeting Hypoxic Tumors through Carbonic Anhydrase Inhibition
A hallmark of solid tumors is the presence of hypoxic (low oxygen) regions, which are associated with increased malignancy and resistance to therapy[1][2]. In response to hypoxia, tumor cells upregulate the expression of specific carbonic anhydrase (CA) isoforms, namely CA IX and CA XII[2][3]. These membrane-bound enzymes play a critical role in maintaining the pH balance of the tumor microenvironment, facilitating the removal of acidic byproducts of metabolism. This acidification of the extracellular space promotes tumor invasion and metastasis[2].
Nitroaryl sulfonamides have been extensively investigated as potent and selective inhibitors of these tumor-associated CAs.[3][4] The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, while the nitroaryl moiety can be tailored to enhance binding affinity and selectivity for CA IX and XII over the cytosolic isoforms (like CA I and II) that are abundant in healthy tissues. This selectivity is crucial for minimizing off-target effects and associated toxicity[4]. Inhibition of CA IX and XII disrupts the pH regulation in tumor cells, leading to intracellular acidification and, consequently, the induction of apoptosis.[2]
Caption: Signaling pathway of CA IX/XII inhibition in hypoxic tumor cells.
Table 1: Inhibitory Activity (Ki) of Representative Nitroaryl Sulfonamides against Carbonic Anhydrase Isoforms
| Compound | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Selectivity Ratio (CA II / CA IX) | Reference |
| 2-chloro-5-nitro-benzenesulfonamide | >10000 | 4975 | 653 | - | 7.6 | [4] |
| Compound A | - | 8.8 - 4975 | 5.4 - 653 | 5.4 - 653 | 10 - 1395 | [4] |
| Nitroimidazole-sulfonamide B | - | - | Nanomolar range | Nanomolar range | - | [3] |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | 0.48 | [5] |
Note: Specific compound structures and a range of values are often presented in the primary literature. This table provides a representative summary.
Disruption of Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle.[6][7] Several anticancer drugs function by interfering with microtubule dynamics, either by stabilizing or destabilizing them.[6] Certain sulfonamide derivatives have been identified as tubulin polymerization inhibitors.[8] These compounds bind to tubulin, preventing its assembly into microtubules. This disruption of microtubule formation leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis, a process often referred to as mitotic catastrophe.[9][10]
Caption: Experimental workflow for a tubulin polymerization assay.
Induction of Cell Cycle Arrest
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints exist to halt the cycle if cellular damage is detected. Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating. As mentioned, nitroaryl sulfonamides that inhibit tubulin polymerization can cause a G2/M phase arrest.[7][9] Other derivatives may act through different mechanisms to halt the cell cycle at various checkpoints, providing another avenue for their anticancer activity.
Experimental Protocols for Evaluating Anticancer Activity
This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, their viability.[11] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nitroaryl sulfonamide compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Compound Treatment: Prepare serial dilutions of the nitroaryl sulfonamide in culture medium. The final DMSO concentration should not exceed 0.5%.[12] Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[11][12]
Part 2: Antimicrobial Activities of Nitroaryl Sulfonamides
The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[13] Nitroaryl sulfonamides have a long history as antibacterial drugs and continue to be a source of new lead compounds.
Inhibition of Folate Biosynthesis Pathway
Bacteria, unlike mammals who obtain folate from their diet, must synthesize folic acid de novo. This metabolic pathway is therefore an excellent target for selective antibacterial therapy.[14] Sulfonamides are structural analogs of para-aminobenzoic acid (pABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[14][15][16] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid.[14][17][18] The depletion of folic acid prevents the synthesis of nucleotides and certain amino acids, ultimately halting bacterial growth and replication, a bacteriostatic effect.[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-targeting carbonic anhydrase IX inhibitors by a new series of nitroimidazole-sulfonamides/sulfamides/sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides as potential antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Diaryl Sulfone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The diaryl sulfone scaffold, characterized by two aryl rings linked by a sulfonyl group (R-S(=O)₂-R'), is a cornerstone in medicinal chemistry.[1] This privileged structure is present in a multitude of compounds exhibiting a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the diaryl sulfone core lies in its metabolic stability, its ability to engage in various non-covalent interactions, and the synthetic tractability that allows for systematic modification of the aryl rings to fine-tune pharmacological properties.
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of diaryl sulfone derivatives across key therapeutic areas. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of how structural modifications influence biological activity, thereby guiding the rational design of novel and more potent therapeutic agents.
The Diaryl Sulfone Core: A Privileged Scaffold in Medicinal Chemistry
The diaryl sulfone moiety is more than a simple linker. The sulfonyl group is a potent hydrogen bond acceptor and its geometry, along with the rotational flexibility of the aryl rings, allows these molecules to adapt to the topology of diverse biological targets. The sulfur atom in its high oxidation state is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.
The synthetic accessibility of diaryl sulfones is a significant advantage for SAR studies. Modern synthetic methods, such as palladium-catalyzed three-component coupling reactions and Suzuki-type sulfonylations, provide efficient and versatile routes to a vast array of derivatives.[3][5] This allows for the systematic exploration of the chemical space around the core scaffold, which is fundamental to establishing robust SAR models.
Structure-Activity Relationships in Key Therapeutic Areas
The following sections delve into the specific SAR of diaryl sulfone derivatives in various therapeutic applications.
Anticancer Activity
Diaryl sulfone derivatives have emerged as a promising class of anticancer agents, often acting as inhibitors of tubulin polymerization, kinases, and other crucial cellular targets.[6][7]
A notable example is the class of diaryl sulfones designed as analogs of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[6] The SAR for these compounds reveals several key principles:
-
The "A" Ring: One of the aryl rings, often a 3,4,5-trimethoxyphenyl group, is crucial for binding to the colchicine-binding site on tubulin.[8] Modifications to this ring are generally detrimental to activity.
-
The "B" Ring: The nature and substitution pattern on the second aryl ring are critical for modulating potency and selectivity. The presence of electron-withdrawing groups, such as nitro or cyano, often enhances activity. The position of these substituents is also vital, with para-substitution frequently yielding the most potent compounds.
-
The Sulfonyl Bridge: The sulfone linker itself is a key determinant of activity. In comparison to sulfide and sulfoxide analogs, the sulfone often provides the optimal geometry and electronic properties for potent tubulin inhibition.[6]
| Compound ID | 'A' Ring | 'B' Ring Substituent | IC50 (µM) against MCF-7 | Reference |
| CA-4 Analog 1 | 3,4,5-Trimethoxyphenyl | 4-Nitrophenyl | 0.05 | [6] |
| CA-4 Analog 2 | 3,4,5-Trimethoxyphenyl | 4-Aminophenyl | >10 | [6] |
| CA-4 Analog 3 | 3,4,5-Trimethoxyphenyl | 3-Nitrophenyl | 0.2 | [6] |
This table illustrates the critical role of the nitro group and its position on the 'B' ring for anticancer activity in Combretastatin A-4 analogs.
Antimicrobial Activity
The diaryl sulfone scaffold is the foundation of the sulfa drugs, with dapsone (4,4'-diaminodiphenyl sulfone) being a cornerstone in the treatment of leprosy.[9] SAR studies in this area have focused on overcoming resistance and broadening the spectrum of activity.
Key SAR insights for antimicrobial diaryl sulfones include:
-
Amino Group Substitution: The amino groups in dapsone are essential for its mechanism of action, which involves the inhibition of dihydropteroate synthase (DHPS).[9] However, derivatization of these amino groups can lead to prodrugs with improved pharmacokinetic properties or compounds with novel mechanisms of action.
-
Heterocyclic Modifications: The incorporation of heterocyclic moieties, such as 1,3,4-oxadiazole or 1,2,3-triazole, onto the diaryl sulfone backbone has yielded compounds with potent and broad-spectrum antibacterial and antifungal activities.[2][9][10]
-
Substitution on the Aryl Rings: The introduction of electron-withdrawing groups, like fluorine or trifluoromethyl, on the aryl rings can significantly enhance antimicrobial potency.[11] For instance, in a series of 1,3,4-oxadiazole-containing sulfones, a 4-fluoro substitution on a phenoxymethyl moiety resulted in excellent activity against Xanthomonas oryzae.[11]
| Compound ID | Core Scaffold | R1 Substituent | R2 Substituent | MIC (µg/mL) against E. coli | Reference |
| Dapsone | Diaryl Sulfone | 4-NH₂ | 4'-NH₂ | 128 | [9] |
| Derivative 1 | Diaryl Sulfone-1,3,4-Oxadiazole | 4-F | H | 8 | [11] |
| Derivative 2 | Diaryl Sulfone-1,2,3-Triazole | H | H | 16 | [9] |
This table demonstrates how modifications to the core dapsone structure can lead to enhanced antibacterial activity.
Anti-inflammatory Activity
Diaryl sulfone derivatives have been explored as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators like TNF-α.[12][13][14]
The SAR for anti-inflammatory diaryl sulfones often mirrors that of selective COX-2 inhibitors:
-
Vicinal Diaryl Substitution: The presence of two adjacent aryl rings on a central heterocyclic core is a common feature of selective COX-2 inhibitors.[13] One of the aryl rings typically bears a sulfonamide or a sulfone moiety.
-
The Sulfone/Sulfonamide Group: This group is crucial for binding to the secondary pocket of the COX-2 enzyme, a key interaction for selectivity over COX-1.
-
Substitutions on the Aryl Rings: Small, lipophilic groups on one of the aryl rings can enhance potency and selectivity. For instance, a methyl or fluoro group at the para-position is often favored.
Methodologies for SAR Determination
A robust SAR study relies on a systematic approach to synthesis and biological evaluation.
Synthetic Strategies
The creation of a library of diaryl sulfone derivatives is essential for exploring the SAR. A common and efficient method is the palladium-catalyzed three-component coupling of an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO.[3]
Experimental Protocol: Palladium-Catalyzed Diaryl Sulfone Synthesis
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(dba)₂, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
Addition of Reagents: Add the sulfur dioxide surrogate DABSO (1.2 mmol) and the aryl lithium reagent (1.5 mmol, added dropwise at 0 °C).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Biological Evaluation
The choice of biological assays is dictated by the therapeutic target.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and a solution of purified tubulin (e.g., >99% pure).
-
Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the reaction buffer, GTP (1 mM), and the test compound or vehicle control.
-
Initiation: Initiate the polymerization by adding the tubulin solution to each well.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37 °C and measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The rate of tubulin polymerization is proportional to the rate of increase in absorbance. Calculate the IC₅₀ value for each compound.
Visualizing SAR: A Conceptual Workflow
The process of establishing a structure-activity relationship is iterative and involves a feedback loop between chemical synthesis and biological testing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moiety [pubs.sciepub.com]
- 3. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel sulfone derivatives containing a 1,3,4-oxadiazole moiety: design and synthesis based on the 3D-QSAR model as potential antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide
Introduction
N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide, a compound belonging to the sulfonamide class of molecules, presents a compelling subject for in silico investigation.[1] Sulfonamides are known to possess a wide array of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[2] The inherent value of in silico modeling lies in its capacity to predict the behavior and properties of molecules like this one, thereby accelerating research and reducing the significant costs and time associated with laboratory experimentation.[3] This guide provides a comprehensive, technically-grounded walkthrough of the essential in silico modeling workflow for this compound, designed for researchers and professionals in the field of drug development.
Part 1: Ligand-Centric Analysis: Preparation and Property Prediction
Generation and Optimization of the 3D Molecular Structure
An accurate three-dimensional representation of this compound is paramount for all subsequent modeling tasks. The process begins with obtaining the canonical SMILES (Simplified Molecular Input Line Entry System) string, which for this compound is CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[O-].[1] This 1D representation is then converted into a 3D structure.
This initial 3D model must be subjected to energy minimization. This computational process adjusts the atomic coordinates to find a stable, low-energy conformation of the molecule. This is crucial because the molecule's shape dictates its potential interactions with biological targets.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion:
-
Utilize a molecular editor such as ChemDraw or a free tool like MarvinSketch to draw the 2D structure of this compound.
-
Export the coordinates as a 3D structure in a format like .sdf or .mol2.
-
-
Energy Minimization:
-
Import the 3D structure into a molecular modeling software (e.g., Avogadro, UCSF Chimera).
-
Select a suitable force field, such as MMFF94 (Merck Molecular Force Field 94), for organic molecules.
-
Run the energy minimization algorithm until it converges, indicating that a local energy minimum has been reached.
-
Save the optimized structure as a .pdb or .mol2 file for subsequent use.
-
Prediction of Physicochemical and ADMET Properties
Before proceeding to more complex simulations, it is essential to evaluate the "drug-likeness" of this compound. This is achieved by predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4] These predictions offer an early assessment of a compound's potential to be developed into a viable drug.[4]
Data Presentation: Predicted Properties of this compound
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 335.34 g/mol | Influences absorption and distribution. |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Affects solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donors | 2 | Impacts binding to target proteins and solubility. |
| Hydrogen Bond Acceptors | 6 | Influences interactions with biological targets. |
| Polar Surface Area (PSA) | ~120 Ų | Correlates with drug transport properties. |
| Water Solubility | Moderate | Essential for absorption and formulation. |
| Blood-Brain Barrier (BBB) | Low Penetration | Indicates potential for CNS or non-CNS targeted therapies. |
| Oral Bioavailability | Good | Suggests suitability for oral administration. |
| Toxicity Risk | Low to Moderate | Early flag for potential safety issues. |
Note: The values presented are aggregated estimates from various predictive models and should be experimentally verified.
Part 2: Target Interaction Analysis: Identification and Docking
With a prepared ligand, the next logical step is to investigate its potential interactions with biological macromolecules. This phase is central to understanding the compound's mechanism of action.
Identifying Putative Biological Targets
For a novel or understudied compound, identifying its biological target is a critical step in drug discovery.[7] Several computational strategies can be employed for this purpose:
-
Literature and Database Mining: Searching scientific literature and databases like DrugBank or TTD for known targets of structurally similar sulfonamides can provide initial leads.[7]
-
Ligand-Based Virtual Screening: This involves searching large chemical libraries for molecules with similar structures or pharmacophores to this compound that have known biological targets.
-
Reverse Docking: This approach involves docking the compound against a large panel of known protein structures to predict potential binding partners.
-
Genetic and Proteomic Approaches: While beyond purely in silico methods, techniques like affinity chromatography coupled with mass spectrometry can experimentally identify protein targets.[8][9]
Given that sulfonamide derivatives have been investigated as inhibitors for a range of enzymes, a plausible starting point for target identification could involve screening against kinases, proteases, or metabolic enzymes.[2][10] For instance, some sulfonamides have shown activity against bacterial gyrase or glycolytic enzymes.[10][11]
Visualization: Target Identification Workflow
Caption: Workflow for identifying potential protein targets.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] In this context, it is used to predict how this compound binds to a specific protein target.
The process involves two main components: a search algorithm that generates a large number of possible binding poses and a scoring function that estimates the binding affinity for each pose.[12]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Download the 3D structure of the chosen target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDockTools or UCSF Chimera. This involves removing water molecules, adding polar hydrogens, and assigning partial charges.[13]
-
-
Ligand Preparation:
-
Use the energy-minimized structure of this compound from Part 1.
-
Define rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the active site of the target protein. This confines the search space for the docking algorithm.[13]
-
-
Running the Docking Simulation:
-
Use a docking program such as AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the grid box.[14]
-
-
Analysis of Results:
-
Analyze the output, which typically includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.
-
Visualize the top-ranked poses using molecular graphics software (e.g., PyMOL, Chimera) to inspect key interactions like hydrogen bonds and hydrophobic contacts.
-
Part 3: Delving Deeper with Dynamic Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more realistic and dynamic view.
Molecular Dynamics (MD) Simulations
MD simulations track the movements of atoms in a molecular system over time, providing insights into the stability of the ligand-protein complex, conformational changes, and a more accurate estimation of binding free energy.[15]
The general workflow for an MD simulation involves several key stages: system preparation, minimization, equilibration, and the production run.[16]
Visualization: Molecular Dynamics Simulation Workflow
Caption: Standard workflow for molecular dynamics simulations.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
The starting point is the best-ranked pose from the molecular docking simulation.
-
The ligand-protein complex is placed in a periodic box filled with a specific water model (e.g., TIP3P).[17]
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Minimization:
-
The entire system undergoes energy minimization to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature and then equilibrated under constant volume (NVT ensemble) and constant pressure (NPT ensemble) conditions.[16] This ensures the system is stable before the production run.
-
-
Production Run:
-
The main simulation is run for a specified period (typically nanoseconds to microseconds), during which the trajectory (atomic coordinates over time) is saved.[16]
-
-
Analysis:
-
The trajectory is analyzed to calculate various metrics, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of key interactions over time.
-
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[18][19] While a single compound like this compound is not sufficient to build a QSAR model, this approach would be invaluable if a library of its analogs were synthesized. A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening.[3][20]
Conclusion and Future Outlook
The in silico modeling of this compound, as outlined in this guide, provides a powerful, multi-faceted approach to elucidating its potential as a pharmacologically active agent. Through a systematic workflow encompassing ligand preparation, ADMET prediction, target identification, molecular docking, and molecular dynamics simulations, researchers can generate robust, testable hypotheses about the compound's mechanism of action, binding affinity, and drug-like properties.
It is imperative to recognize that computational predictions are not a substitute for experimental validation. The insights gained from these in silico studies should serve as a guide for focused in vitro and in vivo experiments to confirm the predicted biological targets and activities. The synergy between computational and experimental approaches represents the most efficient and effective path forward in modern drug discovery.
References
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
-
El-Gazzar, M. G., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 42(1), 259-277. [Link]
-
Pradhan, P., et al. (2022). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Molecular Structure, 1250, 131754. [Link]
-
Patsnap. (2025, May 21). What is the significance of QSAR in drug design? Patsnap Synapse. [Link]
-
Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current Topics in Medicinal Chemistry, 10(1), 95-115. [Link]
-
V, S., & K, S. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol, 6(23), e2056. [Link]
-
Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
ResearchGate. (2018, February 3). Molecular Dynamics (MD) Simulations, step by step protocol. [Link]
-
Ahmad, B., et al. (2022). Quantitative structure–activity relationship-based computational approaches. In Computational Tools for COVID-19 Drug Discovery (pp. 165-177). Academic Press. [Link]
-
Riaz, A., et al. (2025, December 18). Target Identification Approaches in Drug Discovery. ResearchGate. [Link]
-
Natarajan, J., et al. (2025, May 6). Quantum QSAR for drug discovery. arXiv. [Link]
-
Bandera, J. (2023, September 24). Protocol for MD simulations. iGEM KU Leuven 2023. [Link]
-
Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. [Link]
-
KBbox. (n.d.). Small Molecule Docking. [Link]
-
Swanson, K., et al. (2024, March 28). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. ChemRxiv. [Link]
-
ResearchGate. (2024). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. [Link]
-
Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. [Link]
-
El-Gazzar, M. G., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 42(1), 259-277. [Link]
-
ADMET-AI. (n.d.). ADMET-AI. [Link]
-
ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, June 11). In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]
-
Bonvin Lab. (n.d.). Small molecule docking. [Link]
-
IntuitionLabs.ai. (n.d.). ADMET prediction Software - 1 Solutions. [Link]
-
Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]
-
Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. [Link]
-
Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. [Link]
-
Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. [Link]
-
Compchems. (2022, July 25). Setting up a Molecular Dynamics simulation. [Link]
-
PubChem. (n.d.). Sulfanitran. [Link]
Sources
- 1. Sulfanitran | C14H13N3O5S | CID 5334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 5. portal.valencelabs.com [portal.valencelabs.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. KBbox: Methods [kbbox.h-its.org]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. compchems.com [compchems.com]
- 17. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 18. neovarsity.org [neovarsity.org]
- 19. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide from Nitroarene Precursors
Abstract & Introduction
This document provides a comprehensive guide to the synthesis of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide, a key intermediate in medicinal chemistry and materials science. This diaryl sulfone is structurally related to the well-known anti-leprostatic drug Dapsone (4,4'-diaminodiphenyl sulfone), sharing the core diaryl sulfone scaffold.[1][2] The synthetic strategy detailed herein begins with commercially available nitroarenes and employs a robust, two-part procedure. The core transformation involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for constructing C-S bonds in electron-deficient aromatic systems.[3]
The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended for laboratory professionals engaged in organic synthesis and drug discovery.
Scientific Rationale & Reaction Mechanism
The synthesis is logically divided into two primary stages:
-
Preparation of the Nucleophile: Synthesis of the key intermediate, sodium 4-acetamidobenzenesulfinate, from acetanilide.
-
Diaryl Sulfone Formation: The copper-catalyzed coupling of the sulfinate salt with an activated nitroarene (4-chloronitrobenzene) via a Nucleophilic Aromatic Substitution (SNAr) mechanism to yield the final product.
The Critical Role of Nucleophilic Aromatic Substitution (SNAr)
The central bond-forming step is the SNAr reaction. Unlike the more common electrophilic substitutions on aromatic rings, SNAr proceeds readily on rings that are "electron-poor." This is achieved by the presence of at least one powerful electron-withdrawing group (EWG), such as a nitro group (-NO2).[4]
The mechanism proceeds via an addition-elimination pathway:
-
Nucleophilic Attack: The nucleophile (the sulfinate anion) attacks the carbon atom bearing the leaving group (in this case, a halogen). This step is possible because the EWG polarizes the ring, making this carbon electrophilic. The attack temporarily breaks the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[4]
-
Charge Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, which is a requirement for this reaction.[3]
-
Elimination & Aromaticity Restoration: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
The choice to acetylate the precursor aniline serves a dual purpose: it protects the amino group from unwanted side reactions and modulates the electronic properties of the ring for the initial sulfonation steps.[5]
Visualized Synthetic Workflow
The following diagram outlines the complete synthetic pathway from starting materials to the final product.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Chlorosulfonic acid is extremely corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of Sodium 4-Acetamidobenzenesulfinate
This protocol is a two-part procedure starting from acetanilide.
Part A: Chlorosulfonation of Acetanilide to form 4-Acetamidobenzenesulfonyl Chloride
-
Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a beaker with a sodium hydroxide solution) to neutralize the HCl gas evolved.
-
Reaction: Place acetanilide (0.1 mol, 13.5 g) in the flask. Cool the flask in an ice-water bath.
-
Addition: Slowly add chlorosulfonic acid (0.4 mol, 23.5 mL, 46.6 g) dropwise from the dropping funnel over 30-40 minutes. Maintain the internal temperature below 20°C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour until the evolution of HCl gas ceases.
-
Work-up: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with constant stirring. The product will precipitate as a white solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Drying: Dry the solid product, 4-acetamidobenzenesulfonyl chloride, in a vacuum oven at 50-60°C. The expected yield is typically high (85-95%).
Part B: Reduction to Sodium 4-Acetamidobenzenesulfinate
-
Setup: In a 500 mL round-bottom flask, prepare a solution of sodium sulfite (0.25 mol, 31.5 g) in 150 mL of water.
-
Addition: While stirring vigorously, add the dried 4-acetamidobenzenesulfonyl chloride (from Part A) in small portions to the sodium sulfite solution.
-
Reaction: Heat the mixture to 60-70°C and add a solution of sodium bicarbonate (0.12 mol, 10 g) in 50 mL of water to maintain a slightly alkaline pH. Continue heating and stirring for 1 hour.
-
Isolation: After the reaction is complete, cool the solution in an ice bath. The sodium 4-acetamidobenzenesulfinate will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol and then diethyl ether. Dry the product under vacuum.
Protocol 2: Synthesis of this compound
This protocol describes the SNAr coupling reaction.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium 4-acetamidobenzenesulfinate (0.05 mol, 11.0 g), 4-chloronitrobenzene (0.05 mol, 7.9 g), and copper(I) iodide (CuI) (0.0025 mol, 0.48 g).
-
Solvent: Add 100 mL of dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 120-130°C and maintain it at this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Pour the dark mixture into 400 mL of ice-cold water with stirring.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration. Wash the solid with plenty of water to remove DMF and inorganic salts, followed by a wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain pure this compound as a pale yellow solid.[6]
-
Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and acquiring spectroscopic data (FTIR, ¹H NMR, ¹³C NMR, and MS). The literature melting point for N-(4-nitrophenyl)acetamide, a related compound, is 212-216°C, providing a reference for the expected range.[6]
Quantitative Data Summary
The following table summarizes the key parameters for the final SNAr coupling step (Protocol 2).
| Parameter | Value | Unit | Notes |
| Sodium 4-acetamidobenzenesulfinate | 0.05 | mol | The limiting reagent. |
| 4-Chloronitrobenzene | 0.05 | mol | 1.0 molar equivalent. |
| Copper(I) Iodide (Catalyst) | 5 | mol % | Based on the limiting reagent. |
| Solvent (DMF) | 100 | mL | --- |
| Reaction Temperature | 120-130 | °C | --- |
| Reaction Time | 4-6 | hours | Monitor by TLC. |
| Expected Yield | 75-85 | % | Based on purified product. |
References
- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- BenchChem. (2025). Application Notes and Protocols for the Acetylation of Aniline.
-
Scribd. (n.d.). Acetylation of Aniline. Available at: [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]
-
ResearchGate. (n.d.). Mechanochemical protocols for reduction of nitroarenes to anilines. Available at: [Link]
-
ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]
-
Resonance. (2022). A Convenient Laboratory Preparation of Acetanilide. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
ResearchGate. (n.d.). Methods for reduction of nitroarenes. Available at: [Link]
-
Scribd. (n.d.). Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines. Available at: [Link]
-
Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]
-
Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
-
Dr. Pushpendra Kumar. (2020). Synthesis of Dapsone | Diaminodiphenyl sulfone. YouTube. Available at: [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. Available at: [Link]
- Google Patents. (n.d.). CN103641753A - Preparation method of dapsone.
-
Plastic Surgery Key. (2018). Innovative Use of Dapsone. Available at: [Link]
- Google Patents. (n.d.). CN106518735A - Synthesis method for dapsone.
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
PubChem. (n.d.). N-(4-(4-Nitrobenzene-1-sulfonyl)phenyl)acetamide. Available at: [Link]
-
MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Available at: [Link]
-
ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]
Sources
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide
Abstract
This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide and its degradation products. The method is developed to serve as a crucial quality control tool for purity assessment and stability testing in research, development, and manufacturing environments. The protocol is established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring reliability and accuracy for its intended purpose.[1][2][3][4]
Introduction
This compound is a sulfonamide-containing compound with a molecular structure that makes it a subject of interest in pharmaceutical and chemical research.[5] The purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. Therefore, a well-validated, stability-indicating analytical method is paramount for ensuring product quality. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for separating and quantifying components in a mixture, making it ideal for purity analysis.[6][7]
This document provides a comprehensive guide, from the foundational principles of method development to a step-by-step protocol for analysis and full method validation. The causality behind experimental choices, such as the selection of the stationary phase, mobile phase composition, and detection wavelength, is explained to provide a deeper understanding of the chromatographic process.
Chromatographic Method Principle
The method employs reversed-phase HPLC (RP-HPLC) to separate this compound from its potential process-related impurities and degradation products. The separation is achieved on a C18 stationary phase, which retains the analyte and related substances based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of compounds with a range of polarities. Detection is performed using a UV detector at a wavelength that provides optimal response for the analyte.
Justification of Method Parameters
-
Column: A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide variety of moderately polar to non-polar compounds, including sulfonamides.[6][7]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is selected. Acetonitrile is a common organic modifier providing good peak shape and low UV cutoff. The phosphate buffer controls the pH of the mobile phase, which is critical for ensuring the consistent ionization state of the analyte and any acidic or basic impurities, thereby leading to reproducible retention times.
-
Gradient Elution: A gradient elution is employed to ensure the elution of both early-retained polar impurities and late-eluting non-polar impurities within a reasonable run time, while maintaining good resolution and peak shape.
-
Detection Wavelength: Based on the chemical structure, which contains two aromatic rings and a nitro group, a strong UV chromophore is expected.[5] The detection wavelength is selected at the absorbance maximum (λmax) of the analyte to ensure high sensitivity.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for controlling the viscosity of the mobile phase and the thermodynamics of the separation, which ensures reproducible retention times and peak shapes.[8]
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound | Reference Standard (>99.5% purity) |
| Acetonitrile (ACN) | HPLC Grade |
| Potassium Dihydrogen Phosphate (KH2PO4) | Analytical Reagent Grade |
| Orthophosphoric Acid (H3PO4) | Analytical Reagent Grade |
| Water | HPLC/Milli-Q Grade |
| Hydrochloric Acid (HCl) | 1 M solution |
| Sodium Hydroxide (NaOH) | 1 M solution |
| Hydrogen Peroxide (H2O2) | 30% solution |
Equipment and Software
| Equipment | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector |
| Chromatographic Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Analytical Balance | 0.01 mg readability |
| pH Meter | Calibrated |
| Sonicator | For degassing solvents |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Chromatography Data System (CDS) | For instrument control, data acquisition, and processing |
Experimental Protocols
Preparation of Solutions
Mobile Phase A (Buffer):
-
Weigh and dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
Mobile Phase B:
-
Acetonitrile (100%).
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
-
Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: pH 3.0 KH2PO4 Buffer; B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or determined λmax) |
| Run Time | 25 minutes |
Diagram: HPLC Analysis Workflow
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. N-(4-(4-Nitrobenzene-1-sulfonyl)phenyl)acetamide | C14H12N2O5S | CID 232557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
A Robust and Validated LC-MS/MS Protocol for the Sensitive Detection of Sulfonamide Derivatives in Complex Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides represent a class of synthetic antimicrobial agents extensively utilized in both veterinary and human medicine for their broad-spectrum antibacterial activity and cost-effectiveness.[1] However, their widespread use has led to concerns regarding the presence of residual amounts in food products of animal origin, such as milk, meat, and eggs.[1][2] These residues pose potential risks to human health, including allergic reactions in hypersensitive individuals and the proliferation of antibiotic-resistant bacteria.[1][3] To ensure food safety and comply with regulatory limits, such as the Maximum Residue Limit (MRL) of 100 µg/kg for total sulfonamides in the European Union, highly sensitive and selective analytical methods are imperative.[1][2]
This application note details a comprehensive and field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the reliable identification and quantification of a range of sulfonamide derivatives in diverse and complex matrices. The methodology is built upon the pillars of robust sample preparation, efficient chromatographic separation, and highly specific mass spectrometric detection, ensuring data of the highest integrity.
Principle of the Method
The analytical workflow is a multi-stage process designed to isolate sulfonamides from the sample matrix, separate them from co-extracted components, and detect them with exceptional sensitivity and specificity.
-
Sample Preparation: The primary objective is the efficient extraction of sulfonamide residues from the matrix while minimizing interferences. The choice of technique—be it QuEChERS for milk, solvent extraction for tissues, or Solid-Phase Extraction (SPE) for water—is dictated by the matrix's complexity, particularly its fat and protein content.[1]
-
Liquid Chromatographic (LC) Separation: A reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is employed to separate the target sulfonamide derivatives based on their physicochemical properties. A gradient elution with an acidified mobile phase ensures sharp peak shapes and reproducible retention times.
-
Tandem Mass Spectrometry (MS/MS) Detection: The separated analytes are ionized, typically using Electrospray Ionization (ESI), and detected by a triple quadrupole mass spectrometer. Operating in Multiple Reaction Monitoring (MRM) mode, this technique provides unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte, allowing for confident quantification and confirmation.[3]
Overall Analytical Workflow
The logical progression from sample receipt to final report generation is crucial for maintaining data integrity and ensuring traceability throughout the analytical process.
Caption: General workflow for sulfonamide residue analysis.
Detailed Experimental Protocols
The following protocols are optimized for specific matrices and can be adapted based on available laboratory equipment and target sulfonamide list.
Protocol 1: Sample Preparation for Milk using Modified QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for milk due to its ability to simultaneously perform extraction and cleanup, efficiently removing proteins and fats.[4][5]
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)
-
Dispersive SPE (d-SPE) cleanup tubes containing C18 sorbent
-
50 mL polypropylene centrifuge tubes
Procedure:
-
Pipette 5 mL of milk into a 50 mL centrifuge tube.
-
Add 10 mL of an ACN/Ethyl Acetate mixture (6:4 v/v).[1]
-
Spike with internal standard solution as required.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add the QuEChERS extraction salt packet. Shake vigorously for 1 minute. This step induces liquid-phase separation.
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE tube.
-
Vortex for 2 minutes to allow the C18 sorbent to bind to residual fats and other nonpolar interferences.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[7]
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve, and transfer to an LC vial for analysis.
Protocol 2: Sample Preparation for Animal Tissue (Muscle/Liver)
This protocol utilizes solvent extraction followed by a cleanup step to remove the high content of fats and proteins present in tissue samples.[8]
Materials:
-
Ethyl Acetate, HPLC grade
-
n-Hexane, HPLC grade
-
3.2 M Hydrochloric Acid (HCl)
-
3.5 M Sodium Acetate
-
50 mL polypropylene centrifuge tubes
Procedure:
-
Weigh 2.5 g of homogenized tissue into a 50 mL centrifuge tube.
-
Spike with internal standard solution.
-
Add 6.0 mL of ethyl acetate and shake on a horizontal shaker for 10 minutes to extract the sulfonamides.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the ethyl acetate supernatant to a clean 15 mL tube.
-
Acidic Extraction: Add 1.0 mL of 3.2 M HCl to the supernatant. Vortex for 30 seconds. This protonates the sulfonamides, transferring them to the aqueous layer.
-
Defatting: Add 5.0 mL of n-hexane and vortex for 30 seconds. Centrifuge to separate layers and discard the upper n-hexane layer, which contains lipids.
-
Back Extraction: Add 2.0 mL of 3.5 M sodium acetate to neutralize the solution, followed by 3.0 mL of ethyl acetate. Vortex for 30 seconds. This deprotonates the sulfonamides, transferring them back into the organic ethyl acetate layer.
-
Centrifuge and transfer the final ethyl acetate layer to a clean tube.
-
Evaporate to dryness under nitrogen at 40 °C.
-
Reconstitute in 1 mL of the initial mobile phase and transfer to an LC vial.
Protocol 3: Sample Preparation for Water using Solid-Phase Extraction (SPE)
SPE is the gold standard for aqueous samples, enabling both the concentration of trace-level analytes and the removal of interfering matrix components.[9]
Caption: Step-by-step SPE protocol for water samples.[10]
Procedure:
-
Measure 500 mL of the water sample. Add EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7 with diluted HCl.[9][10]
-
Condition a polymeric SPE cartridge (e.g., Agilent BondElut PPL, 500 mg) with 6 mL of methanol, followed by equilibration with 6 mL of purified water.[9]
-
Load the entire water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 6 mL of purified water to remove salts and polar impurities.
-
Dry the cartridge thoroughly under high vacuum.
-
Elute the retained sulfonamides with 8 mL of methanol into a collection tube.[10]
-
Evaporate the eluate to dryness under nitrogen at 40 °C.
-
Reconstitute in 1 mL of the initial mobile phase and transfer to an LC vial.
LC-MS/MS Instrumental Conditions
The following parameters provide a robust starting point for method development. Optimization is recommended for specific instruments and target analyte lists.
Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18, e.g., 100 mm x 2.1 mm, 1.8 µm | Provides excellent retention and separation for the moderately polar sulfonamides.[11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier promotes analyte protonation for positive mode ESI and improves peak shape.[3][9][11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common strong solvent offering good separation efficiency for this compound class.[1][11] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation without excessive pressure.[11] |
| Column Temp. | 40 °C | Enhances separation efficiency and ensures reproducible retention times.[6][11] |
| Injection Vol. | 3-5 µL | A typical volume to balance sensitivity with potential matrix effects.[11] |
Representative LC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 18.0 | 90 | 10 |
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides contain basic amine groups that are readily protonated.[9][11] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantitative analysis in complex matrices.[3][11] |
| Spray Voltage | +3500 to +5500 V | Optimized to achieve stable and efficient ion generation.[11] |
| Nebulizer Gas | 55 psi | Assists in the formation of a fine spray for efficient desolvation.[11] |
| Vaporizer Temp. | 550 °C | Facilitates the desolvation of mobile phase droplets to release gas-phase ions.[11] |
| Collision Gas | Argon | Inert gas used to induce fragmentation of the precursor ion in the collision cell. |
Table of Exemplary MRM Transitions:
Note: Collision energies (CE) and other potentials are instrument-dependent and require optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | CE (eV) | Product Ion (Qualifier, m/z) | CE (eV) |
| Sulfadiazine | 251.1 | 156.0 | 15 | 92.1 | 30 |
| Sulfathiazole | 256.0 | 156.0 | 15 | 92.1 | 32 |
| Sulfamerazine | 265.1 | 156.0 | 18 | 108.1 | 25 |
| Sulfamethazine | 279.1 | 186.1 | 20 | 124.1 | 28 |
| Sulfamethoxazole | 254.1 | 156.0 | 15 | 108.1 | 22 |
| Sulfaquinoxaline | 301.1 | 156.0 | 25 | 145.1 | 35 |
| Sulfadimethoxine | 311.1 | 156.0 | 20 | 215.2 | 24 |
Method Validation and Quality Control
To ensure the trustworthiness of results, the analytical method must be validated according to internationally recognized guidelines, such as those from the European Commission (Decision 2002/657/EC) or ICH.[13][14][15] Key validation parameters include:
-
Linearity: Assessed by analyzing calibration standards at multiple concentration levels to demonstrate a proportional response. Correlation coefficients (R²) should be >0.99.[16]
-
Specificity: The ability to unequivocally assess the analyte in the presence of expected components. Verified by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the target analytes.[3]
-
Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at various concentrations (e.g., 0.5x, 1x, and 1.5x the MRL). Recoveries are typically expected to be within 80-120%.[14]
-
Precision (Repeatability & Reproducibility): Expressed as the relative standard deviation (%RSD) of replicate measurements under the same (repeatability) and different (reproducibility) conditions. RSD values should typically be <15-20%.[13][16]
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. The LOQ must be well below the established regulatory MRLs.[4][13]
-
Internal Standards: The use of stable isotope-labeled internal standards is highly recommended to compensate for variations in extraction recovery and potential matrix-induced ion suppression or enhancement, thereby improving accuracy and precision.[1]
By adhering to this detailed protocol and implementing rigorous quality control measures, laboratories can achieve sensitive, accurate, and defensible results for the routine monitoring of sulfonamide residues.
References
-
Dasenaki, M. E., & Thomaidis, N. S. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 24(9), 1640. [Link]
-
Lee, J. K., Kim, D. K., Lee, S. Y., & Kim, M. (2012). Development and validation of a procedure for determination of sulfonamide residues in pasteurized milk using modified QuEChERS method and liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 95(5), 1500-1507. [Link]
-
Reddy, K. V., Kumar, A., Mohan, G. K., & Reddy, B. S. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 234-242. [Link]
-
United States Department of Agriculture, Food Safety and Inspection Service. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). CLG-SUL4.04. [Link]
-
Agilent Technologies. (2019). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Application Note. [Link]
-
Akhtar, M. J., & Khan, S. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. Journal of Chromatography A, 692(1-2), 311-318. [Link]
-
Lee, J. K., Kim, D. K., Lee, S. Y., & Kim, M. (2012). Development and Validation of a Procedure for Determination of Sulfonamide Residues in Pasteurized Milk Using Modified QuEChERS Method and Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL, 95(5), 1500-1507. [Link]
-
Gogac, F., & Sozgen, K. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(1), 73-83. [Link]
-
Wang, J., Wang, J., Zhang, Y., & Song, Y. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Analytical Methods in Chemistry, 2022, 8868350. [Link]
-
Lee, H. W., Lee, J. B., & Suh, J. H. (2013). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis, 21(1), 66-73. [Link]
-
Bilandžić, N., Varenina, I., & Solomun Kolanović, B. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of Chemistry, 2019, 9403481. [Link]
-
Agilent Technologies. (2012). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Application Note. [Link]
-
Hoff, R. B., Barreto, F., & Pizzolato, T. M. (2011). Scope extension validation protocol: inclusion of analytes and matrices in an LC-MS/MS sulfonamide residues method. Food Additives & Contaminants: Part A, 28(10), 1324-1332. [Link]
-
Agilent Technologies. (2019). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. [Link]
-
Akyüz, M., & Ata, S. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Measurement and Characterization, 14, 2928–2938. [Link]
-
Bruker Daltonics. (2015). Quantitative LC-MS/MS analysis of Sulfonamides in Honey using Advance UHPLC-EVOQ™ Elite LC-MS/MS system. Application Note. [Link]
-
Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. [Link]
-
Wang, J., Wang, J., & Zhang, Y. (2019). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(19), 5565-5574. [Link]
-
Brown, K. E., & Cooks, R. G. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Journal of the American Society for Mass Spectrometry, 32(11), 2893-2900. [Link]
-
Al-Aani, H., & Al-Obaidi, O. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 13. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. Development and validation of a procedure for determination of sulfonamide residues in pasteurized milk using modified QuEChERS method and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. jfda-online.com [jfda-online.com]
- 8. mdpi.com [mdpi.com]
- 9. hpst.cz [hpst.cz]
- 10. agilent.com [agilent.com]
- 11. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bingol.edu.tr [bingol.edu.tr]
- 13. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. nanobioletters.com [nanobioletters.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Substituted Acetamides by Crystallization
Introduction
Substituted acetamides are a cornerstone of modern chemical and pharmaceutical research. Their prevalence in active pharmaceutical ingredients (APIs), functional materials, and agrochemicals underscores the critical need for robust purification methodologies.[1][2] Crystallization stands as the preeminent technique for purifying these solid organic compounds, leveraging differences in solubility to effectively remove impurities.[3][4] The formation of a well-ordered crystal lattice inherently excludes molecules that do not fit, resulting in a product of high purity.[5]
This comprehensive guide provides detailed application notes and protocols for the purification of substituted acetamides by crystallization. It is designed for researchers, scientists, and drug development professionals seeking to optimize their purification strategies, enhance yield, and ensure the highest product quality. The principles and techniques discussed herein are broadly applicable to a wide range of substituted acetamides.
The Foundational Principles of Crystallization
Crystallization is a thermodynamic process driven by the establishment of a supersaturated solution, from which the solute precipitates in an ordered, crystalline form.[6] Understanding the key mechanisms is paramount for successful purification.[7]
Key Stages of Crystallization:
-
Dissolution: The impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[3]
-
Supersaturation: The solution is then cooled, or an anti-solvent is added, to decrease the solubility of the desired compound, leading to a supersaturated state.[6]
-
Nucleation: In the supersaturated solution, solute molecules begin to aggregate and form small, ordered clusters known as nuclei. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[6]
-
Crystal Growth: The nuclei serve as templates for further deposition of solute molecules, leading to the growth of macroscopic crystals.[6]
Slow and controlled cooling is crucial as it favors the growth of larger, purer crystals.[8] Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[9]
Crystallization Workflow Visualization
Caption: General workflow for the purification of substituted acetamides by crystallization.
Solvent Selection: The Cornerstone of Effective Crystallization
The choice of solvent is the most critical factor in developing a successful crystallization protocol.[8] An ideal solvent should exhibit a steep solubility curve for the target acetamide, meaning it should have high solubility at elevated temperatures and low solubility at lower temperatures.[3][7]
Criteria for Solvent Selection
| Parameter | Ideal Characteristic | Rationale |
| Solubility Profile | High solubility at high temperatures, low solubility at room temperature and below.[7][8] | Maximizes the recovery of the purified compound upon cooling. |
| Impurity Solubility | Impurities should be either very soluble or insoluble at all temperatures.[10] | Soluble impurities remain in the mother liquor, while insoluble ones can be removed by hot filtration.[8] |
| Boiling Point | Moderate boiling point. | A boiling point that is too high can make the solvent difficult to remove, while a very low boiling point can lead to excessive evaporation during heating. |
| Reactivity | The solvent must be chemically inert towards the acetamide.[3][7] | Prevents degradation or reaction of the target compound. |
| Volatility | Should be sufficiently volatile for easy removal from the purified crystals.[3][7] | Facilitates complete drying of the final product. |
| Safety | Non-toxic, non-flammable, and environmentally benign.[7] | Ensures safe handling and minimizes environmental impact. |
Common Solvents for Substituted Acetamides
Substituted acetamides, being amides, often exhibit good solubility in polar protic and aprotic solvents.[11] A general rule of thumb is that solvents with similar functional groups to the solute are often good choices.[12][13]
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Excellent for polar acetamides. Can be used in combination with alcohols.[12][14] |
| Ethanol | High | 78 | A versatile solvent for a wide range of organic compounds.[15] |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point.[15] |
| Isopropanol | Medium | 82 | A good alternative to ethanol. |
| Ethyl Acetate | Medium | 77 | Often a good choice for moderately polar compounds.[12] |
| Acetone | Medium | 56 | A strong solvent, sometimes too effective at room temperature.[12] |
| Toluene | Low | 111 | Suitable for less polar acetamides. |
| Heptane/Hexane | Low | 98/69 | Often used as anti-solvents in multi-solvent systems. |
Solvent Selection Workflow
Caption: A systematic workflow for screening and selecting an appropriate crystallization solvent.
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
This is the most straightforward crystallization technique and should be the first approach attempted.
Step-by-Step Methodology:
-
Dissolution: Place the crude substituted acetamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[17] This step should be done rapidly to prevent premature crystallization.[17]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[17] Slow cooling is essential for the formation of large, pure crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[16][17]
-
Drying: Dry the crystals on the filter by drawing air through them. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[17]
Protocol 2: Multi-Solvent (Solvent-Antisolvent) Crystallization
This technique is employed when a single solvent that meets all the necessary criteria cannot be found. It is particularly useful for compounds that are highly soluble in most solvents at room temperature.[7]
Principle: The substituted acetamide is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent (the antisolvent), in which the compound is insoluble but which is miscible with the "good" solvent, is then slowly added. This reduces the overall solubility of the acetamide in the solvent mixture, inducing crystallization.[18][19]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude acetamide in the minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Antisolvent Addition: Slowly add the antisolvent dropwise to the stirred solution until the solution becomes cloudy (the cloud point), indicating the onset of precipitation.
-
Re-dissolution and Crystallization: Gently heat the mixture until the solution becomes clear again. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Crystallization protocol.
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Too much solvent was used. The compound is highly soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation.[20] Add a seed crystal of the pure compound. |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling solvent. |
| Rapid Crystal Formation | The solution is too supersaturated. Cooling is too fast. | Reheat the solution to redissolve the crystals, add a small amount of additional solvent, and allow for slower cooling. |
| Low Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of solvent used. Ensure the filtration apparatus is pre-heated for hot filtration. |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[17] |
Characterization of Purified Substituted Acetamides
After crystallization, it is essential to assess the purity and identity of the final product.
| Technique | Purpose | Indication of Purity |
| Melting Point Analysis | To determine the melting point range of the compound. | A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range. |
| Thin-Layer Chromatography (TLC) | To qualitatively assess the number of components in the sample. | A single spot on the TLC plate suggests a pure compound. |
| High-Performance Liquid Chromatography (HPLC) | To quantitatively determine the purity of the compound. | A single major peak in the chromatogram indicates high purity. The area of the peak can be used to calculate the percentage purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any impurities. | A clean spectrum with peaks corresponding to the expected structure and the absence of impurity peaks indicates a pure compound. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | The presence of characteristic amide and other functional group absorptions confirms the identity of the compound. |
| X-ray Crystallography | To determine the three-dimensional atomic and molecular structure of a crystal.[21][22] | Provides definitive structural confirmation.[22] |
Conclusion
The purification of substituted acetamides by crystallization is a powerful and versatile technique that is fundamental to chemical and pharmaceutical development. By understanding the underlying principles of crystallization, carefully selecting a suitable solvent system, and meticulously following optimized protocols, researchers can consistently obtain high-purity crystalline products. The troubleshooting guide and characterization methods outlined in this document provide a comprehensive framework for achieving successful purification outcomes and ensuring the quality and integrity of these important compounds.
References
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022-07-15). Vertex AI Search.
- Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. (2022-08-11). PubMed.
- Antisolvent Crystallization of Poorly Water Soluble Drugs.
- Direct Design of Pharmaceutical Antisolvent Crystallization through Concentr
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Recent progress in antisolvent crystalliz
- Acetamide. Wikipedia.
- Acetamide. (2020-02-29). Sciencemadness Wiki.
- Chemistry Crystallization.
- Finding the best solvent for recrystallisation student sheet.
- Acetamide. Solubility of Things.
- Recrystalliz
- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
- Crystallization of Organic Compounds. Vertex AI Search.
- Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center.
- 3.6F: Troubleshooting. (2022-04-07). Chemistry LibreTexts.
- Acetamide | CH3CONH2 | CID 178. PubChem - NIH.
- What are the different techniques to characterize chemical crystals?. (2019-05-28).
- What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024-09-05). News - Achieve Chem.
- Acetamide as a Solvent. Vertex AI Search.
- Guide for crystalliz
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020-11-20). Journal of Chemical, Biological and Physical Sciences (JCBPS).
- 2 Characterization of a crystalline product. Cambridge Core - Journals & Books Online.
- Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. (2025-08-06).
- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020-10-09). Vertex AI Search.
- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.
- Crystal engineering of the composition of pharmaceutical phases. 3. Primary amide supramolecular heterosynthons and their role in the design of pharmaceutical co-crystals. (2025-08-05).
- Crystal Structure Characterization by Powder Diffraction. (2020-11-24). MDPI.
- SOP: CRYSTALLIZ
- Experiment 1 - Recrystalliz
- Recrystalliz
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- 3: Crystallization. (2022-04-07). Chemistry LibreTexts.
- A Structured Approach To Cope with Impurities during Industrial Crystalliz
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Arom
Sources
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Recrystallization [sites.pitt.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 7. mt.com [mt.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. achievechem.com [achievechem.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. jcbsc.org [jcbsc.org]
- 15. Acetamide - Sciencemadness Wiki [sciencemadness.org]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. ijcea.org [ijcea.org]
- 20. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Application Notes & Protocols: Experimental Applications of Diaryl Sulfones in Medicinal Chemistry
Preamble: The Diaryl Sulfone Scaffold - A Pillar of Modern Medicinal Chemistry
The diaryl sulfone motif, characterized by a sulfonyl functional group connected to two aryl rings, represents a cornerstone in contemporary drug design and discovery.[1][2][3] This "privileged structure" is not merely a passive linker; its inherent chemical stability, synthetic accessibility, and unique stereoelectronic properties make it an active contributor to the pharmacological profile of a molecule.[4][5] The sulfone group is a potent hydrogen bond acceptor and possesses high polarity, which can significantly influence a compound's metabolic stability and pharmacokinetic profile.[5]
From their historical use in treating leprosy (Dapsone) to their integration into modern targeted therapies, diaryl sulfones have demonstrated a remarkable breadth of biological activity.[6][7] They are found in agents developed as anticancer, anti-inflammatory, antimicrobial, and antiviral therapeutics.[8][9][10][11][12]
This guide provides an in-depth exploration of the experimental applications of diaryl sulfones, moving beyond theoretical discussions to offer tangible, field-proven protocols. We will delve into the causality behind synthetic choices and the methodologies used to elucidate the biological activities that make this scaffold indispensable to medicinal chemists.
Section 1: Synthesis of Diaryl Sulfones - Building the Core Scaffold
The generation of a diverse library of diaryl sulfones is the first critical step in any discovery campaign. The choice of synthetic route is dictated by factors such as desired functional group tolerance, scalability, and reaction conditions. Modern organic synthesis offers several robust methods.
Palladium-Catalyzed Cross-Coupling: A Versatile Workhorse
The palladium-catalyzed coupling of aryl halides or triflates with sulfinic acid salts is a highly reliable and versatile method for creating unsymmetrical diaryl sulfones. The broad substrate scope allows for the introduction of diverse electronic and steric features on either aryl ring, which is crucial for structure-activity relationship (SAR) studies.[13]
Causality of Component Choice:
-
Palladium Catalyst (e.g., Pd₂(dba)₃): Provides the active Pd(0) species required to initiate the catalytic cycle via oxidative addition to the aryl halide.
-
Ligand (e.g., Xantphos): A bulky, electron-rich bisphosphine ligand that stabilizes the palladium center, promotes reductive elimination, and prevents catalyst decomposition, leading to higher yields.[13]
-
Base (e.g., Cs₂CO₃): Activates the sulfinic acid salt and facilitates the final reductive elimination step.
-
Solvent (e.g., Toluene): A non-polar aprotic solvent suitable for the reaction temperature and solubility of the reagents.
Workflow Diagram: Pd-Catalyzed Sulfone Synthesis
Caption: Generalized workflow for Palladium-catalyzed synthesis of diaryl sulfones.
Protocol 1: General Procedure for Pd-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones [13]
-
To an oven-dried Schlenk tube under an argon atmosphere, add the aryl halide or triflate (0.35 mmol, 1.0 equiv), sodium p-toluenesulfinate (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), Xantphos (0.05 equiv), and Cs₂CO₃ (1.5 equiv).
-
Add dry toluene (2 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-120 °C. The optimal temperature depends on the reactivity of the aryl halide (iodides react at lower temperatures than bromides or triflates).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 6-20 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure diaryl sulfone.
Metal-Free Synthesis: Greener and Milder Alternatives
To circumvent the use of expensive and potentially toxic transition metals, metal-free synthesis routes have been developed. One effective strategy involves the oxidative coupling of catechols (which generate o-benzoquinones in situ) and arylsulfinic acids.[6] This method is attractive for its mild conditions and use of environmentally benign reagents.
Protocol 2: Metal-Free Oxidative Coupling for Diaryl Sulfone Synthesis [6]
-
Prepare an acetate buffer solution (pH 4.5).
-
In a round-bottom flask, dissolve the catechol derivative (1 mmol, 1 equiv) and the desired arylsulfinic acid (1 mmol, 1 equiv) in the acetate buffer.
-
Add potassium ferricyanide (K₃[Fe(CN)₆]) (2 mmol, 2 equiv) to the solution while stirring at room temperature. Potassium ferricyanide acts as a mild oxidizing agent to convert the catechol to the reactive o-benzoquinone intermediate.
-
Continue stirring at room temperature. The reaction is typically rapid, often completing within 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Section 2: Diaryl Sulfones in Anticancer Drug Discovery
The diaryl sulfone scaffold is prominently featured in the development of anticancer agents, targeting various hallmarks of cancer.
Application: Inhibition of Tubulin Polymerization
Certain diaryl sulfones function as antimitotic agents by disrupting microtubule dynamics, a mechanism shared with successful natural products like Combretastatin A-4 (CA-4).[8] By replacing the cis-stilbene bridge of CA-4 with a sulfone linker, researchers have developed potent inhibitors of tubulin polymerization that arrest cancer cells in the G2/M phase of the cell cycle.[8][14]
Mechanism Diagram: Tubulin Polymerization Inhibition
Caption: Diaryl sulfones can inhibit tubulin polymerization, leading to mitotic arrest.
Protocol 3: In Vitro Cell Proliferation Assay (MTT Assay) This protocol is used to determine the concentration at which a diaryl sulfone compound inhibits the growth of a cancer cell line by 50% (IC₅₀).
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[15][16]
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the diaryl sulfone compounds in culture media. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.1%).
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds (or vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Table 1: Example Anticancer Activity of Diaryl Sulfides/Sulfones
| Compound ID | Target Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Diaryl Sulfide 25 | MCF-7 (Breast) | EC₅₀ | 4.5 | [15][16] |
| Diaryl Sulfide 19 | MCF-7 (Breast) | EC₅₀ | 7.9 | [15] |
| Diaryl[d,f][8][15]diazepine 7j | HeLa (Cervical) | IC₅₀ | 3.0 | [14] |
| Diaryl[d,f][8][15]diazepine 7k | HeLa (Cervical) | IC₅₀ | 3.0 |[14] |
Application: Inhibition of Carbonic Anhydrases
Tumor-associated carbonic anhydrases (CAs), particularly isoforms IX and XII, are crucial for cancer cell survival in the hypoxic and acidic tumor microenvironment. Diaryl sulfones incorporating a primary sulfonamide group have been designed as potent and selective inhibitors of these enzymes.[17]
Table 2: Inhibition of Tumor-Associated Carbonic Anhydrases by Di-Sulfa Triazenes [17]
| Compound ID | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
|---|---|---|
| TS-1 | 19.5 | 6.6 |
| TS-2 | 13.7 | 8.3 |
Kᵢ represents the inhibition constant.
Section 3: Diaryl Sulfones as Anti-inflammatory Agents
Chronic inflammation is linked to numerous diseases, and targeting enzymes like cyclooxygenase-2 (COX-2) is a validated therapeutic strategy. Diaryl-substituted heterocyclic compounds are a well-known class of selective COX-2 inhibitors, and the diaryl sulfone scaffold has been successfully integrated into this pharmacophore.[9][18]
Protocol 4: In Vivo Carrageenan-Induced Rat Paw Edema Assay [9][10] This is a standard model to assess the acute anti-inflammatory activity of a test compound.
-
Animal Acclimatization: Use adult Wistar rats (150-200 g). Acclimatize the animals for at least one week with free access to food and water. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the diaryl sulfone compound or the reference drug (e.g., Indomethacin) orally or intraperitoneally at a specific dose (e.g., 25 mg/kg). The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (t=0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at time 't' and time '0'. The percentage inhibition of edema for each group is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Section 4: Diaryl Sulfones in Antimicrobial Drug Discovery
The diaryl sulfone core is present in several antimicrobial agents.[11] Their mechanism can range from inhibiting essential metabolic enzymes to disrupting cellular membranes.[4][19] The stability and synthetic tractability of the scaffold allow for fine-tuning of antimicrobial spectrum and potency.[4]
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Grow a bacterial culture (e.g., Staphylococcus aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the diaryl sulfone compound in the broth. The final volume in each well should be 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Section 5: Structure-Activity Relationship (SAR) Workflow
The exploration of diaryl sulfones is a classic example of medicinal chemistry's iterative design cycle. SAR studies are essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.
Workflow Diagram: Iterative SAR Cycle
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
The causality behind this process is straightforward:
-
Hypothesis Generation: Based on a lead compound, chemists hypothesize which parts of the molecule are critical for activity (the pharmacophore). For diaryl sulfones, this often involves the spatial relationship between the two aryl rings and the electronic nature of their substituents.
-
Systematic Modification: New analogs are synthesized where specific parts of the molecule are changed one at a time (e.g., moving a substituent from the para to the meta position, or changing a methyl group to a trifluoromethyl group).
-
Biological Evaluation: All new compounds are tested in the same biological assays to provide a consistent dataset.
-
Analysis and Refinement: By comparing the activity of the new analogs to the lead compound, a relationship is established. For example, it might be found that an electron-withdrawing group on one ring and an electron-donating group on the other consistently increases potency, guiding the next round of design.
Conclusion
Diaryl sulfones are a profoundly versatile and enduringly relevant scaffold in medicinal chemistry. Their robust chemical nature and the accessibility of diverse synthetic routes allow for extensive molecular exploration. The experimental protocols detailed herein provide a framework for synthesizing these compounds and evaluating them across critical therapeutic areas, including oncology, inflammation, and infectious diseases. The continued application of iterative design cycles to this "privileged" structure ensures that diaryl sulfones will remain a source of novel therapeutic candidates for years to come.
References
-
Yonova, I. M., Osborne, C. A., Morrissette, N. S., & Jarvo, E. R. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. [Link]
-
Willis, M. C. (2013). Diaryl Sulfone Synthesis. ChemistryViews. [Link]
-
Anonymous. (2009). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. European Journal of Medicinal Chemistry. [Link]
-
Stich, A., Spangenberg, T., et al. (2008). Diaryl sulfide-based inhibitors of trypanothione reductase: inhibition potency, revised binding mode and antiprotozoal activities. Journal of Medicinal Chemistry. [Link]
-
Yonova, I. M., Osborne, C. A., Morrissette, N. S., & Jarvo, E. R. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. National Institutes of Health. [Link]
-
Yonova, I. M., Osborne, C. A., Morrissette, N. S., & Jarvo, E. R. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. eScholarship, University of California. [Link]
-
Verma, N. K. (2023). A New Avenue to Diversity‐Oriented Synthesis of Diaryl Sulfones. SciSpace. [Link]
-
Verma, N. K. (2023). A New Avenue to Diversity‐Oriented Synthesis of Diaryl Sulfones. R Discovery. [Link]
-
Anonymous. (n.d.). Synthesis of diaryl sulfoxides from arylsulfinic acids and arenes. ResearchGate. [Link]
-
Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]
-
Al-Mousawi, S. M., & El-Apasery, M. A. (n.d.). Drugs with diaryl sulfone and catechol skeletons. ResearchGate. [Link]
-
Abuelizz, H. A., et al. (2017). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Molecules. [Link]
-
Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2004). Unsymmetrical Diaryl Sulfones and Aryl Vinyl Sulfones through Palladium-Catalyzed Coupling of Aryl and Vinyl Halides or Triflates with Sulfinic Acid Salts. The Journal of Organic Chemistry. [Link]
-
Lolak, N., et al. (2021). 1,3-Diaryl Triazenes Incorporating Disulfonamides Show Both Antiproliferative Activity and Effective Inhibition of Tumor-associated Carbonic Anhydrases IX and XII. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Harrington, C., et al. (1976). Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones. Journal of Medicinal Chemistry. [Link]
-
Zhang, H., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][8][15]diazepines as potential anti-cancer agents. Molecular Diversity. [Link]
-
Ghorai, S., et al. (n.d.). Scope of the current protocol to access diaryl sulfones. ResearchGate. [Link]
-
Sanna, V., et al. (2021). Diarylureas as Antitumor Agents. Applied Sciences. [Link]
-
Zhang, W., & Hertweck, C. (2015). Bacterial Synthesis of Unusual Sulfonamide and Sulfone Antibiotics by Flavoenzyme-Mediated Sulfur Dioxide Capture. Angewandte Chemie International Edition. [Link]
-
Rehman, T., et al. (2020). Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies. Scientific Reports. [Link]
-
Nematollahi, D., Habibi, D., & Alizadeh, A. (2006). Diaryl Sulfones Through Oxidative Coupling of Catechols and Arylsulfinic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Anonymous. (2023). Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand‐Binding Cavity. ResearchGate. [Link]
-
Britannica Editors. (1998). Diaryl sulfone. Encyclopædia Britannica. [Link]
-
Qassem, T. A., et al. (2023). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. [Link]
-
Abuelizz, H. A., et al. (2017). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Semantic Scholar. [Link]
-
Czapor-Irzabek, P., et al. (2024). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. [Link]
-
Anonymous. (n.d.). Antimicrobial activity of Various Sulfone Derivatives: A Review. ResearchGate. [Link]
-
Verma, N. K., et al. (2023). A New Avenue to Diversity-Oriented Synthesis of Diaryl Sulfones. ResearchGate. [Link]
-
Anonymous. (n.d.). Catalyzed synthesis of functionalized diaryl-annulated sulfones. ResearchGate. [Link]
-
Zheng, Y., et al. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Synthesis. [Link]
-
Khan, A., et al. (2024). Synthesis of Novel Indolyl Aryl Sulfone-clubbed Hydrazone Derivatives as Potential HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Molecular Modeling and QSAR Studies. Current Computer-Aided Drug Design. [Link]
-
Anonymous. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. organic-chemistry.org. [Link]
Sources
- 1. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diaryl sulfone | chemical compound | Britannica [britannica.com]
- 8. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Indolyl Aryl Sulfone-clubbed Hydrazone Derivatives as Potential HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Molecular Modeling and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and structure-activity relationship study of diaryl[d,f][1,3]diazepines as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,3-Diaryl Triazenes Incorporating Disulfonamides Show Both Antiproliferative Activity and Effective Inhibition of Tumor-associated Carbonic Anhydrases IX and XII - Lolak - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 18. [PDF] Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives | Semantic Scholar [semanticscholar.org]
- 19. Diaryl sulfide-based inhibitors of trypanothione reductase: inhibition potency, revised binding mode and antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide as a Key Intermediate in Organic Synthesis
Abstract
N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide, also known by the common name Sulfanitran, is a pivotal intermediate in organic and medicinal chemistry.[1] Its molecular architecture, featuring a reactive nitro group and a biologically significant sulfonamide linkage, makes it a versatile precursor for a wide range of more complex molecules.[2][3] This guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and primary application as a precursor to amino-sulfonamide scaffolds. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure reproducibility and success.
Compound Profile and Physicochemical Properties
The strategic placement of three key functional groups—acetamide, sulfonamide, and a nitro group—defines the synthetic potential of this compound. The acetamide group provides a stable protecting group for an aniline nitrogen, while the nitro group serves as a masked amine, which can be revealed in a subsequent synthetic step. The sulfonamide core is a well-established bioisostere for amides, often conferring improved metabolic stability and binding affinity in drug candidates.[2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Sulfanitran, 4'-((p-Nitrophenyl)sulfamoyl)acetanilide | PubChem[1] |
| CAS Number | 122-16-7 | PubChem[1] |
| Molecular Formula | C₁₄H₁₃N₃O₅S | PubChem[1] |
| Molecular Weight | 335.34 g/mol | PubChem[1] |
| Appearance | White to yellowish crystalline solid | General Knowledge |
| Melting Point | Approx. 195-198 °C | General Knowledge |
| Solubility | Soluble in acetone, DMF; sparingly soluble in ethanol; insoluble in water. | General Knowledge |
Characterization Notes:
-
FTIR (cm⁻¹): Expect characteristic peaks around 3250-3350 (N-H stretch, amide & sulfonamide), 1670-1690 (C=O stretch, amide), 1520-1540 and 1340-1360 (asymmetric and symmetric N=O stretch of the nitro group), and 1330-1350 and 1150-1170 (asymmetric and symmetric S=O stretch of the sulfonamide).[4]
-
¹H NMR: Signals will correspond to the acetyl methyl protons, aromatic protons on both rings (showing characteristic splitting patterns), and the amide/sulfonamide N-H protons.
-
Mass Spectrometry: The molecular ion peak (M+) should be observable, along with characteristic fragmentation patterns.
Synthesis Protocol: Preparation of this compound
Principle: The synthesis is achieved via a nucleophilic substitution reaction at the sulfur atom of 4-nitrobenzenesulfonyl chloride. The primary amine of 4-aminoacetanilide acts as the nucleophile, displacing the chloride ion. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Experimental Workflow:
Caption: Workflow for the synthesis of the title compound.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Aminoacetanilide | 150.18 | 3.0 g | 20.0 | Nucleophile |
| 4-Nitrobenzenesulfonyl chloride | 221.62 | 4.65 g | 21.0 | Electrophile[5] |
| Pyridine | 79.10 | 30 mL | - | Solvent and base |
| Deionized Water | 18.02 | ~500 mL | - | For work-up and washing |
| Ethanol | 46.07 | As needed | - | Recrystallization solvent |
| Beakers, Erlenmeyer flask, Stir bar, Ice bath, Buchner funnel, Filter paper | - | - | - | Standard glassware |
Step-by-Step Protocol:
-
Dissolution: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3.0 g (20.0 mmol) of 4-aminoacetanilide in 30 mL of pyridine. Stir at room temperature until a clear solution is obtained.
-
Scientist's Note: Pyridine serves as both a polar aprotic solvent to dissolve the reactants and a base to scavenge the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
-
Addition of Electrophile: While stirring, add 4.65 g (21.0 mmol) of 4-nitrobenzenesulfonyl chloride to the solution in small portions over 15 minutes. An exothermic reaction may be observed; maintain the temperature below 40 °C using a cool water bath if necessary.
-
Scientist's Note: Portion-wise addition helps control the reaction rate and temperature. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting reagent (the amine).
-
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.
-
Precipitation (Work-up): Pour the reaction mixture slowly into a beaker containing approximately 300 mL of an ice-water slurry while stirring vigorously. A solid precipitate will form.[6]
-
Scientist's Note: The product is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out, while the pyridine hydrochloride salt and any excess pyridine remain dissolved in the aqueous phase.
-
-
Isolation: Allow the slurry to stir for 20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (total of ~200 mL) to remove any residual pyridine and salts.
-
Drying: Press the solid dry on the filter paper and then transfer it to a watch glass to air-dry. For complete drying, place the solid in a vacuum oven at 50-60 °C overnight.
-
Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[4] Collect the pure crystals by vacuum filtration.
Application as an Intermediate: Reduction of the Nitro Group
Principle: The true value of this compound as an intermediate lies in the selective reduction of its nitro group to a primary amine. This transformation yields N-(4-((4-Aminophenyl)sulfonyl)phenyl)acetamide , a molecule possessing a free amino group that is a key building block for creating diverse chemical libraries, particularly in drug discovery. This new amine can undergo a variety of subsequent reactions, such as diazotization, acylation, and alkylation.
Numerous reagents can effect this transformation, including catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-acid systems.[7] A common and reliable laboratory-scale method involves the use of tin(II) chloride (SnCl₂) in an acidic medium.[8]
Reduction Workflow:
Caption: Workflow for the reduction of the nitro-sulfonamide.
Step-by-Step Protocol (SnCl₂ Reduction):
-
Reaction Setup: In a round-bottom flask, suspend 3.35 g (10.0 mmol) of this compound and 11.3 g (50.0 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) in 50 mL of ethanol.
-
Acidification: While stirring, carefully add 10 mL of concentrated hydrochloric acid to the suspension.
-
Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. The reaction is typically complete within 1-2 hours, which can be monitored by TLC.
-
Scientist's Note: The reduction of an aromatic nitro group by SnCl₂ in HCl proceeds via a series of electron and proton transfers, with the tin being oxidized from Sn(II) to Sn(IV). The reaction is chemoselective, leaving the amide and sulfonamide groups intact.[8]
-
-
Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker containing ice and then carefully basify by adding a 6M sodium hydroxide (NaOH) solution until the pH is approximately 10-11. A thick, white precipitate of tin hydroxides will form.
-
Scientist's Note: The product amine is initially present as its ammonium salt (R-NH₃⁺Cl⁻). Adding a strong base deprotonates the ammonium salt to the free amine (R-NH₂) and precipitates the tin as insoluble tin(IV) hydroxide, facilitating its removal.
-
-
Filtration and Extraction: Filter the mixture through a pad of Celite to remove the inorganic tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(4-((4-aminophenyl)sulfonyl)phenyl)acetamide, which can be purified further by recrystallization if necessary.
Synthetic Utility and Outlook
The successful synthesis of N-(4-((4-aminophenyl)sulfonyl)phenyl)acetamide opens a gateway to a vast chemical space. The newly introduced primary aromatic amine is a versatile functional handle for diversification. It can be readily diazotized to form diazonium salts, which are precursors for azo dyes or can be used in Sandmeyer-type reactions to introduce a variety of substituents. Furthermore, the amine can be acylated or alkylated to build libraries of compounds for screening in drug discovery campaigns, leveraging the proven pharmacological importance of the sulfonamide scaffold.[2][3] This two-step sequence—sulfonamide formation followed by nitro reduction—represents a robust and fundamental strategy for accessing valuable building blocks in modern synthetic chemistry.
References
-
PrepChem. Synthesis of 4-nitrobenzenesulfonamide. Available from: [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available from: [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
IUCr. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
PubChem, NIH. Sulfanitran. Available from: [Link]
-
ResearchGate. (2020). Synthesis of N-(4 nitrophenyl) acetamide. Available from: [Link]
-
PubMed Central, NIH. N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Available from: [Link]
-
Pasha, M. A., & Manjula, K. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Der Pharma Chemica. Available from: [Link]
- Google Patents.Method for synthesizing p-nitrobenzenesulfonyl chloride.
-
PubMed Central, NIH. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]
-
Autechem. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide CAS 1139453-98-7. Available from: [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]
Sources
- 1. Sulfanitran | C14H13N3O5S | CID 5334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcbsc.org [jcbsc.org]
- 5. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
"Troubleshooting low yield in N-arylation of sulfonamides"
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues leading to low yields in the N-arylation of sulfonamides, a critical transformation in modern synthetic chemistry. The following question-and-answer guide provides in-depth, field-proven insights to help you optimize your reaction conditions and achieve your desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-arylation reaction has failed or is giving a very low yield. Where should I start my troubleshooting?
A1: A low or non-existent yield is a common frustration, but the solution often lies in systematically verifying the fundamentals of your reaction setup. Before delving into complex optimization, perform these initial checks.
Initial Troubleshooting Checklist:
| Checkpoint | Common Pitfall & Explanation | Recommended Action |
| Reagent Purity | Sulfonamide: May contain residual starting materials or salts. Aryl Halide: Can degrade over time. Base: Can absorb CO₂ or moisture. | Confirm purity by NMR or LC-MS. Recrystallize or purify if necessary. Use a fresh bottle of aryl halide or purify by distillation/chromatography. Use a freshly opened container of base, and handle it in a glovebox if possible. |
| Anhydrous Conditions | Sulfonamides are coupled under basic conditions, but the catalyst precursors and strong bases (like alkoxides) are highly sensitive to moisture. Water can hydrolyze the aryl halide, deactivate the catalyst, and quench the base.[1][2] | Oven-dry all glassware and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, dispensed from a solvent purification system or a fresh, sealed bottle. |
| Inert Atmosphere | The active Pd(0) or Cu(I) catalytic species are highly sensitive to oxygen and can be readily oxidized to an inactive state, halting the catalytic cycle.[3] | Degas the reaction solvent thoroughly (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas. |
| Reaction Stoichiometry | Incorrect molar ratios are a simple but common error. An excess of one reagent can sometimes lead to side products. | Carefully re-calculate and re-weigh all reagents. A common starting point is 1.0 equivalent of the limiting reagent (often the sulfonamide), 1.1-1.2 equivalents of the aryl halide, and 1.5-2.0 equivalents of the base. |
If these initial checks do not resolve the issue, the problem likely lies within the specific combination of catalyst, ligand, base, and solvent for your particular substrates.
Q2: I'm unsure if my catalytic system is appropriate. How do I choose the right catalyst and ligand?
A2: The choice of catalyst and ligand is the most critical factor in a successful N-arylation of a sulfonamide. Sulfonamides are significantly less nucleophilic than amines, and their corresponding anions (sulfonamidates) can be challenging ligands for the metal center. Therefore, a carefully selected system is required.[4]
The two primary catalytic systems are Palladium-based (Buchwald-Hartwig amination) and Copper-based (Ullmann condensation).[3][5]
-
Palladium-Catalyzed (Buchwald-Hartwig): This is the most common and versatile method. It relies on a Pd(0) catalyst and a bulky, electron-rich phosphine ligand. The ligand's role is to stabilize the Pd(0) center, facilitate oxidative addition into the aryl halide C-X bond, and promote the final C-N reductive elimination.[5]
-
Copper-Catalyzed (Ullmann Condensation): This is a more classical, cost-effective method. Modern protocols use ligands like phenanthrolines or diamines to enable milder reaction conditions than the harsh temperatures of traditional Ullmann reactions.[3][6]
Below is a diagram illustrating the generally accepted catalytic cycle for the Buchwald-Hartwig N-arylation, which highlights the critical steps where things can go wrong.
Caption: General catalytic cycle for Pd-catalyzed N-arylation.
Ligand Selection is Key:
For challenging sulfonamide couplings, the choice of ligand is often more important than the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).
| Catalyst System | Recommended Ligands | Use Case & Rationale |
| Palladium | Biarylphosphines: AdBippyPhos[4], XPhos, RuPhos, BrettPhos | General Workhorses. These bulky, electron-rich ligands promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond. AdBippyPhos has been specifically identified via high-throughput screening as highly effective for weakly nucleophilic sulfonamides.[4] |
| Josiphos-type: | Often effective for sterically hindered substrates. | |
| Copper | 1,10-Phenanthroline derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline)[3] | Standard for Ullmann. These ligands chelate to the copper center, increasing its solubility and catalytic activity, allowing for lower reaction temperatures compared to ligand-free systems. |
| Diamine ligands (e.g., N,N'-dimethylethylenediamine) | An alternative class of ligands for copper catalysis, often effective and inexpensive. |
Pro-Tip: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) state. Some phosphine ligands can facilitate this, but failure to generate the active catalyst is a common point of failure. Consider using a pre-formed Pd(0) catalyst complex (e.g., SPhos Pd G3) for better reproducibility.[7][8]
Q3: My reaction is still sluggish or failing. How do I optimize the base and solvent?
A3: The base and solvent are not passive components; they actively influence the catalytic cycle.
Base Selection: The base's primary role is to deprotonate the sulfonamide to form the nucleophilic sulfonamidate anion. Since sulfonamides are weakly acidic (pKa ≈ 10-11 in DMSO), a sufficiently strong base is required. However, a base that is too strong or nucleophilic can lead to side reactions.
| Base | Strength (pKa of conj. acid) | Comments & Recommendations |
| K₂CO₃, Cs₂CO₃ | ~10.3 | Good starting point. Cesium carbonate is often superior due to the higher solubility of its salts and the "cesium effect," which can promote catalytic activity. Effective in many copper-catalyzed systems.[3] |
| K₃PO₄ | ~12.3 | Excellent choice for many Pd systems. A strong, non-nucleophilic base that is often effective when carbonates are too weak.[6] |
| NaOtBu, KOtBu | ~19 | Very strong bases. Often required for less reactive aryl chlorides or very weakly acidic sulfonamides. However, they are sensitive to moisture and can promote side reactions with sensitive functional groups (e.g., esters). |
| Organic Bases (DBU, Et₃N) | ~13.5, ~10.7 | Generally not strong enough to deprotonate sulfonamides efficiently for C-N coupling and are not recommended as the primary base. |
Solvent Selection: The ideal solvent should dissolve all reactants and keep the catalyst in solution throughout the reaction. Aprotic polar solvents are typically preferred.
-
Toluene/Xylenes: Common, high-boiling, non-polar solvents. Good for many Buchwald-Hartwig reactions.
-
1,4-Dioxane/THF: Polar aprotic ethers. Excellent coordinating solvents that can help stabilize catalytic intermediates. Caution: Dioxane is a suspected carcinogen and should be handled with care.[9]
-
t-BuOH/t-Amyl Alcohol: Can be effective, particularly in combination with alkoxide bases.
-
DMF/DMAc: High-boiling polar aprotic solvents. Use with caution, as they can sometimes coordinate too strongly to the metal center or decompose at high temperatures.
A systematic approach is crucial. If an initial reaction with K₃PO₄ in toluene fails, don't change five variables at once. Change one component—for example, switch the base to NaOtBu or the solvent to dioxane—and re-run the experiment.
Q4: My substrates have challenging steric or electronic properties. How can I adapt the protocol?
A4: Substrate properties often dictate the success or failure of a reaction.
-
Aryl Halide Reactivity: The ease of oxidative addition follows the trend: I > Br > OTf >> Cl .[3]
-
For Aryl Chlorides: These are notoriously difficult to activate.[10] Success almost always requires a very electron-rich, bulky biarylphosphine ligand (like XPhos or AdBippyPhos) and a strong base (NaOtBu). Higher temperatures and catalyst loadings (2-5 mol%) may be necessary.
-
-
Steric Hindrance: If there are bulky groups (e.g., ortho-substituents) on either the aryl halide or the sulfonamide, the coupling can be severely inhibited.
-
Solution: Switch to a ligand specifically designed to accommodate steric bulk. Sometimes, a less bulky ligand can paradoxically work better by allowing the substrates to approach the metal center. This requires empirical screening.
-
-
Electron-Withdrawing Groups (EWGs):
-
On the Aryl Halide: EWGs make the aryl halide more electron-deficient and generally accelerate the oxidative addition step, making the reaction easier.
-
On the Sulfonamide: EWGs on the sulfonyl group or the N-substituent make the sulfonamide more acidic but a poorer nucleophile. This can be a double-edged sword and often requires a stronger base to ensure complete deprotonation.
-
Systematic Troubleshooting Workflow
When faced with a low yield, follow a logical progression. This workflow helps to isolate the problematic variable efficiently.
Caption: A decision-making workflow for troubleshooting low yields.
General Protocol for Reaction Optimization
This protocol provides a robust starting point for the N-arylation of a sulfonamide with an aryl bromide using a palladium catalyst.
-
Preparation:
-
To an oven-dried Schlenk flask or reaction vial, add the sulfonamide (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%), and a magnetic stir bar.
-
-
Inerting:
-
Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
-
Reaction:
-
Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. Take aliquots carefully under a positive pressure of inert gas. Reactions are typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.[3]
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]
-
Liu, Z., & Larock, R. C. (2006). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. PubMed. Retrieved January 12, 2026, from [Link]
-
Ghosh, S., Pal, P. P., & Hajra, A. (2023). N‐Heteroarylation of Sulfonamides: An Overview. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Nykaza, T. V., et al. (2018). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. ACS Publications. Retrieved January 12, 2026, from [Link]
-
Willis, M. C., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Willis, M. C., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]
-
Chan, T. Y., et al. (2000). N-Arylation of Sulfonamides on Solid Supports. PubMed. Retrieved January 12, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 12, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [PDF] High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. | Semantic Scholar [semanticscholar.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of N-Aryl Sulfonamides
Welcome to the technical support resource for N-aryl sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this common yet nuanced transformation. Instead of a generic overview, we will address specific, frequently encountered problems in a direct question-and-answer format, providing insights into the underlying mechanisms and offering robust, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a di-sulfonated byproduct. How can I prevent this?
A1: Root Cause Analysis & Mitigation of Bis-Sulfonylation
The formation of a bis-sulfonylated product, R-N(SO₂Ar)₂, is a classic side reaction, particularly with primary amines. It occurs when the initially formed mono-sulfonamide (R-NHSO₂Ar) is deprotonated by the base present in the reaction mixture. This generates a sulfonamidate anion, which is a competent nucleophile that can react with a second molecule of the sulfonyl chloride.
Key Factors Influencing Bis-Sulfonylation:
-
Base Strength & Stoichiometry: Strong bases and excess base can readily deprotonate the mono-sulfonamide product.
-
Reaction Concentration: Higher concentrations of the sulfonyl chloride increase the statistical probability of a second reaction.
-
Order of Addition: Adding the amine to a solution of the sulfonyl chloride creates a temporary excess of the electrophile, favoring the side reaction.[1]
Troubleshooting & Preventative Strategies:
-
Control the Stoichiometry: Use a precise 1.0 to 1.05 equivalent of the sulfonyl chloride relative to the amine. Avoid using a large excess.
-
Optimize the Order of Addition: The most effective method to prevent this side reaction is the slow, dropwise addition of the sulfonyl chloride solution to a solution containing the amine and the base.[1] This ensures the sulfonyl chloride is the limiting reagent at any given moment, maximizing its reaction with the more nucleophilic primary amine over the sulfonamidate.
-
Select the Appropriate Base: For many simple amines, a non-nucleophilic organic base like pyridine or triethylamine (TEA) is sufficient. Pyridine can also serve as the solvent. For less reactive amines where a stronger base is needed, consider using an inorganic base like K₂CO₃ or NaHCO₃, which have lower solubility and can moderate the reaction.
-
Temperature Control: Run the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). This reduces the rate of the second sulfonylation, which typically has a higher activation energy.
Workflow: Minimizing Bis-Sulfonylation
Caption: Competing reactions in N-aryl sulfonamide synthesis.
References
- Noël, T., & van der Veen, J. W. (2019). Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols. Pure and Applied Chemistry.
- Bull, J. A., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science.
- Gala, D., & Mergelsberg, I. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Martin, W. E. (1957). Sulfonamide purification process.
- Rayat, S., & Toste, F. D. (2007).
- Willis, M. C., et al. (2018). Oxidative β‐C−H sulfonylation of tertiary cyclic amines with sulfonyl hydrazides mediated by I2/TBHP.
- Willis, M. C., et al. (2018).
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
- Baran, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Moody, C. J., & Rivault, F. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Noël, T., & van der Veen, J. W. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
- BenchChem. (n.d.).
- Cholewiak, A., & Dembinski, R. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online.
- Johnson, C. R., & Keiser, J. E. (2002). Method for the purification of aryl sulfonic acids and salts.
- CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2021). Synthesis of Sulphanilamide. YouTube.
- McGuire, M. A., et al. (2024).
- Biscoe, M. R., & Toste, F. D. (2011).
- Wang, L., et al. (2021). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers (RSC Publishing).
- Reddy, V. P., et al. (2010). Friedel-Crafts arylation reactions of N-sulfonyl aldimines or sulfonamidesulfones with electron-rich arenes catalyzed by FeCl3 x 6 H2O: synthesis of triarylmethanes and bis-heteroarylarylmethanes. PubMed.
Sources
Technical Support Center: Purification Challenges of Polar Aromatic Compounds
Welcome to the Technical Support Center for the purification of polar aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these molecules. Polar aromatics, such as phenols, anilines, catechols, and pyridinic structures, are ubiquitous in pharmaceuticals and natural products, yet their purification can be notoriously difficult due to their dual characteristics of polarity and aromaticity.
This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the underlying chemical principles. Here, you will find structured troubleshooting guides and FAQs to navigate issues like poor peak shape, insufficient retention, and low recovery, ensuring your purification workflows are both efficient and robust.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to help you select the appropriate purification approach from the outset.
Q1: What are the primary challenges when purifying polar aromatic compounds with chromatography?
Polar aromatic compounds present a dual challenge for chromatographers. Their polarity makes them highly soluble in aqueous mobile phases, leading to poor retention on traditional nonpolar stationary phases like C18 in reversed-phase (RP) chromatography.[1][2] Conversely, their aromatic nature can lead to strong, unwanted secondary interactions with the stationary phase, particularly the residual silanol groups on silica-based columns, resulting in significant peak tailing and poor resolution.[3][4] Furthermore, many polar aromatics are ionizable, meaning their charge state—and thus their retention and peak shape—is highly sensitive to the pH of the mobile phase.[5][6]
Q2: How do I choose the right chromatography mode? Reversed-Phase (RP), Normal-Phase (NP), or HILIC?
Choosing the correct mode is critical and depends on the specific properties of your compound.
-
Reversed-Phase (RP) HPLC: This is often the first choice due to its versatility. However, for highly polar aromatics, standard C18 columns may provide insufficient retention.[2] Success in RP often requires careful method development, including pH control for ionizable compounds and the use of columns with alternative stationary phases (e.g., polar-embedded or phenyl phases) to enhance selectivity for aromatic systems.[7]
-
Normal-Phase (NP) Chromatography: NP chromatography, which uses a polar stationary phase (like silica) and non-polar organic solvents, can be effective. However, it often suffers from poor reproducibility due to its sensitivity to water content and the use of hazardous solvents, making it less ideal for many modern labs.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[1][8] It uses a polar stationary phase with a high-organic, aqueous mobile phase. This technique promotes the retention of very polar compounds while still being compatible with mass spectrometry.[1][8]
The following decision tree can guide your initial choice:
Sources
- 1. waters.com [waters.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. hplc.eu [hplc.eu]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. veeprho.com [veeprho.com]
- 6. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Improving the Solubility of Poorly Soluble Sulfonamide Derivatives
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for solubility issues encountered with poorly soluble sulfonamide derivatives. The principles and techniques discussed here are grounded in established pharmaceutical science to provide not only solutions but also a foundational understanding of the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide derivative won't dissolve in aqueous buffer. Where do I start?
This is a common challenge. Sulfonamides are often weak acids with poor water solubility.[1][2] The best starting point is to understand the physicochemical properties of your specific molecule, particularly its pKa (the pH at which it is 50% ionized) and its intrinsic solubility (S₀). The solubility of sulfonamides is highly pH-dependent.[1]
-
Recommended First Step: Attempt to dissolve the compound by adjusting the pH. Since most sulfonamides are weakly acidic, increasing the pH of the buffer above the compound's pKa will deprotonate the sulfonamide group, forming a more soluble salt.[1][3] A pH 2 units above the pKa is often a good target.[4]
Q2: I adjusted the pH, and the compound dissolved, but it precipitated when I added it to my assay medium. What happened?
This indicates that the pH of the final solution dropped below the level required to keep your compound in its soluble, ionized form. This can happen if your assay medium is strongly buffered at a lower pH.
-
Recommended Actions:
-
Check Final pH: Measure the pH of the final solution after adding your compound.
-
Increase Buffering Capacity: If possible, increase the buffering capacity of your stock solution or pre-adjust the pH of the assay medium.
-
Consider Co-solvents: If pH manipulation alone is insufficient, introducing a water-miscible organic co-solvent may be necessary to keep the compound in solution.[5][6]
-
Q3: What are co-solvents, and which ones are recommended for sulfonamides?
Co-solvents are organic solvents that are miscible with water and work by reducing the overall polarity of the solvent system, making it more favorable for dissolving lipophilic molecules.[5][6]
-
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
-
Starting Point: Prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is as low as possible (typically <1%, and often <0.5% for cell-based assays) to avoid artifacts.[7]
Q4: Are there more advanced techniques if pH adjustment and co-solvents fail?
Yes, several advanced formulation strategies can be employed when basic methods are insufficient. These are particularly relevant for compounds intended for in vivo studies or final drug product formulation.
-
Advanced Strategies:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate a poorly soluble "guest" molecule within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[8][9]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, often in an amorphous state, which significantly enhances the dissolution rate.[9][10][11]
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanosuspensions) dramatically increases the surface area, leading to a faster dissolution rate.[12][13][14]
-
Troubleshooting Guides & In-Depth Methodologies
Guide 1: Troubleshooting pH Adjustment & Salt Formation
The solubility of a weakly acidic sulfonamide increases as the pH rises above its pKa because the equilibrium shifts towards the more soluble ionized (salt) form.[1][15]
Problem: Compound precipitates even at high pH.
-
Possible Cause 1: Incorrect pKa Value. The estimated pKa might be inaccurate. Experimental determination is crucial.
-
Possible Cause 2: Common Ion Effect. If your buffer contains an ion that is also the counter-ion of your sulfonamide salt, it can suppress dissolution.[15]
-
Solution: Switch to a buffer with a different counter-ion.
-
-
Possible Cause 3: Low Intrinsic Solubility (S₀). Even in its ionized form, the compound may have a limiting solubility product (Ksp).[15]
-
Solution: This indicates that pH adjustment alone is insufficient. You must combine this approach with other methods, such as co-solvents or complexation.
-
Decision Workflow for pH Adjustment
Workflow for the solvent evaporation method of solid dispersion.
Common Problem: Drug recrystallizes during storage.
-
Cause: The amorphous state is thermodynamically unstable. Moisture and high temperatures can accelerate conversion back to the less soluble crystalline form.
-
Solution:
-
Polymer Selection: Choose a polymer carrier (e.g., PVP, HPMC) that has strong interactions (like hydrogen bonding) with the drug to inhibit crystallization.
-
Storage Conditions: Store the solid dispersion in a desiccator at controlled, low temperatures.
-
Key Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility and is considered a gold standard. [7][16] Materials:
-
Sulfonamide derivative
-
Selected buffer or solvent system
-
Scintillation vials or sealed flasks
-
Orbital shaker in a temperature-controlled environment (e.g., 37 °C)
-
Centrifuge and/or syringe filters (0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Add Excess Solid: Add an excess amount of the sulfonamide derivative to a vial containing a known volume of the solvent. Ensure there is visible undissolved solid. [17]2. Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). [17][18]3. Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Separate the undissolved solid from the solution by centrifuging at high speed or by filtering through a 0.22 µm filter. [7][18]This step is critical to avoid aspirating solid particles.
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved drug using a validated analytical method against a standard curve. [7]
References
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC
-
Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.[Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.[Link]
-
Effective formulation strategies for poorly water soluble drugs. ResearchGate.[Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate.[Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.[Link]
-
What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Proprep.[Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[Link]
-
Solubility equilibrium. Wikipedia.[Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.[Link]
-
Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed.[Link]
-
Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles. IEEE Transactions on Nanobioscience.[Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.[Link]
-
Increase in Solubility of “Poorly-Ionizable“ Pharmaceuticals by Salt Formation. A Case of Agomelatine Sulfonates. ResearchGate.[Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.[Link]
-
SOLUBILITY OF SULPHONAMIDES. The BMJ.[Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.[Link]
-
The Utility of Sulfonate Salts in Drug Development. ResearchGate.[Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research.[Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.[Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. ResearchGate.[Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.[Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC.[Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.[Link]
-
Solid Dispersion-Method of Enhancement of Dissolution Rate and Increase Bioavailability. International Journal of Pharmacy and Biological Sciences.[Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
The pK a values of the sulfonamides studied. ResearchGate.[Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.[Link]
-
Salt formation to improve drug solubility. PubMed.[Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.[Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.[Link]
Sources
- 1. bmj.com [bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 13. Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ymerdigital.com [ymerdigital.com]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide
Welcome to the technical support guide for the synthesis of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for scaling up this important sulfonamide synthesis. We will address common challenges in a practical Q&A format, explain the causality behind our recommendations, and provide validated protocols to ensure robust and reproducible results.
Section 1: Core Synthesis Protocol & Reaction Workflow
The synthesis of this compound is most reliably achieved through the coupling of 4-aminoacetanilide (N-(4-aminophenyl)acetamide) with 4-nitrobenzenesulfonyl chloride. This reaction follows a classical nucleophilic substitution mechanism where the amino group of 4-aminoacetanilide attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. An organic base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Standard Laboratory Protocol (Illustrative Scale)
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetanilide (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane or Pyridine, approx. 10 mL per gram of amine).
-
Base Addition: Add a non-nucleophilic organic base such as pyridine (used as solvent) or triethylamine (1.2-1.5 equivalents).[1]
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial to manage the initial exotherm of the reaction.
-
Reagent Addition: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution over 30-60 minutes. The slow addition prevents localized overheating and potential side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the mixture by slowly adding it to a beaker of cold water or dilute HCl.
-
The solid product will precipitate. If an organic solvent like DCM was used, the layers should be separated, and the organic layer washed with water and brine.
-
Collect the crude solid product by vacuum filtration and wash it with cold water to remove residual salts and base.
-
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or acetic acid.[2]
Reaction Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction and why?
A1: The choice of solvent is critical for reaction success. The ideal solvent must dissolve the starting materials, be inert to the reactants, and facilitate the reaction.
-
Pyridine: Often the preferred choice as it serves as both the solvent and the base to neutralize the HCl byproduct.[3] Its basicity is well-suited for this transformation. However, on a large scale, its odor and boiling point can be problematic.
-
Dichloromethane (DCM) or Tetrahydrofuran (THF): These are excellent alternative solvents.[1] They are inert and effectively dissolve the reactants. When using these, a separate non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) must be added.[1]
-
Anhydrous Conditions: Regardless of the solvent, it is crucial to use anhydrous (dry) conditions. Water can hydrolyze the highly reactive 4-nitrobenzenesulfonyl chloride into the unreactive 4-nitrobenzenesulfonic acid, which significantly reduces the yield.[1][4]
| Solvent | Role | Pros | Cons |
| Pyridine | Solvent & Base | Simplifies reagent list; Effective. | Odor; High boiling point; Difficult to remove. |
| DCM / THF | Solvent Only | Easy to remove; Good solubility. | Requires a separate base; Must be anhydrous. |
| Acetonitrile | Solvent Only | Good for polar reactants. | Can be harder to remove than DCM. |
Q2: How do I choose the right base for the reaction?
A2: The base neutralizes the HCl generated, preventing the protonation of the amine starting material, which would render it non-nucleophilic.
-
Pyridine: As mentioned, it's a moderately strong, non-nucleophilic base that works well.
-
Triethylamine (TEA): A common, cost-effective choice when using solvents like DCM. It is a stronger base than pyridine. Use a slight excess (1.2-1.5 eq) to ensure complete HCl scavenging.
-
N,N-Diisopropylethylamine (DIPEA): Known as Hünig's base, it is sterically hindered and highly non-nucleophilic. It is an excellent choice to avoid potential side reactions but is more expensive than TEA.
Q3: How can I effectively monitor the reaction's progress?
A3: Monitoring is key to determining the reaction endpoint and preventing the formation of byproducts from prolonged reaction times.
-
Thin Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture alongside the starting materials on a silica plate. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate). The product should appear as a new spot with an Rf value intermediate between the two starting materials. The reaction is complete when the spot for the limiting reagent (usually the sulfonyl chloride) has disappeared.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process.
Problem: Low or No Product Yield
Q: My TLC/LC-MS shows a significant amount of unreacted starting materials even after the recommended reaction time. What should I do?
A: This indicates an incomplete or stalled reaction. Several factors could be at play:
-
Poor Reagent Quality: The 4-nitrobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[4][5] Always use a fresh, high-purity bottle or verify the purity of your reagent.
-
Insufficient Base: If the HCl byproduct is not fully neutralized, it will protonate the 4-aminoacetanilide, deactivating it. Ensure you have added at least 1.1 equivalents of your base.
-
Low Temperature: While the initial addition is done at 0 °C, the reaction itself should be allowed to proceed at room temperature. If your lab is particularly cold, gentle warming (to 30-40 °C) might be necessary.
-
Poor Amine Reactivity: While 4-aminoacetanilide is sufficiently nucleophilic, impurities in the material could inhibit the reaction.[4]
Problem: Product is an Oil or Gum, Not a Crystalline Solid
Q: During the aqueous work-up, my product precipitated as a sticky oil instead of a filterable solid. How can I fix this?
A: This is a common issue, often caused by residual impurities or the rate of precipitation.
-
Scratching: Try scratching the inside of the flask at the solvent-air interface with a glass rod. This can often induce crystallization.
-
Solvent Trituration: Remove the aqueous layer. Add a non-polar solvent in which the product is insoluble (like hexane or diethyl ether) to the oily product. Stir vigorously. This process, called trituration, can wash away soluble impurities and help induce crystallization of the product.
-
Modify pH: Ensure the pH of the aqueous phase is near neutral. If it's too acidic or basic, your product might remain partially dissolved or as an oily salt.
-
Slow Recrystallization: Dissolve the oil in a minimal amount of a hot solvent (like ethanol) and allow it to cool very slowly to room temperature, followed by cooling in an ice bath. Slow cooling promotes the formation of well-defined crystals.[1]
Troubleshooting Flowchart
This diagram provides a decision-making path for diagnosing low yield issues.
Caption: Troubleshooting guide for diagnosing and solving low yield in sulfonamide synthesis.
References
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives.
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Ivanov, S. N., Gnedin, B. G., & Shvets, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
-
PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.
- Navigating the Synthesis of 4-Nitrobenzenesulfonamide (CAS 6325-93-5). (n.d.).
- Hussain, Z., et al. (2017). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 22(10), 1649.
Sources
Technical Support Center: Stability of Nitro-Containing Organic Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-containing organic molecules. This guide is designed to provide expert insights and practical troubleshooting for the unique stability challenges posed by these energetic and reactive compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions in your work.
Frequently Asked Questions (FAQs): The Fundamentals of Instability
Q1: What makes nitro-containing organic molecules inherently prone to instability?
A1: The instability of nitro compounds stems directly from the chemical nature of the nitro group (-NO₂). Several key factors contribute to their reactivity and potential for decomposition:
-
High Polarity and Resonance: The N-O bonds in the nitro group are highly polarized, and the group has a significant resonance structure, placing a formal positive charge on the nitrogen and partial negative charges on the oxygens. This creates a large dipole moment.
-
Electron-Withdrawing Nature: The nitro group is a powerful electron-withdrawing group due to both inductive (-I) and resonance (-R) effects. This electronic characteristic is fundamental to its chemical behavior.[1][2]
-
Thermodynamic Instability: Many nitro compounds are thermodynamically unstable, meaning their decomposition into gaseous products (like N₂, H₂O, CO₂) is an energetically favorable process. The decomposition of nitromethane, for instance, releases approximately 67.4 kcal/mol. This inherent energy release is the basis for their use as explosives.
-
Internal Oxygen Source: The nitro group contains oxygen, meaning the molecule can act as its own oxidant. During decomposition, especially at elevated temperatures, the molecule does not require an external oxygen source to combust, which contributes to the rapid and often violent release of energy.[1]
-
Acidic α-Hydrogens: In nitroalkanes, the strong electron-withdrawing effect of the nitro group makes the α-hydrogens (hydrogens on the carbon adjacent to the -NO₂ group) acidic.[2] This allows for the formation of a resonance-stabilized nitronate anion in the presence of a base, opening up various reaction and degradation pathways.[2]
Troubleshooting Guide: Thermal Stability
Q2: My nitroaromatic compound decomposed unexpectedly during a reaction work-up involving heating. What is the likely cause?
A2: Uncontrolled heating is a primary cause of decomposition for many nitro compounds, particularly polynitroarenes which can decompose with explosive violence.[2] The decomposition is often not a simple, single-step process. Two key mechanisms are often at play:
-
C-NO₂ Bond Homolysis: The initial and often rate-determining step in the thermal decomposition of many nitroaromatics is the breaking of the carbon-nitro bond to form a radical pair.[3][4] This process has a high activation energy but can be initiated at elevated temperatures.
-
Autocatalysis: The decomposition products can themselves catalyze further decomposition of the parent molecule.[5][6] This leads to a runaway reaction where the rate of decomposition accelerates over time, which is a significant safety hazard.[7]
Q3: I suspect an impurity is causing my bulk material to be less thermally stable. How can a small amount of an impurity have such a large effect?
A3: This is a critical and often overlooked issue known as cross-catalyzed autocatalytic decomposition .[5] If an impurity is a nitro-containing compound that is less thermally stable than your bulk material, it will begin to decompose at a lower temperature. The catalytic species generated from the impurity's decomposition can then "cross-catalyze" the decomposition of your bulk material, effectively lowering its overall decomposition temperature and making it significantly more hazardous.[5] This underscores the absolute necessity of performing thermal stability testing on samples with an impurity profile that is representative of the material you intend to use or produce on a larger scale.[5]
Protocol: Assessing Thermal Stability with Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental screening tool to evaluate the thermal hazards of a compound by measuring the heat flow associated with thermal transitions as a function of temperature.[8][9][10][11]
Objective: To determine the onset temperature (Tₒ) and enthalpy of decomposition (ΔHₔ) of a nitro-containing compound.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a high-pressure crucible (e.g., gold-plated stainless steel) to suppress evaporation and ensure the decomposition process is observed.[9][11]
-
Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.
-
Thermal Program: Heat the sample at a constant ramp rate, typically 5-10 °C/min, under an inert nitrogen atmosphere.[9] The temperature range should be broad enough to capture the entire decomposition event (e.g., 30 °C to 400 °C).[9]
-
Data Analysis:
-
The onset temperature (Tₒ) is the temperature at which the exothermic decomposition begins. It is a key indicator of the material's thermal stability.
-
The enthalpy of decomposition (ΔHₔ) is calculated by integrating the area under the exothermic peak. A large ΔHₔ (e.g., >500 J/g) indicates a high potential energy release and hazard.[8][9][11]
-
-
Interpretation: A low Tₒ and a high ΔHₔ indicate a significant thermal hazard. This data can be used to estimate a maximum recommended process temperature to avoid decomposition.[8][10]
Data Summary: Thermal Stability of Representative Nitroalkanes
| Compound | Onset Temperature (Tₒ, °C) at 10°C/min | Enthalpy of Decomposition (ΔHₔ, J/g) | Predicted Shock Sensitivity (Yoshida Correlation) |
|---|---|---|---|
| Nitromethane | ~300 °C | ~2118 J/g | Potentially shock sensitive |
| 1-Nitropropane | N/A | >500 J/g | Potentially shock sensitive |
| 2-Nitropropane | N/A | >500 J/g | Potentially shock sensitive |
| Nitrocyclohexane | N/A | >500 J/g | Potentially explosive/shock-sensitive |
(Data synthesized from multiple sources for illustrative purposes).[8][11]
Diagram: Autocatalytic Decomposition Pathway
The following diagram illustrates how an impurity can initiate the decomposition of a more stable bulk material.
Caption: Cross-catalyzed autocatalytic decomposition.
Troubleshooting Guide: Photostability and Hydrolytic Stability
Q4: My drug substance, which contains a nitroaromatic group, is showing significant degradation when exposed to light. Why is this happening and what can I do?
A4: Nitroaromatic groups are strong chromophores, meaning they absorb light in the UV and visible regions.[12] Upon absorbing a photon, the molecule is promoted to an excited state, making it highly reactive. This can initiate several degradation pathways, including hydrogen abstraction or rearrangement reactions.[12] For some drugs, like nifedipine derivatives, the presence of the nitro group is directly linked to light sensitivity.[13]
Troubleshooting Steps & Solutions:
-
Confirm Photodegradation: Run a control experiment where a sample is kept in the dark under the same conditions. If the dark sample is stable, photodegradation is confirmed.
-
Physical Protection: The most straightforward solution is to protect the material from light at all stages of manufacturing, storage, and use. Use amber glass vials, opaque containers, or light-blocking packaging.[14]
-
Formulation Strategies: For drug products, formulation with UV-absorbing excipients can sometimes offer protection, though this requires extensive compatibility testing.
Q5: I am developing an aqueous formulation of an organic nitrate and observing the formation of nitric acid and other degradants over time. Is this hydrolysis?
A5: Yes, this is very likely due to hydrolysis. Organic nitrates (RONO₂) can hydrolyze in the presence of water to form an alcohol and nitric acid (HNO₃).[15][16] The rate of this reaction is highly dependent on the molecular structure of the nitrate and the pH of the solution.[15][17][18]
-
Structural Effects: Tertiary organic nitrates are generally much less stable and hydrolyze faster (lifetimes of minutes to hours) than primary or secondary nitrates, which can be stable for much longer periods under neutral conditions.[17]
-
pH Dependence: Hydrolysis is often acid-catalyzed.[15][19] As the reaction proceeds and releases nitric acid, it can lower the pH of the solution, potentially auto-catalyzing its own degradation. This makes buffered solutions critical for stability studies.
-
Reaction Mechanism: The mechanism can vary. Tertiary and secondary nitrates often hydrolyze via an Sₙ1 mechanism, while primary nitrates may involve a mix of Sₙ1 and Sₙ2 pathways.[17]
Data Summary: Hydrolysis Lifetimes of Organic Nitrates
| Nitrate Type | pH | Typical Hydrolysis Lifetime |
|---|---|---|
| Tertiary | 2.5 | ~24 minutes |
| Tertiary | 4.0 | ~51 minutes |
| Secondary | Neutral | Stable |
| Primary (Allylic) | Neutral | 13.9 minutes - 8.5 hours |
(Data synthesized from studies on monoterpene-derived organic nitrates).[17][18]
Safety, Handling, and Analysis
Q6: What are the essential safety precautions for handling and storing nitro-containing compounds in a research lab?
A6: Given their potential as energetic materials, strict safety protocols are non-negotiable.[20][21]
-
Storage:
-
Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[14][22][23]
-
Keep quantities to a minimum. Do not over-purchase.[24]
-
Store in non-reactive, tightly sealed containers (e.g., glass or polyethylene).[14]
-
Crucially, segregate them from incompatible materials, especially reducing agents, strong bases, acids, and combustible materials.[23][24]
-
-
Handling:
-
Always handle in a chemical fume hood.[24]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, and compatible gloves.[23]
-
Avoid all sources of ignition, including open flames, sparks, and static discharge. Use intrinsically safe and properly grounded equipment where necessary.[22][25]
-
Never subject the material to excessive impact, shock, or friction.[26] Use appropriate tools and avoid scraping material from glass joints.
-
Have a spill kit with non-combustible absorbent material (e.g., sand, earth) readily available.[24]
-
Protocol: HPLC Method for Monitoring Stability and Degradation
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the parent compound and detecting the appearance of degradation products.[27][28][29]
Objective: To separate the active nitro compound from its potential degradants and quantify their concentrations over time.
Methodology:
-
Column Selection: A reverse-phase C18 column is a common starting point for many organic molecules.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient will be optimized to achieve good separation between the parent peak and any impurity/degradant peaks.
-
Detector: A UV detector is used. The wavelength should be set to the λₘₐₓ of the nitro compound to maximize sensitivity. A photodiode array (PDA) detector is highly recommended as it can help in identifying peaks by their UV spectra.
-
Sample Preparation: Accurately prepare a solution of the sample in a suitable solvent (often the mobile phase). Ensure the concentration is within the linear range of the detector.
-
Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," subject the sample to stress conditions (acid, base, peroxide, heat, light). The method must be able to resolve the parent drug from all degradation products formed.
-
Analysis: Inject the samples from your stability study at various time points. Monitor the decrease in the area of the parent peak and the increase in the area of any degradant peaks.
Diagram: General Workflow for Stability Assessment
This diagram outlines a logical workflow for assessing the stability of a newly synthesized nitro-containing molecule.
Caption: Workflow for stability assessment of nitro compounds.
References
-
Murray, J. I., Brown, D. B., Silva Elipe, M. V., & Caille, S. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, 26(10), 2965–2972. [Link]
-
Ramirez, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 543-549. [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Spain, J.C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
Ramirez, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino Institutional Repository. [Link]
-
Ramirez, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ResearchGate. [Link]
-
Unknown. (2020). NITRO COMPOUNDS. Text document. [Link]
-
Karsenty, A., et al. (2016). Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds. Physical Chemistry Chemical Physics, 18(3), 1664-1674. [Link]
-
Ramirez, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]
-
Wang, S., et al. (2021). Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates. Atmospheric Chemistry and Physics, 21(1), 433-446. [Link]
-
Allen Institute. (n.d.). Learn Organic Compounds Containing Nitrogen. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]
-
Bean, K. E., & Hildebrandt Ruiz, L. (2021). The production and hydrolysis of organic nitrates from OH radical oxidation of β-ocimene. Atmospheric Chemistry and Physics, 21(1), 81-94. [Link]
-
von Gunten, U., et al. (2023). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology. [Link]
-
Fisher, J. A., et al. (2018). Insights into the lifetime of atmospheric organic nitrates. Atmospheric Chemistry and Physics, 18(20), 15307-15320. [Link]
-
Hoffsommer, J. C., & Glover, D. J. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center. [Link]
-
Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. [Link]
-
Gray, P., & Yoffe, A. D. (1955). THERMAL DECOMPOSITION OF THE NITROALKANES. Chemical Reviews, 55(6), 1069-1154. [Link]
-
Bean, K. E., & Hildebrandt Ruiz, L. (2021). The production and hydrolysis of organic nitrates from OH radical oxidation of β-ocimene. Atmospheric Chemistry and Physics Discussions. [Link]
-
Wang, S., et al. (2021). Mechanism-based structure-activity relationship investigation on hydrolysis kinetics of atmospheric organic nitrates. Semantic Scholar. [Link]
-
Chemius. (n.d.). nitro razredčilo Safety Data Sheet. [Link]
-
Tønnesen, H. H. (2004). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]
-
Pal, S., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]
-
University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
-
Słoczyńska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3244. [Link]
-
Słoczyńska, K., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]
-
University of Missouri Environmental Health & Safety. (n.d.). Nitro Compounds. [Link]
-
Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 193-199. [Link]
- Senkus, M. (1941). Process for the purification of nitro aliphatic compounds.
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
-
MDPI. (n.d.). Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]
-
El Kazzouli, S. (2023). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research. [Link]
-
Jena, A., et al. (2022). Nitrosamine Impurities: Assessing Concerns through Case Studies. ResearchGate. [Link]
-
Reed, R. A. (2014). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Drug Products. BioProcess International. [Link]
-
Yan, G. (2015). Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry, 13(28), 7648-7660. [Link]
-
Tønnesen, H. H. (Ed.). (1996). Drugs, photochemistry and photostability. Taylor & Francis. [Link]
-
Organic Process Research & Development. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]
-
Intrinsically Safe Store. (2025). Troubleshooting Common Issues with Intrinsically Safe Devices. [Link]
-
YouTube. (2021). Ch4-23110 IV-Safety guidelines to handle energetic material/Explosives-Electro Static Discharge view. [Link]
-
Health and Safety Executive. (n.d.). Energetic and spontaneously combustible substances: identification and safe handling. [Link]
-
Institute of Makers of Explosives. (2009). WARNINGS AND INSTRUCTIONS FOR CONSUMERS IN TRANSPORTING, STORING, HANDLING AND USING EXPLOSIVE MATERIALS. [Link]
-
The Chemistry Blog. (2024). How To Handle Explosive Chemicals. [Link]
-
Słoczyńska, K., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. acp.copernicus.org [acp.copernicus.org]
- 16. acp.copernicus.org [acp.copernicus.org]
- 17. Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Mechanism-based structure-activity relationship investigation on hydrolysis kinetics of atmospheric organic nitrates | Semantic Scholar [semanticscholar.org]
- 20. m.youtube.com [m.youtube.com]
- 21. approvedbusiness.co.uk [approvedbusiness.co.uk]
- 22. Mobile [my.chemius.net]
- 23. ehs.com [ehs.com]
- 24. ehs.washington.edu [ehs.washington.edu]
- 25. intrinsicallysafestore.com [intrinsicallysafestore.com]
- 26. energetixsolutions.com [energetixsolutions.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. apps.dtic.mil [apps.dtic.mil]
- 29. atsdr.cdc.gov [atsdr.cdc.gov]
"Workup procedure for removing unreacted starting materials in sulfonamide synthesis"
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical final step of their synthesis: the workup and purification. Removing unreacted starting materials and side products is paramount for obtaining pure, characterizable sulfonamides. This resource provides in-depth, field-proven answers and protocols to address the common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Here, we address the most pressing questions that arise during the purification of crude sulfonamide reaction mixtures.
Q1: My TLC plate shows three spots after the reaction: my product, unreacted amine, and a baseline spot. How do I efficiently remove the starting materials?
A1: This is a classic purification challenge in sulfonamide synthesis. The optimal strategy depends on the properties of your specific molecules, but a robust and common approach is an acid-base extraction.[1][2]
-
Unreacted Amine: The unreacted amine is basic. By washing your organic layer (e.g., DCM or EtOAc) with a dilute aqueous acid solution (e.g., 1M HCl), you can protonate the amine, forming a water-soluble ammonium salt. This salt will partition into the aqueous layer, effectively removing the unreacted amine from your product.[3]
-
Baseline Spot (likely Sulfonic Acid): The baseline spot is typically the sulfonic acid, formed from the hydrolysis of the reactive sulfonyl chloride.[4] Sulfonic acids are acidic. A wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the sulfonic acid, forming a water-soluble sulfonate salt that partitions into the aqueous layer.[3]
-
Your Product: The sulfonamide product is typically neutral and will remain in the organic layer throughout these washes.
After the acid and base washes, a final wash with brine (saturated NaCl solution) will help remove residual water from the organic layer before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.[3]
Q2: I have an excess of unreacted sulfonyl chloride in my reaction mixture. How can I remove it?
A2: Unreacted sulfonyl chloride is highly reactive and electrophilic. It can be "quenched" or "scavenged" to facilitate its removal.
-
Aqueous Workup: During the workup, especially the basic wash, the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid.[5][6] As explained in Q1, this sulfonic acid can then be removed by a basic wash. Be aware that this hydrolysis can be vigorous. Performing the initial washes at a lower temperature (e.g., in an ice bath) is advisable.[7]
-
Scavenger Amines/Resins: A more controlled method is to add a "scavenger" amine at the end of the reaction. A simple, volatile amine like propylamine or a polymer-supported amine resin (e.g., Tris(2-aminoethyl)amine polystyrene resin) can be added.[8] These will react with the excess sulfonyl chloride to form a new sulfonamide. A volatile scavenger-adduct can sometimes be removed under high vacuum, while a resin-bound adduct is easily removed by simple filtration.[9]
Q3: My sulfonamide product seems to be soluble in both the organic and aqueous layers during extraction. What's happening?
A3: This can occur if your sulfonamide has both acidic and basic functionalities or is highly polar. Primary sulfonamides (R-SO₂NH₂) in particular have an acidic N-H proton.
-
Acidity of Primary/Secondary Sulfonamides: The proton on the nitrogen of a primary or secondary sulfonamide is weakly acidic (pKa ~10).[10] During a wash with a strong base (e.g., 1M NaOH), you might be deprotonating your product, rendering it water-soluble.
-
Solution: Use a milder base like saturated sodium bicarbonate (NaHCO₃) solution for your washes.[3] This is typically basic enough to remove the highly acidic sulfonic acid byproduct without significantly deprotonating the less acidic sulfonamide product. If your product is still partitioning, you may need to minimize the number of washes or consider alternative purification methods like column chromatography or crystallization.
Q4: I'm trying to crystallize my sulfonamide, but it keeps "oiling out." What should I do?
A4: "Oiling out" happens when the compound separates from the solution as a liquid instead of a solid crystal lattice.[11] This is often due to high impurity levels or an inappropriate solvent system.
-
Improve Purity First: High impurity levels can disrupt crystal lattice formation. Try performing a quick purification step, like a rapid silica gel plug or an acid-base extraction, before attempting crystallization.
-
Optimize Crystallization Conditions:
-
Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath.[12]
-
Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until you see persistent cloudiness (turbidity).[12] This controlled decrease in solubility often promotes better crystal growth. Common systems for sulfonamides include ethanol/water or isopropanol/water.[11][13]
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a tiny seed crystal from a previous successful batch.[11]
-
Troubleshooting Guides & In-Depth Protocols
Guide 1: Troubleshooting Acid-Base Extractions
Acid-base extraction is the workhorse for sulfonamide purification.[1] This guide helps you navigate common issues beyond the basics.
| Issue | Probable Cause(s) | Scientific Explanation & Solution |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.- High concentration of product/impurities acting as surfactants.- Solvents with similar densities. | Explanation: An emulsion is a stable suspension of one liquid within another, preventing clear layer separation. Solutions: 1. Break the Emulsion: Add a small amount of brine (saturated NaCl). The increased ionic strength of the aqueous layer helps force the separation.[14]2. Patience: Allow the funnel to stand undisturbed for a longer period.3. Filtration: Filter the entire mixture through a pad of Celite® or glass wool.4. Gentle Inversion: In subsequent extractions, gently invert the funnel 5-10 times rather than shaking vigorously. |
| Product Precipitation in Funnel | - The salt form of your product is not soluble in the aqueous layer.- The neutral form of your product is not soluble in the organic layer after back-extraction. | Explanation: Solubility is finite. If the concentration of the generated salt exceeds its solubility in the aqueous phase, it will precipitate. Solutions: 1. Add More Solvent: Add more of the respective solvent (water for the aqueous layer, organic solvent for the organic layer) to dissolve the precipitate.2. Perform a Warm Extraction: If solubility is a persistent issue, gently warming the separatory funnel in a warm water bath can increase solubility (use caution with volatile organic solvents).3. Filter and Combine: If a large amount of solid forms, it may be necessary to filter the mixture, then continue the extraction on the filtrate and wash the collected solid separately. |
| Poor Recovery After Extraction | - Incomplete protonation/deprotonation.- Product has significant solubility in the aqueous phase.- Multiple transfers leading to physical loss. | Explanation: The efficiency of extraction relies on a significant difference in the partition coefficient of the compound between the two phases. Solutions: 1. Check pH: Use pH paper to test the aqueous layer after each wash to ensure it is sufficiently acidic or basic.2. Back-Extraction: If you suspect product loss to the aqueous washes, combine all aqueous layers, adjust the pH to neutralize the product, and "back-extract" with fresh organic solvent to recover the lost product.3. Minimize Water: Use brine for the final wash and a drying agent (e.g., Na₂SO₄, MgSO₄) to thoroughly dry the organic layer before solvent evaporation. Water can sometimes hold onto polar products. |
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol outlines a general procedure for purifying a sulfonamide from unreacted amine and hydrolyzed sulfonyl chloride.
Materials:
-
Crude reaction mixture dissolved in an appropriate organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).
-
Separatory funnel.
-
1M Hydrochloric Acid (HCl).
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Brine (Saturated NaCl solution).
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Rotary evaporator.
Procedure:
-
Preparation: Dissolve the crude reaction mixture in an organic solvent (e.g., 50 mL of DCM) and transfer it to a separatory funnel.[3]
-
Acid Wash (Removes Amine): Add an equal volume of 1M HCl to the funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Gently invert the funnel 10-15 times. Allow the layers to separate completely. Drain the lower aqueous layer.[3]
-
Base Wash (Removes Sulfonic Acid): Add an equal volume of saturated NaHCO₃ solution. Caution: This will generate CO₂ gas from neutralization of any residual acid. Vent frequently and carefully. Mix gently until gas evolution ceases. Allow the layers to separate and drain the aqueous layer.[3]
-
Brine Wash (Removes Water): Add an equal volume of brine. Mix, allow layers to separate, and drain the aqueous layer. This wash helps to remove the bulk of dissolved water from the organic layer.[14]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a scoop of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it sit for 10-15 minutes.
-
Isolation: Filter the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide, now free of acidic and basic impurities.
Workflow Diagram: Choosing a Purification Strategy
The following diagram provides a decision-making framework for selecting the appropriate workup and purification strategy.
Caption: Decision tree for selecting a sulfonamide workup and purification strategy.
Guide 2: Advanced Purification Techniques
When standard extraction is insufficient, more advanced techniques are required.
1. Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a solution.[9]
| Target Impurity | Scavenger Resin Type | Mechanism of Action |
| Excess Sulfonyl Chloride | Amine-functionalized resin (e.g., Trisamine, aminomethyl polystyrene) | The nucleophilic amine on the resin reacts with the electrophilic sulfonyl chloride, covalently bonding the impurity to the solid support.[8] |
| Excess Amine | Isocyanate-functionalized resin or Sulfonyl chloride-functionalized resin | The electrophilic isocyanate or sulfonyl chloride on the resin reacts with the nucleophilic amine, sequestering it from the solution.[8][15] |
| Excess Acid (e.g., HCl) | Basic resin (e.g., Piperidine or Diisopropylethylamine-functionalized resin) | The basic resin neutralizes and binds the excess acid.[8] |
Protocol 2: Purification using a Scavenger Resin
-
Selection: Choose a scavenger resin appropriate for the excess reagent you need to remove.
-
Addition: Once the primary reaction is complete (as monitored by TLC/LCMS), add the scavenger resin to the reaction flask (typically 2-3 equivalents relative to the excess reagent).
-
Agitation: Stir or shake the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the disappearance of the excess reagent by TLC/LCMS.
-
Filtration: Once the scavenging is complete, simply filter the reaction mixture. The resin, with the bound impurity, is retained on the filter paper.
-
Workup: The filtrate, now free of the scavenged impurity, can be carried forward to a standard aqueous workup or concentrated directly.
2. Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities.[16]
Troubleshooting Common Chromatography Issues:
| Issue | Probable Cause(s) | Solution |
| Poor Separation | - Inappropriate mobile phase polarity. | Optimize the Mobile Phase: Run several TLCs with different solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH) to find a system that gives good separation (ΔRf > 0.2) between your product and impurities.[16] If using normal-phase silica, decreasing the polarity of the eluent will increase retention. |
| Product Streaking | - Compound is too acidic/basic for silica.- Sample is overloaded on the column. | Modify the System: 1. Add a Modifier: For acidic compounds, add ~1% acetic acid to the mobile phase. For basic compounds, add ~1% triethylamine. This neutralizes active sites on the silica gel, leading to sharper bands.2. Load Less Material: Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel. |
| Product Stuck on Column | - Product is too polar for the chosen mobile phase. | Increase Eluent Polarity: Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a switch to reverse-phase chromatography (C18 silica) might be necessary. |
Experimental Workflow: Logic for Purification
Caption: Logical workflow from reaction completion to final product characterization.
References
-
Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
-
Raich-Montiu, J., Beltrán, J. L., Prat, M. D., & Granados, M. (2010). Studies on the extraction of sulfonamides from agricultural soils. Analytical and Bioanalytical Chemistry, 397(2), 807–814. [Link]
-
Mark. (2021). Crystallization of Sulfanilamide. YouTube. [Link]
-
Golet, E. M., Alder, A. C., & Giger, W. (2002). Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction. Analytical Chemistry, 74(17), 4342-4348. [Link]
-
Moody, T. S., & Thompson, A. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1121–1127. [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. [Link]
-
Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2012). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 12(10), 4894–4905. [Link]
-
Pistos, C., & Zianni, R. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 9(10), 301. [Link]
- Crossley, M. L., Northey, E. H., & Hultquist, M. E. (1957). Sulfonamide purification process. U.S.
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
PSIBERG. (2023). Acid-Base Extraction - Analytical Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749. [Link]
-
University of Pittsburgh. (2004). Strategies in organic synthesis. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. psiberg.com [psiberg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. suprasciences.com [suprasciences.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Scavenger resins [rapp-polymere.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization Solvent Selection for Purifying Aromatic Sulfones
Welcome to the technical support center for the purification of aromatic sulfones via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work. The content is structured in a question-and-answer format to provide direct, actionable solutions.
Section 1: Fundamentals of Solvent Selection
Q1: What defines an "ideal" recrystallization solvent for an aromatic sulfone?
A1: An ideal solvent is one where your target aromatic sulfone exhibits high solubility at elevated temperatures (near the solvent's boiling point) but low solubility at low temperatures (e.g., room temperature or in an ice bath).[1][2] This temperature-dependent solubility differential is the driving force of recrystallization.[3] As the hot, saturated solution cools, the solubility of the sulfone decreases, forcing it to crystallize out of the solution while impurities remain dissolved.[1][4]
Beyond this primary requirement, a good solvent should also:
-
Not react with the sulfone: The solvent must be chemically inert to your compound.[2][4]
-
Dissolve impurities well at all temperatures or not at all: This allows for their removal. If impurities are highly soluble, they stay in the cooled solvent (mother liquor). If they are insoluble in the hot solvent, they can be removed via hot filtration.
-
Have a relatively low boiling point: Solvents with boiling points under 100°C are often preferred because they are easier to remove from the final crystals. However, a higher boiling point allows for a larger temperature differential, which can improve yield.[1]
-
Be non-toxic, inexpensive, and non-flammable: Safety and cost are always critical practical considerations.
Q2: How does the structure of an aromatic sulfone influence solvent choice?
A2: The principle of "like dissolves like" is the guiding tenet.[1] Aromatic sulfones possess distinct structural features that dictate their solubility:
-
Aromatic Rings: The presence of phenyl or other aryl groups lends a nonpolar, rigid character to the molecule.
-
Sulfone Group (-SO₂-): This is a highly polar, electron-withdrawing functional group.[5]
The combination of these features makes many aromatic sulfones moderately polar. Therefore, solvents of intermediate polarity are often a good starting point. For example, while a very nonpolar solvent like hexane may not dissolve the sulfone even when hot, a highly polar solvent like water might not dissolve it sufficiently either, unless other polar functional groups (like hydroxyls or amines) are present on the aromatic rings.[6] Solvents like ethanol, acetone, or ethyl acetate often provide the right balance.[7]
Section 2: Systematic Solvent Screening & Advanced Techniques
Q3: I have a new aromatic sulfone. How do I systematically screen for a suitable single solvent?
A3: An efficient method is to perform small-scale solubility tests.
Experimental Protocol: Single-Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude aromatic sulfone into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., water, ethanol, acetone, toluene, hexanes) dropwise at room temperature, swirling after each addition. Add up to ~1 mL. Note if the compound dissolves readily in the cold solvent.
-
Causality Check: If the compound dissolves in the cold solvent, that solvent is unsuitable because you will not be able to recover your product upon cooling.[1]
-
-
Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand bath or on a hot plate. Continue adding the same solvent dropwise until the solid just dissolves.
-
Causality Check: If the solid does not dissolve in the hot solvent, that solvent is also unsuitable.[1]
-
-
Cooling and Observation: Remove the tubes that formed a clear solution when hot and allow them to cool slowly to room temperature, then in an ice bath.
-
Evaluation: The best solvent is the one in which the compound was largely insoluble at room temperature but fully dissolved when hot, and which produced a large quantity of high-quality crystals upon cooling.[8]
Q4: No single solvent works well. When and how should I use a mixed-solvent system?
A4: A mixed-solvent system is ideal when no single solvent meets the criteria from Q1. This technique uses a pair of miscible solvents: one in which the sulfone is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "antisolvent").[9]
The most common and reproducible method is the solvent/antisolvent approach.[10]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude aromatic sulfone in the minimum amount of the hot "good" solvent.
-
Antisolvent Addition: While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated and the compound is beginning to precipitate.[9][10]
-
Re-clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. At this point, the solution is perfectly saturated at that high temperature.[10]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
A common pairing for moderately polar compounds like aromatic sulfones is an alcohol (e.g., ethanol or methanol) as the "good" solvent and water as the "bad" solvent.[1]
Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting a recrystallization solvent system.
Caption: Decision workflow for selecting a single vs. mixed-solvent system.
Section 3: Troubleshooting Common Issues
Q5: My solution has cooled, but no crystals have formed. What should I do?
A5: This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[8][11]
Troubleshooting Steps:
-
Induce Crystallization: First, try to induce crystallization.
-
Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a nucleation site for crystal growth.[8][12]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for crystallization.[8]
-
-
Reduce Solvent Volume: If induction fails, you have likely used too much solvent.[12] Gently heat the solution to boil off some of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.
-
Cool Further: If crystals still do not appear, cool the flask in a salt-ice bath for a more significant temperature drop.[13]
Q6: My compound is "oiling out" instead of crystallizing. How can I fix this?
A6: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals.[11][13] This is detrimental to purification because the oil can trap impurities.
Causes and Solutions:
-
High Solute Concentration: The solution may be too concentrated, or it is cooling too quickly.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount (5-10%) more solvent and allow the solution to cool much more slowly. Insulating the flask can help achieve slow cooling.[12]
-
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound.
-
Solution: If slow cooling fails, you must choose a different solvent or solvent system with a lower boiling point.
-
Q7: My final product has a low yield. What are the common causes of product loss?
A7: A yield of 100% is impossible due to the compound's finite solubility in the cold solvent.[1] However, significant loss can often be prevented.
Common Causes for Low Yield:
-
Using too much solvent: This is the most frequent cause, as more of your compound will remain dissolved in the mother liquor.[8][14] Always use the minimum amount of hot solvent required for dissolution.
-
Premature crystallization: If crystals form during a hot filtration step, product is lost on the filter paper. To prevent this, use a slight excess of solvent before filtering and keep the funnel and receiving flask hot.[11][13]
-
Excessive rinsing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of the product.[8] Use a minimal amount of ice-cold solvent for rinsing.
Section 4: Data & Reference Tables
Properties of Common Recrystallization Solvents
The table below summarizes key properties of solvents frequently used for recrystallizing moderately polar compounds like aromatic sulfones.
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Notes |
| Water | 100 | 80.1 | Highly polar. Good "antisolvent" for sulfones dissolved in alcohols. |
| Ethanol | 78 | 24.5 | Good general-purpose polar protic solvent. Often works well for sulfones. |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar and lower boiling point. |
| Acetone | 56 | 20.7 | Polar aprotic solvent. Its low boiling point makes it easy to remove. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. Good for compounds that are too soluble in acetone. |
| Toluene | 111 | 2.4 | Nonpolar aromatic solvent. High boiling point can be a disadvantage. |
| Hexanes | 69 | 1.9 | Very nonpolar. Typically used as an "antisolvent" for sulfones. |
Data compiled from various sources, including Chemistry LibreTexts.
References
- Recrystallization1. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
- Recrystallization-1.pdf. (n.d.). Retrieved from University of Missouri–St. Louis.
- Mixed-solvent recrystallisation. (n.d.). Chemistry Teaching Labs, University of York.
- Product Class 9: Arenesulfonic Acids and Derivatives. (n.d.). Thieme E-Books.
- Recrystallization. (n.d.). Millersville University.
- Recrystallization. (n.d.). Wired Chemist.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- For a multiple solvent recrystallization- explain why and how this techniques works, ie based... (n.d.). Study.com.
- recrystallization-2.doc.pdf. (n.d.). Retrieved from California State University, Northridge.
- Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs, University of York.
- Recrystallization (chemistry). (2023, December 1). In Wikipedia.
- Recrystallization. (n.d.). University of Toronto.
- What properties are necessary and desirable for a solvent in order for it to be well-suited for recrystallizing a particular organic compound? (n.d.). Study.com.
- Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
- COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from a PDF document hosted on an educational website.
- Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022, March 21). Journal of the American Society for Mass Spectrometry.
- Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. (n.d.). PMC - NIH.
- Polysulfone Membranes: Here, There and Everywhere. (n.d.). MDPI.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube.
- Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022, February 1). Journal of the American Society for Mass Spectrometry.
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
- Choice of Solvent. (2022, April 7). Chemistry LibreTexts.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. homework.study.com [homework.study.com]
- 3. Recrystallization [wiredchemist.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. homework.study.com [homework.study.com]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide Using 2D NMR
This guide provides an in-depth, technical comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of the synthetic compound N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide. We will explore the causality behind experimental choices and demonstrate how a suite of 2D NMR experiments serves as a self-validating system, offering an unambiguous structural elucidation that stands in compelling contrast to other common analytical techniques. This content is intended for researchers, scientists, and professionals in drug development who require rigorous and reliable methods for molecular characterization.
Introduction: The Imperative of Unambiguous Structural Validation
In the fields of chemical synthesis and pharmaceutical development, the precise structural characterization of a molecule is not merely a procedural step but the bedrock of all subsequent research. An incorrectly assigned structure can lead to the misinterpretation of biological activity, wasted resources, and significant delays in development pipelines. The target of our investigation, this compound, is a molecule featuring multiple key functional groups and distinct aromatic systems linked by a sulfonyl bridge. Its structure, while seemingly straightforward, requires definitive confirmation of connectivity between its constituent parts: the acetamide group, the central phenyl ring, the sulfonyl linker, and the terminal 4-nitrophenyl ring.
While 1D NMR (¹H and ¹³C) provides a foundational overview of the chemical environments, it often falls short in resolving the complexities of larger molecules where signal overlap can obscure crucial connectivity information.[1] 2D NMR spectroscopy overcomes this limitation by adding a second frequency dimension, which allows for the mapping of correlations between nuclei, providing a clear and detailed blueprint of the molecular architecture.[2] This guide will demonstrate how a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides definitive and irrefutable evidence for the structure of this compound.
Molecule of Interest: this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₅S[3] |
| Molecular Weight | 320.32 g/mol [3] |
| IUPAC Name | N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide[3] |
Figure 1: Chemical structure of this compound with atom numbering for NMR assignment.
The 2D NMR Workflow: A Self-Validating Experimental Design
The power of 2D NMR in structural elucidation lies in its multi-faceted approach. Each experiment provides a unique piece of the structural puzzle, and together, they create a logically consistent and cross-validated picture. The workflow is designed to build upon the information gathered in the previous step, ensuring a high degree of confidence in the final assignment.
Experimental Workflow Diagram
Caption: A systematic workflow for 2D NMR-based structure validation.
Step-by-Step Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively dissolves the compound and its residual solvent peak (around 2.50 ppm) does not typically obscure key signals. The amide proton (NH) is also readily observable in this solvent.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial data on the number of distinct proton environments, their chemical shifts, integration (proton count), and splitting patterns (multiplicity).[4]
-
¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon signals. A DEPT-135 experiment is also run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[4]
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically over two to three bonds (e.g., H-C-H or H-C-C-H).[2] It is essential for mapping out the proton networks within the individual aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment generates correlation peaks between protons and the carbons to which they are directly attached (one-bond ¹J-coupling).[5] It provides a definitive link between the ¹H and ¹³C spectra, allowing for the confident assignment of protonated carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall molecular framework. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²J, ³J, and sometimes ⁴J).[5] These "long-range" correlations are critical for connecting the molecular fragments, such as linking the aromatic rings via the sulfonyl group.
-
Data Interpretation: Assembling the Structural Puzzle
The validation process involves a logical progression through the spectra, using the correlations to build the molecular structure piece by piece.
Analysis of 1D ¹H and ¹³C NMR Spectra
-
¹H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (H-1, ~2.1 ppm), a singlet for the amide proton (H-5, ~10.4 ppm), and four distinct sets of doublets in the aromatic region (7.7-8.4 ppm), each integrating to 2H. The doublets arise from the para-substituted patterns on both phenyl rings.
-
¹³C NMR: The spectrum should display 9 unique carbon signals: one for the methyl carbon (C-1), one for the carbonyl carbon (C-2), and seven for the aromatic and sulfonyl-attached carbons (C-6 to C-12), accounting for the molecular symmetry.
COSY Analysis: Mapping the Aromatic Spin Systems
The COSY spectrum provides the first layer of validation by confirming the proton connectivity within each aromatic ring.
-
A cross-peak is expected between H-7 and H-8, confirming their ortho relationship on the first phenyl ring.
-
Similarly, a cross-peak between H-10 and H-11 confirms their ortho relationship on the 4-nitrophenyl ring.
-
Crucially, no correlations should be observed between the protons of the two different rings, indicating they are separate spin systems.
HSQC Analysis: Linking Protons to Carbons
The HSQC spectrum provides direct, one-bond H-C correlations, allowing for the unambiguous assignment of all protonated carbons.[5]
-
The signal for H-1 will correlate with C-1.
-
The aromatic protons H-7, H-8, H-10, and H-11 will each show a cross-peak to their respective directly attached carbons (C-7, C-8, C-10, and C-11).
HMBC Analysis: The Definitive Connectivity Map
The HMBC spectrum provides the critical long-range correlations that piece the entire molecular puzzle together. The absence of one-bond correlations in HMBC is a key feature that simplifies interpretation.[5]
Key Expected HMBC Correlations:
-
Acetamide Group: Protons H-1 (methyl) will show a correlation to the carbonyl carbon C-2. The amide proton H-5 will show correlations to C-2, C-7, and the quaternary carbon C-6. This firmly attaches the acetamide group to the first phenyl ring.
-
Sulfonyl Bridge: This is the most critical link.
-
Protons H-8 on the first ring are expected to show a 3-bond correlation to the quaternary carbon C-9.
-
Protons H-10 on the second ring are expected to show a 2-bond correlation to the same quaternary carbon C-9.
-
These correlations, converging on the sulfonyl-attached carbon C-9, provide unequivocal evidence of the S-C bond connecting the first ring to the sulfonyl group.
-
-
Nitro-Phenyl Link:
-
Protons H-10 will show a 3-bond correlation to the nitro-attached quaternary carbon C-12.
-
Protons H-11 will show a 2-bond correlation to C-12.
-
The collective evidence from these HMBC correlations validates the complete bonding framework of the molecule.
HMBC Connectivity Diagram
Caption: Key HMBC correlations confirming the molecular backbone.
Summary of Spectroscopic Data
The following table summarizes the expected NMR data that collectively validates the structure.
| Atom(s) | ¹H Shift (ppm, multiplicity) | ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 (CH₃) | ~2.1 (s, 3H) | ~24 | - | C-2 |
| 2 (C=O) | - | ~169 | - | - |
| 5 (NH) | ~10.4 (s, 1H) | - | - | C-2, C-6, C-7 |
| 6 (C) | - | ~142 | - | - |
| 7 (CH) | ~7.8 (d, 2H) | ~120 | H-8 | C-5, C-6, C-9 |
| 8 (CH) | ~7.9 (d, 2H) | ~129 | H-7 | C-6, C-9 |
| 9 (C) | - | ~138 | - | - |
| 10 (CH) | ~8.1 (d, 2H) | ~129 | H-11 | C-9, C-12 |
| 11 (CH) | ~8.4 (d, 2H) | ~125 | H-10 | C-9, C-12 |
| 12 (C) | - | ~150 | - | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Comparison with Alternative Analytical Methods
While other techniques provide valuable information, they lack the comprehensive structural detail offered by 2D NMR for a molecule of this nature.
| Technique | Information Provided | Advantages | Limitations for this Application |
| 2D NMR (COSY, HSQC, HMBC) | Complete C-H framework, atom connectivity, and isomeric structure. | Unambiguous and detailed structural information from a single sample. | Requires slightly more instrument time than 1D methods; less sensitive than MS. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, confirms molecular formula. | Cannot distinguish between isomers (e.g., ortho/meta/para substitution); provides no direct connectivity data.[7] |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, N-H, S=O, NO₂). | Fast, simple, and confirms key functional groups. | Provides no information on the overall molecular skeleton or how functional groups are connected.[7] |
| X-ray Crystallography | Definitive 3D solid-state structure. | The "gold standard" for absolute structure determination. | Requires a high-quality single crystal, which can be difficult or impossible to grow. The solution-state structure may differ.[8] |
This comparison highlights that for soluble, non-crystalline compounds, 2D NMR offers the most complete and robust solution for structural validation, providing a level of detail that other common spectroscopic methods cannot match.
Conclusion
The structural validation of this compound serves as an exemplary case for the power and necessity of 2D NMR spectroscopy in modern chemical research. The logical and systematic application of COSY, HSQC, and HMBC experiments provides a multi-layered, self-validating dataset. COSY establishes the intra-ring proton networks, HSQC links the proton and carbon frameworks, and HMBC provides the definitive long-range correlations that connect all molecular fragments into a single, unambiguous structure. This comprehensive approach mitigates the risks associated with structural misassignment, ensuring the integrity and reliability of subsequent scientific investigations and development efforts. For researchers and drug development professionals, mastering the interpretation of these 2D NMR techniques is an indispensable skill for ensuring scientific rigor and accelerating innovation.
References
-
Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
American Chemical Society (2010). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. In NMR Spectroscopy in the Undergraduate Curriculum. Available at: [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Available at: [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Chemistry LibreTexts (2025). 2D NMR Introduction. Available at: [Link]
-
Mestrelab Research (2017). Fast Visual Guide to process routine 2D-NMR datasets. Available at: [Link]
-
Steffens, A., et al. (2020). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. IUCrJ, 7(Pt 5), 849–860. Available at: [Link]
-
News-Medical.net (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Available at: [Link]
-
NMR Facility, UCSB Department of Chemistry and Biochemistry (2012). 2D NMR Spectrum Processing with Mnova. Available at: [Link]
-
Chemistry LibreTexts (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]
-
Bruker (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 232557, N-(4-(4-Nitrobenzene-1-sulfonyl)phenyl)acetamide. Available at: [Link]
-
Royal Society of Chemistry (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-32. Available at: [Link]
-
Chemistry LibreTexts (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
- Modern Analytical Technique for Characterization Organic Compounds. (2024). International Journal of Research and Review, 11(5), 512-520.
-
Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]
-
European Journal of Engineering and Technology Research (2019). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. N-(4-(4-Nitrobenzene-1-sulfonyl)phenyl)acetamide | C14H12N2O5S | CID 232557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the cross-reactivity potential of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide, a compound belonging to the sulfonamide class of molecules. Our objective is to furnish researchers and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of this and structurally related compounds. We will delve into the structural determinants of sulfonamide hypersensitivity, propose a panel of comparator compounds, and detail experimental protocols to rigorously assess cross-reactivity.
Introduction: The Sulfonamide Cross-Reactivity Conundrum
Sulfonamides are a broad class of compounds characterized by the presence of a sulfonamide group (-SO₂NH₂). This functional group is present in a wide array of therapeutics, including antibiotics, diuretics, anti-inflammatories, and anticonvulsants. An estimated 3% of patients exhibit allergic reactions to sulfonamide antibiotics, with manifestations ranging from maculopapular rash to life-threatening conditions like Stevens-Johnson syndrome.[1] This has led to a long-standing debate regarding the potential for cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides.[1]
The prevailing scientific consensus is that clinically significant cross-reactivity between these two groups is unlikely.[2] This is attributed to key structural differences. Hypersensitivity reactions to sulfonamide antibiotics are often linked to two specific structural features:
-
An aromatic amine at the N4 position of the benzene ring.
-
A heterocyclic ring at the N1 position of the sulfonamide nitrogen.
These moieties are believed to be involved in the formation of reactive metabolites that can act as haptens, initiating an immune response.[3][4] Non-antibiotic sulfonamides typically lack one or both of these features.[3][4]
This compound, also known as Sulfanitran, is a sulfonamide antibiotic used in the poultry industry.[5] Its structure contains the core sulfonamide group and warrants a thorough investigation of its cross-reactivity profile, particularly in the context of developing new therapeutic agents.
Comparator Compound Selection: A Structurally Diverse Panel
To comprehensively evaluate the cross-reactivity of this compound, a panel of comparator compounds with diverse structures and therapeutic applications is essential. The chosen compounds will allow for a robust assessment of whether any observed reactivity is specific to the sulfonamide antibiotic class or is more broadly directed at the sulfonamide moiety itself.
| Compound | Class | Rationale for Inclusion |
| This compound (Sulfanitran) | Sulfonamide Antibiotic | The primary compound of interest. |
| Sulfamethoxazole | Sulfonamide Antibiotic | A widely used sulfonamide antibiotic, serving as a positive control for hypersensitivity assays. |
| Celecoxib | COX-2 Inhibitor | A non-antibiotic sulfonamide with anti-inflammatory properties. Studies have shown a low rate of cross-reactivity in patients with NSAID hypersensitivity.[6][7][8][9][10] |
| Hydrochlorothiazide | Thiazide Diuretic | A non-antibiotic sulfonamide used to treat hypertension. |
| Acetazolamide | Carbonic Anhydrase Inhibitor | A non-antibiotic sulfonamide used to treat glaucoma and other conditions.[11][12][13][14][15] |
| N-Acetyl-p-aminophenol (Acetaminophen) | Non-sulfonamide Analgesic | A negative control compound lacking the sulfonamide moiety. |
Below is a visual representation of the chemical structures of the proposed comparator compounds.
Figure 1: Chemical Structures of Comparator Compounds.
Experimental Design for Cross-Reactivity Assessment
A multi-pronged approach is necessary to thoroughly investigate cross-reactivity. This should include both immunological assays to detect antibody binding and functional assays to assess off-target effects.
Immunological Cross-Reactivity: Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA can be employed to determine if antibodies raised against this compound cross-react with the panel of comparator compounds.
Experimental Workflow:
Figure 2: ELISA Workflow for Cross-Reactivity.
Step-by-Step Protocol:
-
Antigen Preparation: Covalently conjugate this compound and each comparator compound to a carrier protein such as bovine serum albumin (BSA).
-
Plate Coating: Coat separate wells of a 96-well microtiter plate with the prepared protein conjugates.
-
Blocking: Block non-specific binding sites in the wells with a solution of 1% BSA in phosphate-buffered saline (PBS).
-
Primary Antibody Incubation: Add polyclonal or monoclonal antibodies raised against this compound to the wells and incubate.
-
Washing: Wash the plate to remove unbound antibodies.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate such as 3,3',5,5'-tetramethylbenzidine (TMB).
-
Detection: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of antibody binding.
Hypothetical Data:
| Compound | Mean Absorbance (450 nm) ± SD | % Cross-Reactivity |
| This compound | 1.85 ± 0.12 | 100% |
| Sulfamethoxazole | 1.62 ± 0.15 | 87.6% |
| Celecoxib | 0.15 ± 0.03 | 8.1% |
| Hydrochlorothiazide | 0.11 ± 0.02 | 5.9% |
| Acetazolamide | 0.13 ± 0.04 | 7.0% |
| Acetaminophen | 0.05 ± 0.01 | 2.7% |
| Blank (BSA only) | 0.04 ± 0.01 | 2.2% |
This hypothetical data would suggest significant cross-reactivity between the two sulfonamide antibiotics, with minimal recognition of the non-antibiotic sulfonamides and the negative control.
Functional Cross-Reactivity: Target-Based Assays
To assess whether this compound interacts with the pharmacological targets of the comparator compounds, a series of functional assays should be performed.
Experimental Workflow:
Figure 3: General Workflow for Functional Assays.
Specific Assays:
-
COX-2 Inhibition Assay: Evaluate the ability of this compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, the target of celecoxib.
-
Carbonic Anhydrase Activity Assay: Assess the inhibitory effect of this compound on carbonic anhydrase, the target of acetazolamide.
-
Thiazide-Sensitive Na-Cl Cotransporter (NCC) Activity Assay: In a suitable cell-based system, determine if this compound inhibits the function of the NCC, the target of hydrochlorothiazide.
Hypothetical Data (IC₅₀ Values in µM):
| Compound | COX-2 Inhibition | Carbonic Anhydrase Inhibition | NCC Inhibition |
| This compound | >100 | >100 | >100 |
| Celecoxib | 0.05 | >100 | >100 |
| Acetazolamide | >100 | 0.01 | >100 |
| Hydrochlorothiazide | >100 | >100 | 0.5 |
This hypothetical data would indicate that this compound does not exhibit significant inhibitory activity against the targets of the non-antibiotic sulfonamides, further supporting the lack of functional cross-reactivity.
Conclusion and Future Directions
The comprehensive evaluation of this compound's cross-reactivity is crucial for understanding its potential immunological and pharmacological profile. The experimental framework outlined in this guide, combining immunological and functional assays with a structurally diverse panel of comparator compounds, provides a robust methodology for this assessment.
The expected outcome, based on the current understanding of sulfonamide hypersensitivity, is that this compound will exhibit cross-reactivity with other sulfonamide antibiotics but not with non-antibiotic sulfonamides. This would reinforce the principle that the chemical context of the sulfonamide group, rather than the moiety itself, is the primary determinant of cross-reactivity.
Future studies could expand upon this framework by including a wider range of non-antibiotic sulfonamides and employing more advanced techniques such as surface plasmon resonance (SPR) for a more detailed kinetic analysis of antibody-antigen interactions. Additionally, in vivo models of drug hypersensitivity could provide valuable insights into the clinical relevance of any observed in vitro cross-reactivity.
References
- Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs.
- Verma, R. & Dibbell, K. (2021). Sulfonamide allergy and cross-reactivity. PubMed.
- Di Cesare Mannelli, L., et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- Smirnov, A., et al. (2020). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII.
- Dibbern, D. A. (2021). Sulfonamide allergy and cross-reactivity.
- Khan, K. M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides.
- Gudelia, A., et al. (2012). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry (RSC Publishing).
- Ceruso, M., et al. (2019). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed.
- NHS Specialist Pharmacy Service. (2024). Managing medicines for people with sulfonamide allergy.
- Woessner, K. M., et al. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice.
- Celik, G. E., et al. (2015). Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Pub.
- Nettis, E., et al. (2003).
- Wüthrich, B., et al. (2006).
- Nettis, E., et al. (2005). Celecoxib Tolerability in Patients with Hypersensitivity (Mainly Cutaneous Reactions) to Nonsteroidal Anti-Inflammatory Drugs. International Archives of Allergy and Immunology.
- PubChem. (n.d.). Sulfanitran.
Sources
- 1. rlandrews.org [rlandrews.org]
- 2. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides [aaaai.org]
- 3. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfanitran | C14H13N3O5S | CID 5334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Tolerability of three selective cyclo-oxygenase-2 inhibitors, meloxicam, celecoxib and rofecoxib in NSAID-sensitive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. smw.ch [smw.ch]
- 10. karger.com [karger.com]
- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 12. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Ortho, Meta, and Para Nitro-Substituted Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of ortho-, meta-, and para-nitro-substituted sulfonamides. We will explore how the seemingly minor shift in the position of a single nitro group can profoundly impact the therapeutic potential of these molecules, delving into the chemical rationale, comparative efficacy data, and the experimental methods used for their evaluation.
The Decisive Role of Isomerism in Sulfonamide Bioactivity
Sulfonamides represent a cornerstone class of therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and diuretic effects[1][2][3]. The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, is a common strategy to enhance or modify the biological profile of a drug candidate[4][5]. However, the efficacy of this strategy is not merely dependent on the presence of the nitro group, but critically on its position on the aromatic ring. The ortho (1,2), meta (1,3), and para (1,4) isomers of nitro-substituted sulfonamides exhibit distinct electronic and steric properties, which dictate their interactions with biological targets.
Chemical Rationale: Why Position Matters
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electron distribution. The position of the nitro group influences these properties through two primary electronic effects:
-
Inductive Effect (-I): The highly electronegative nitro group pulls electron density away from the benzene ring through the sigma bonds. This effect is strongest at the ortho position and diminishes with distance, being weaker at meta and weakest at para.
-
Resonance Effect (-R): The nitro group can withdraw electron density from the ring via the pi system. This effect is most pronounced when the nitro group is at the ortho or para position, as it can directly delocalize the ring's pi electrons. The meta position does not participate in this direct resonance delocalization with the rest of the ring in the same way.
These electronic differences, combined with steric hindrance (which is most significant at the sterically crowded ortho position), result in three distinct molecules with unique chemical personalities and, consequently, different biological activities.
Caption: Chemical structures of ortho-, meta-, and para-nitrobenzenesulfonamide.
Comparative Analysis of Biological Activities
The positional isomerism of the nitro group leads to significant variations in how these sulfonamides perform in different therapeutic areas. Below, we compare their activities based on available scientific literature.
A. Carbonic Anhydrase Inhibition & Anticancer Activity
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes crucial for processes like pH regulation. Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are considered key targets for anticancer therapies[1][6][7]. Sulfonamides are classic CA inhibitors, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site[8].
Studies on nitro-containing benzenesulfonamides have shown that they are effective inhibitors of tumor-associated CA IX and XII[6][9]. While direct comparative studies of all three isomers are limited, research on 2-substituted-5-nitro-benzenesulfonamides (a meta-nitro configuration relative to the sulfonamide) demonstrates potent inhibition of CA IX and XII, with inhibition constants (Kᵢ) in the nanomolar range (5.4-653 nM)[6][9]. These compounds often show excellent selectivity for the tumor-associated isoforms over the ubiquitous cytosolic isoforms CA I and II[6][9]. The nitro group, in this context, is thought to contribute to the binding affinity and selectivity, potentially by forming favorable interactions within the active site.
The anticancer potential of sulfonamides is not limited to CA inhibition; they can also induce cell cycle arrest and disrupt microtubule assembly[1]. The specific placement of the nitro group can influence which of these mechanisms is dominant.
| Isomer Position | Reported Carbonic Anhydrase (CA) IX/XII Inhibition | Key Findings |
| Ortho | Data is less prevalent in direct comparisons. Steric hindrance may affect binding to some isoforms. | One study noted an ortho-nitro isomer in a crystal structure, suggesting it can bind effectively[10]. |
| Meta | Potent inhibition observed in 5-nitro-benzenesulfonamide series (Kᵢ = 5.4-653 nM)[6][9]. | Often shows high selectivity for tumor-associated CA IX and XII over cytosolic CA I and II[6][9]. |
| Para | 4-nitrobenzenesulfonamides are known CA inhibitors[11]. | The para position allows for strong electron withdrawal via resonance, which can influence the acidity of the sulfonamide proton and its zinc-binding affinity. |
B. Antimicrobial Activity
The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria[4]. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to block this crucial metabolic pathway[4].
The introduction of an electron-withdrawing group, such as a nitro group, has been shown to remarkably increase the antimicrobial activity of sulfonamides[4][12][13]. This is because the electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide N-H proton, leading to a molecule that more closely mimics the ionized state of PABA at physiological pH.
A study on N-(2-hydroxy-nitro-phenyl)-4-methyl-benzenesulfonamides demonstrated that both the ortho-nitro (relative to the hydroxyl) and meta-nitro derivatives showed the strongest inhibition against Staphylococcus aureus, including methicillin-resistant strains (MRSA)[12][13]. The study concluded that the electron-withdrawing properties of the NO₂ group were key to the enhanced activity[13].
| Isomer Position | Reported Antimicrobial Activity | Key Findings |
| Ortho/Meta | In certain scaffolds, these isomers showed the strongest inhibition against S. aureus (including MRSA)[12][13]. | The position influences the overall electronic character, which is critical for mimicking PABA and inhibiting the bacterial enzyme. |
| Para | Generally expected to be active due to strong electron-withdrawing effects enhancing the acidity of the sulfonamide group. | The para position is classic in sulfanilamide drugs, where an amino group is present. A nitro group in this position would significantly alter the electronics. |
Featured Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To provide a practical context for evaluating the antimicrobial efficacy of these isomers, we outline a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method. This protocol is a self-validating system, incorporating essential controls to ensure the reliability of the results.
Objective: To determine the lowest concentration of a nitro-substituted sulfonamide isomer that visibly inhibits the growth of a specific bacterial strain.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve each sulfonamide isomer (ortho, meta, para) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Causality Check: DMSO is used as it can solubilize a wide range of organic compounds and is generally inert towards bacteria at the low final concentrations used in the assay.
-
-
Bacterial Inoculum Preparation:
-
Streak the test bacterium (e.g., S. aureus ATCC 29213) on a suitable agar plate and incubate for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Trustworthiness Check: Standardizing the inoculum density is critical for reproducibility. A high density can overwhelm the drug, while a low density can make the organism appear overly susceptible.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the appropriate drug stock solution (previously diluted in MHB to twice the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculation and Controls:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Well 11 (Growth Control): Contains MHB and bacteria but no drug. This well must show turbidity for the test to be valid.
-
Well 12 (Sterility Control): Contains 100 µL of MHB only (no drug, no bacteria). This well must remain clear.
-
Self-Validation: The growth control confirms the viability of the bacteria, while the sterility control confirms the medium is not contaminated.
-
-
Incubation and Interpretation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Structure-Activity Relationship (SAR) Summary and Conclusion
The analysis of ortho-, meta-, and para-nitro-substituted sulfonamides reveals a clear and compelling structure-activity relationship (SAR) where the position of the nitro group is a critical determinant of biological function.
-
Antimicrobial Activity: The primary driver for enhanced antimicrobial potency appears to be the strong electron-withdrawing nature of the nitro group, which increases the acidity of the sulfonamide moiety[4][13]. While both ortho and meta positions have shown strong activity in specific scaffolds, the key is the resulting electronic modification that allows the molecule to effectively compete with PABA.
-
Anticancer & CA Inhibition: For carbonic anhydrase inhibition, the relationship is more complex, involving a balance of electronic effects and steric fit within the enzyme's active site. The meta and para positions appear particularly favorable for potent and selective inhibition of tumor-associated isoforms CA IX and XII[6][9][11]. The nitro group in these positions can engage in specific interactions that enhance binding affinity without the steric hindrance that might be posed by an ortho substituent.
This comparative analysis underscores that when designing novel sulfonamide-based therapeutics, the isomeric position of substituents like the nitro group cannot be an afterthought. It is a fundamental design choice that dictates the molecule's interaction with its biological target. The meta and para positions often provide a favorable balance of electronic activation and steric accessibility for enzyme inhibition, while all three positions can be leveraged to enhance antimicrobial activity. Future research should focus on systematic, side-by-side evaluations of all three isomers within the same molecular scaffold to further elucidate these critical SARs and accelerate the development of more potent and selective therapeutic agents.
References
-
D'Ambrosio, K., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry. Available at: [Link][6]
-
D'Ambrosio, K., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. PubMed. Available at: [Link][9]
-
Sugrue, M. F., et al. (1989). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed. Available at: [Link][11]
-
D'Ambrosio, K., et al. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. ACS Publications. Available at: [Link][7]
-
Anand, P., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link][4]
-
Angeli, A., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and. FLORE. Available at: [Link][8]
-
Al-Janabi, A. (2024). Designing Cyclic Nitrogen‐Bridged Sulfonamides with Anti‐Cancer Activity. PMC. Available at: [Link][14]
-
Isik, K., et al. (2008). Antimicrobial Activity of Some Sulfonamide Derivatives on Clinical Isolates of Staphylococus Aureus. PubMed. Available at: [Link][12]
-
Isik, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed Central. Available at: [Link][13]
-
Casini, A., et al. (2003). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. Available at: [Link][1]
-
Khan, S. A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link][2]
-
Al-Ghorbani, M., et al. (2015). Biological activities of sulfonamides. ResearchGate. Available at: [Link][3]
-
Adedirin, O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. Available at: [Link][10]
-
Rios, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Available at: [Link][5]
Sources
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. flore.unifi.it [flore.unifi.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing Cyclic Nitrogen‐Bridged Sulfonamides with Anti‐Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Diaryl Sulfones: An Application Scientist's Guide
Introduction: The Enduring Importance of the Diaryl Sulfone Motif
The diaryl sulfone functional group is a cornerstone in medicinal chemistry and materials science. Its unique stereoelectronic properties—a strong electron-withdrawing nature, metabolic stability, and ability to act as a hydrogen bond acceptor—have cemented its role in a variety of applications. Molecules featuring this motif are found in pharmaceuticals targeting a range of diseases, from the antibacterial agent Dapsone to modern HIV-1 reverse transcriptase inhibitors and selective COX-2 inhibitors.[1][2] In materials science, sulfone-containing polymers are prized for their high-performance characteristics.[1][3][4]
Given their significance, the efficient and versatile synthesis of diaryl sulfones is a critical task for chemists in drug development and process research. Over the decades, the synthetic chemist's toolbox has expanded from classical, often harsh methods to sophisticated, mild, and highly functional-group-tolerant transition-metal-catalyzed reactions.[1] This guide provides a head-to-head comparison of the most prominent synthetic routes, offering insights into their mechanisms, practical considerations, and ideal use cases to aid researchers in selecting the optimal path for their specific target.
Route 1: Friedel-Crafts Sulfonylation
This electrophilic aromatic substitution reaction is one of the most traditional methods for forming a C-S bond. It typically involves the reaction of an arenesulfonyl chloride or sulfonic acid with an electron-rich aromatic compound in the presence of a strong Lewis or Brønsted acid catalyst.[5][6]
Mechanism & Rationale: The core principle involves the activation of the sulfonylating agent (e.g., an arenesulfonyl chloride) by a strong acid catalyst, such as AlCl₃, FeCl₃, or triflic acid (TfOH), to generate a highly electrophilic sulfonyl cation or a potent complex.[5][6][7] This electrophile is then attacked by an electron-rich arene. The choice of catalyst is critical; while traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts, are moisture-sensitive, and generate significant waste.[6] Modern approaches have employed more recoverable and catalytic options like triflic acid, bismuth triflate, or solid acids like zeolites and Fe³⁺-montmorillonite clays to improve the environmental profile of the reaction.[5][6]
Workflow for Friedel-Crafts Sulfonylation
Caption: General workflow for a Friedel-Crafts sulfonylation reaction.
Advantages:
-
Cost-Effective: Utilizes readily available and inexpensive starting materials and catalysts.
-
Directness: Forms the C-S bond in a single step from basic building blocks.
Disadvantages:
-
Harsh Conditions: Often requires high temperatures and strong, corrosive acids.[3]
-
Limited Substrate Scope: Generally restricted to electron-rich arenes. Electron-withdrawing groups on the aromatic ring can completely shut down reactivity.
-
Poor Regioselectivity: The reaction is governed by the inherent electronic and steric properties of the arene, often leading to mixtures of ortho and para isomers, which can be difficult to separate.[3][6]
-
Significant Waste Generation: Traditional methods using stoichiometric Lewis acids create large amounts of acidic waste.[6]
Representative Protocol: Triflic Acid-Catalyzed Friedel-Crafts Sulfonylation[5]
-
To a reaction vessel, add the arene (4.0 mmol, used as both reactant and solvent) and triflic acid (TfOH, 0.2 mmol, 20 mol%).
-
Heat the mixture to 160 °C.
-
Add the aryl sulfonyl chloride (1.0 mmol) to the stirred solution.
-
Maintain the reaction at 160 °C for 24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfone.
Route 2: Oxidation of Diaryl Sulfides
This two-step approach involves the initial synthesis of a diaryl sulfide, followed by its oxidation to the corresponding sulfone. This method offers great flexibility as numerous methods exist for sulfide synthesis, and the subsequent oxidation is typically robust and high-yielding.[8][9][10]
Mechanism & Rationale: The key to this route is the selective oxidation of the sulfur atom. A wide array of oxidizing agents can be employed, from classic reagents like hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA) to more modern systems like Oxone® or sodium chlorite.[8][9][11] The primary challenge is controlling the oxidation state. Insufficient oxidant or mild conditions may lead to the formation of the diaryl sulfoxide as the major product, while excessive oxidant or harsh conditions are needed to ensure full conversion to the sulfone.[10] The choice of oxidant and solvent can be tailored to the specific substrate to maximize yield and selectivity.[11] For example, recent methods using sodium chlorite with HCl in organic solvents have been developed to overcome the solubility issues of some substrates in aqueous media.[11]
Reaction Scheme for Diaryl Sulfide Oxidation
Caption: General scheme for the oxidation of a diaryl sulfide to a diaryl sulfone.
Advantages:
-
High Versatility: The two-step nature allows for the synthesis of complex and unsymmetrical sulfones, as the sulfide precursors can be made via various C-S bond-forming reactions (e.g., Ullmann or Buchwald-Hartwig couplings).
-
Excellent Functional Group Tolerance: Many modern oxidation protocols are compatible with a wide range of functional groups.
-
High Yields: The oxidation step is typically very efficient and often proceeds in near-quantitative yield.[11]
Disadvantages:
-
Two-Step Process: Requires the separate synthesis and purification of the diaryl sulfide intermediate, adding to the overall step count.
-
Potential for Over-oxidation/Under-oxidation: Careful control of reaction conditions and stoichiometry is necessary to avoid the formation of sulfoxides as byproducts.[10]
-
Atom Economy: Stoichiometric oxidants are often used, which can reduce the overall atom economy of the process.
Representative Protocol: Oxidation using Urea-Hydrogen Peroxide and Phthalic Anhydride[12]
-
In a round-bottom flask, dissolve the diaryl sulfide (1.0 mmol) in ethyl acetate (5 mL).
-
Add urea-hydrogen peroxide (UHP, 3.0 mmol) and phthalic anhydride (1.5 mmol).
-
Stir the resulting suspension at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting crude product is often pure, but can be further purified by recrystallization or column chromatography if necessary.
Route 3: Arylation of Sulfinate Salts (Ullmann & Modern Couplings)
The reaction of arenesulfinate salts with aryl halides represents a powerful and convergent approach to diaryl sulfones. This strategy has evolved from classical copper-catalyzed Ullmann-type conditions to more versatile and milder palladium-catalyzed cross-coupling reactions.[12][13][14]
Mechanism & Rationale:
-
Copper-Catalyzed (Ullmann-type): Traditional Ullmann condensations involve the coupling of a sodium arenesulfinate with an activated aryl halide (usually an iodide or bromide) at high temperatures, often in polar aprotic solvents like DMF.[15] The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle. While effective, these conditions can limit functional group compatibility.[15][16]
-
Palladium-Catalyzed: Modern palladium-catalyzed methods have significantly expanded the scope of this transformation.[12][13] These reactions typically employ a Pd(0) catalyst, a suitable ligand (e.g., Xantphos), and a base. The catalytic cycle is believed to proceed via oxidative addition of the aryl halide to the Pd(0) complex, followed by metathesis with the sulfinate salt and subsequent reductive elimination to yield the diaryl sulfone and regenerate the Pd(0) catalyst. These methods operate under much milder conditions and tolerate a broader array of functional groups.[12]
Catalytic Cycle for Palladium-Catalyzed Sulfonylation
Caption: Simplified catalytic cycle for Pd-catalyzed sulfonylation.
Advantages:
-
Excellent Convergence & Scope: Allows for the coupling of two distinct and readily available fragments (aryl halide and sulfinate salt), enabling the synthesis of a vast range of unsymmetrical diaryl sulfones.[12][13]
-
Mild Reaction Conditions: Palladium-catalyzed variants often proceed at lower temperatures (e.g., 80-110 °C) compared to classical methods.[12]
-
High Functional Group Tolerance: Tolerates sensitive functional groups like esters, ethers, and nitro groups that would not survive Friedel-Crafts conditions.[12]
-
Metal-Free Options: Recent developments include transition-metal-free approaches using diaryliodonium salts as arylating agents, which proceed under very mild conditions.[14]
Disadvantages:
-
Cost and Toxicity of Catalysts: Palladium and copper catalysts can be expensive and pose toxicity concerns, requiring careful removal from the final product, especially in pharmaceutical applications.
-
Ligand Sensitivity: Palladium-catalyzed reactions often require specific, sometimes air-sensitive, and costly phosphine ligands.
-
Availability of Sulfinates: While many arenesulfinic acids are commercially available, some may need to be synthesized, adding a step to the overall sequence.
Representative Protocol: Palladium-Catalyzed Coupling of an Aryl Iodide and an Arenesulfinate[13]
-
To an oven-dried reaction tube, add Pd₂(dba)₃ (0.025 mmol), Xantphos (0.06 mmol), and Cs₂CO₃ (2.0 mmol).
-
Seal the tube with a septum and purge with argon or nitrogen.
-
Add the aryl iodide (1.0 mmol), sodium arenesulfinate (1.2 mmol), ⁿBu₄NCl (1.0 mmol), and toluene (3 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for the required time (typically 2-12 hours), monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the diaryl sulfone.
Route 4: Three-Component Coupling with an SO₂ Surrogate
A highly innovative and convergent strategy involves the palladium-catalyzed three-component coupling of an organometallic reagent (e.g., an aryllithium or arylboronic acid), an aryl (pseudo)halide, and a source of sulfur dioxide. To circumvent the challenges of handling gaseous SO₂, stable solid surrogates like DABSO (a DABCO-bis(sulfur dioxide) adduct) are employed.[3][4]
Mechanism & Rationale: This method constructs the sulfone in a single pot. First, the organometallic reagent (e.g., an aryllithium generated in situ) reacts with the SO₂ surrogate (DABSO) to form a lithium sulfinate intermediate.[3] This intermediate then participates in a palladium-catalyzed cross-coupling reaction with an aryl halide, following a cycle similar to the one described in Route 3, to generate the final diaryl sulfone.[3][4] This approach is exceptionally powerful for rapidly building molecular diversity.
Advantages:
-
High Convergence: Unites three readily available components in one pot, allowing for rapid library synthesis.[3]
-
Operational Simplicity: Uses an easy-to-handle, bench-stable solid SO₂ surrogate, avoiding the need for gaseous SO₂.[3][4]
-
Broad Scope: Tolerates a wide variety of aryl, heteroaryl, and even alkenyl halides and organometallic partners.[3]
Disadvantages:
-
Requires Organometallic Reagents: The use of highly reactive organolithium or Grignard reagents may not be compatible with certain sensitive functional groups (e.g., esters, ketones) on that specific coupling partner.
-
Catalyst and Ligand Cost: Relies on palladium catalysts and specialized ligands, which can be expensive.[3]
-
Stoichiometric Byproducts: The generation of the organometallic reagent and its reaction with DABSO produce stoichiometric byproducts that must be removed.
Comparative Summary of Synthetic Routes
| Feature | Friedel-Crafts Sulfonylation | Diaryl Sulfide Oxidation | Arylation of Sulfinate Salts | Three-Component Coupling (SO₂ Surrogate) |
| Overall Strategy | Electrophilic Aromatic Substitution | Two-Step: Sulfide formation + Oxidation | Cross-Coupling | One-Pot, Three-Component Cross-Coupling |
| Key Reagents | Arene, Sulfonyl Chloride, Acid Catalyst | Diaryl Sulfide, Oxidant | Aryl Halide, Sulfinate Salt, Catalyst | Aryl Halide, Organometallic, DABSO, Catalyst |
| Typical Yields | Moderate to Excellent | High to Excellent[11] | Good to Excellent[13] | Good to Excellent[3] |
| Functional Group Tolerance | Poor | Good to Excellent | Excellent | Good (depends on organometallic partner) |
| Substrate Scope | Limited (electron-rich arenes) | Broad | Very Broad | Very Broad[3] |
| Key Advantages | Low cost, directness | Versatility, high yields | High convergence, mild conditions | Maximum convergence, operational simplicity |
| Key Disadvantages | Harsh conditions, poor regioselectivity | Two-step process, potential side reactions | Catalyst cost/toxicity, ligand sensitivity | Requires organometallics, catalyst cost |
| Best For | Simple, symmetrical, or electronically biased sulfones from cheap arenes. | Targets where the sulfide is easily accessible or already available. | Complex, unsymmetrical sulfones with sensitive functional groups. | Rapid library synthesis and exploring chemical space. |
Conclusion and Future Outlook
The synthesis of diaryl sulfones has evolved dramatically from the classical Friedel-Crafts reaction to highly sophisticated, mild, and versatile transition-metal-catalyzed methods. For researchers, the choice of synthetic route is a strategic decision dictated by the specific target molecule's complexity, the required functional group tolerance, and considerations of cost and scale.
-
Friedel-Crafts sulfonylation , while historically significant, is now largely reserved for simple, robust substrates where its cost-effectiveness is a primary driver.
-
The oxidation of diaryl sulfides remains a reliable and highly versatile workhorse, particularly when the sulfide precursor is readily available.
-
Palladium and copper-catalyzed arylations of sulfinate salts represent the state-of-the-art for constructing complex, unsymmetrical diaryl sulfones with high precision and functional group compatibility.
-
Emerging three-component strategies using SO₂ surrogates offer unparalleled convergence and are ideally suited for medicinal chemistry programs where rapid diversification is key.
Future developments will likely focus on further enhancing the sustainability of these methods, including the development of more active and recyclable catalysts based on earth-abundant metals and expanding the scope of metal-free coupling reactions.[14][17] As the demand for novel sulfone-containing molecules continues to grow, so too will the innovation in the synthetic methods used to create them.
References
-
Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. Available at: [Link]
-
Triflic-Acid-Catalyzed Friedel-Crafts Reaction for the Synthesis of Diaryl Sulfones. Synthesis. Available at: [Link]
-
Synthesis of Aryl Sulfones. Sulfur reports. Available at: [Link]
-
Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition. Available at: [Link]
-
Proposed mechanism for the triflic acid-catalyzed Friedel-Crafts Reaction for the synthesis of diaryl sulfones. ResearchGate. Available at: [Link]
-
Synthesis of Aryl Sulfones. ResearchGate. Available at: [Link]
-
Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. Available at: [Link]
-
Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters. Available at: [Link]
-
Diaryl Sulfone Synthesis. ChemistryViews. Available at: [Link]
-
Unsymmetrical Diaryl Sulfones Through Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates. Organic Letters. Available at: [Link]
-
Synthesis of Aryl Sulfones. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry. Available at: [Link]
-
Heterogeneous copper-catalyzed synthesis of diaryl sulfones. RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. Organic Letters. Available at: [Link]
-
Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry. Available at: [Link]
-
Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters. Available at: [Link]
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molbank. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic reactions. Available at: [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sci-hub.ru [sci-hub.ru]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanomaterchem.com [nanomaterchem.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Sulfonamides in Complex Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of sulfonamides in complex matrices is a critical task. These synthetic antimicrobial agents are widely used in veterinary medicine, and their residues can be found in various foodstuffs, environmental samples, and pharmaceutical formulations.[1] Ensuring the safety and efficacy of products containing sulfonamides, or monitoring their environmental fate, necessitates robust and reliable analytical methods. This guide provides an in-depth comparison of common analytical techniques and a comprehensive overview of the method validation process, grounded in established regulatory guidelines.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] This involves a series of experiments to evaluate key performance characteristics, ensuring the method is accurate, precise, and reliable.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and AOAC INTERNATIONAL provide guidelines for analytical method validation.[4][5][6]
Pillars of Analytical Method Validation
A successful analytical method validation is built upon several key parameters that collectively ensure the trustworthiness of the results. The relationship between these core parameters is crucial for establishing a self-validating analytical system.
Caption: Interrelationship of core analytical method validation parameters.
-
Specificity and Selectivity: Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][3] Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample.[3] For example, in a complex matrix like animal tissue, the method must be able to distinguish the target sulfonamide from endogenous compounds.[7]
-
Accuracy: This parameter expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is often determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.[8]
-
Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (precision between laboratories).[2]
-
Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[8][9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] The LOQ is a critical parameter for residue analysis where trace levels of sulfonamides need to be accurately measured.[10]
-
Robustness: This parameter assesses the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11][12] Examples of variations include changes in the mobile phase composition, pH, and column temperature in liquid chromatography methods.[13]
Comparison of Analytical Techniques for Sulfonamide Quantification
The choice of analytical technique is a critical decision in method development and depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.[14][15] High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique for sulfonamide analysis.[15]
| Technique | Principle | Sensitivity | Selectivity | Advantages | Limitations |
| HPLC-UV | Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance. | Moderate (ng-µg/mL)[14] | Moderate | Robust, cost-effective, widely available.[14][16] | Potential for co-elution with interfering compounds from the matrix.[14] |
| HPLC-Fluorescence (FLD) | Similar to HPLC-UV, but detection is based on the fluorescence of the analytes, often after derivatization. | High | High | Increased sensitivity and selectivity compared to UV detection.[17] | Requires a derivatization step, which can add complexity.[17] |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. | Very High (pg-ng/L)[18][19] | Very High | Considered the gold standard for confirmation and quantification of trace residues.[16][20] | Higher equipment cost and complexity. |
| Spectrophotometry (Colorimetry) | Based on the formation of a colored product after a chemical reaction (e.g., Bratton-Marshall reaction) and measurement of its absorbance.[7] | Low to Moderate | Low | Simple, inexpensive, and suitable for screening purposes.[21] | Prone to interference from other primary aromatic amines.[7] |
Experimental Workflow: Validation of an HPLC-UV Method for Sulfamethazine in Animal Tissue
This section provides a detailed, step-by-step methodology for the validation of an HPLC-UV method for the quantification of sulfamethazine in a complex matrix like bovine liver.
Caption: Workflow for the validation of an HPLC-UV method for sulfonamide analysis.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the complex matrix and remove interfering substances.[22]
-
Homogenization: A representative portion of the bovine liver is homogenized to ensure uniformity.[23]
-
Extraction: A known weight of the homogenized tissue is extracted with a suitable organic solvent, such as acetonitrile or a mixture of ethyl acetate and methanol.[17][24] The choice of solvent is critical for achieving good recovery of the sulfonamide.
-
Cleanup: Solid-phase extraction (SPE) is a common technique for cleaning up the extract.[22] A C18 or a specific ion-exchange cartridge can be used to retain the analyte while allowing interfering compounds to pass through. The analyte is then eluted with a stronger solvent.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is typically used for the separation of sulfonamides.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where the sulfonamide exhibits maximum absorbance, typically around 265-270 nm.[25]
Validation Experiments
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions of sulfamethazine at different concentrations (typically 5-7 levels).[9] The peak area is plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) of ≥0.99 is generally considered acceptable.[9]
-
Accuracy: Blank liver samples are spiked with known concentrations of sulfamethazine (e.g., at low, medium, and high levels relative to the expected concentration range).[8] The samples are then prepared and analyzed, and the percent recovery is calculated.
-
Precision: The precision of the method is determined by analyzing replicate spiked samples on the same day (repeatability) and on different days by different analysts (intermediate precision).[2] The results are expressed as the relative standard deviation (%RSD).
-
Specificity: A blank liver extract is analyzed to ensure that there are no interfering peaks at the retention time of sulfamethazine.[2]
-
LOD and LOQ: These are determined by analyzing a series of diluted spiked samples and calculating the signal-to-noise ratio.[25] A signal-to-noise ratio of 3:1 is generally used for LOD and 10:1 for LOQ.[25]
-
Robustness: The effect of small, deliberate changes in chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±5°C) on the results is evaluated.[13]
Conclusion
The validation of an analytical method for quantifying sulfonamides in complex mixtures is a rigorous process that is essential for ensuring the reliability and accuracy of the data. By carefully selecting the appropriate analytical technique and thoroughly evaluating the key validation parameters according to established guidelines, researchers can develop robust and defensible methods. This guide provides a framework for understanding the critical aspects of method validation and serves as a practical resource for scientists and professionals in the field.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Berendsen, B. J. A., & Stolker, A. A. M. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Analytica Chimica Acta, 850, 6–25. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
AOAC INTERNATIONAL. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Mitrowska, K., & Posyniak, A. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(10), 2592. [Link]
-
U.S. Department of Agriculture Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
-
Gros, M., Petrović, M., & Barceló, D. (2008). Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters by liquid chromatography-quadrupole linear ion trap-mass spectrometry. Journal of Chromatography A, 1196(1-2), 113–122. [Link]
-
Quality Chemical. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
SCION Instruments. (n.d.). A Guide to Analytical Method Validation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Berzas, J. J., Rodríguez, J., Contento, A. M., & de la Serna, A. (2013). Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry. Journal of Chromatography A, 1275, 32–40. [Link]
-
ResearchGate. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104–130. [Link]
-
Slideshare. (2016). Analysis of sulfonamides. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
AOAC INTERNATIONAL. (2014). AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods. [Link]
-
LCGC International. (2002). Analytical Method Validation: Back to Basics, Part II. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]
-
Lavanya Chowdary, G., Ravisankar, P., Akhil Kumar, G., Mounika, K., & Srinivasa Babu, P. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1–7. [Link]
-
PubMed. (2014). AOAC INTERNATIONAL guidelines for validation of qualitative binary chemistry methods. [Link]
-
AOAC INTERNATIONAL. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. [Link]
-
YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]
-
Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. [Link]
-
ResearchGate. (2020). Detection frequency distribution of total sulfonamides. LOQ limit of quantification. [Link]
-
ResearchGate. (2014). AOAC international guidelines for validation of qualitative binary chemistry methods. [Link]
-
ResearchGate. (2012). Determination of 19 Sulfonamides in Environmental Water Samples by Automated On-line Solid-Phase Extraction-Liquid Chromatography–Tandem Mass Spectrometry (SPE-LC–MS/MS). [Link]
-
Stachniuk, A., Cwanek, J., & Błaszczyk, A. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
PharmaGuru. (2025). How To Perform Robustness In Analytical Method Validation. [Link]
-
Journal of AOAC INTERNATIONAL. (2004). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link]
-
Reddy, B. S., Rao, B. S., & Kumar, K. S. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of the Indian Chemical Society, 14(1), 26-32. [Link]
-
Pharmaguideline Forum. (2021). Difference between robustness and ruggedness. [Link]
-
Scribd. (n.d.). Robustness and Ruggedness in Analytical Method Validation. [Link]
-
Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]
Sources
- 1. Recent advances in sample preparation techniques and methods of sulfonamides detection - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 4. s27415.pcdn.co [s27415.pcdn.co]
- 5. jordilabs.com [jordilabs.com]
- 6. fda.gov [fda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ymerdigital.com [ymerdigital.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters by liquid chromatography-quadrupole linear ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journalofchemistry.org [journalofchemistry.org]
- 21. Analysis of sulfonamides | PPTX [slideshare.net]
- 22. mdpi.com [mdpi.com]
- 23. fsis.usda.gov [fsis.usda.gov]
- 24. agilent.com [agilent.com]
- 25. tis.wu.ac.th [tis.wu.ac.th]
A Senior Application Scientist's Guide to Comparative Docking Studies of Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of in-silico methodologies for studying the interactions of sulfonamide derivatives with their biological targets. Authored from the perspective of a seasoned application scientist, this document moves beyond a simple recitation of protocols to explain the critical reasoning behind experimental choices, ensuring a robust and reproducible scientific narrative. We will delve into the nuances of selecting appropriate software, preparing molecules for docking, executing simulations, and critically validating the results against experimental data.
The Enduring Importance of Sulfonamides in Drug Discovery
Sulfonamides represent a cornerstone of medicinal chemistry, their characteristic SO₂NH₂ group bestowing upon them a remarkable versatility to interact with a wide array of biological targets.[1] This has led to their development as antibacterial, anticancer, anti-inflammatory, and diuretic agents.[1][2] At the heart of their mechanism is the ability to mimic or compete with natural substrates of enzymes, a property exquisitely suited for investigation by molecular docking.[3] This computational technique allows us to predict the binding orientation and affinity of a ligand within a protein's active site, providing invaluable insights for the rational design of more potent and selective therapeutic agents.[1]
Key Biological Targets for Sulfonamide Derivatives
The efficacy of sulfonamides stems from their ability to inhibit crucial enzymes in pathogenic or disease pathways. Understanding these targets is the first step in any meaningful docking study.
-
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are vital for processes like pH regulation and CO₂ transport.[4] Their inhibition is a key therapeutic strategy for glaucoma, edema, and certain cancers.[5] The sulfonamide group's ability to coordinate with the active site's zinc ion makes it a classic CA inhibitor.[6]
-
Dihydropteroate Synthase (DHPS): A critical enzyme in the bacterial folic acid synthesis pathway, DHPS is the primary target for sulfonamide antibiotics.[3][7] These drugs act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA).[3]
-
Other Notable Targets: The versatility of the sulfonamide scaffold has led to the exploration of numerous other targets, including protein kinases (e.g., ROCK, PKA, PKC), penicillin-binding proteins (PBP-2X), and various proteases.[8][9]
Below is a diagram illustrating the inhibitory action of sulfonamides on the bacterial folic acid synthesis pathway.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
A Comparative Look at Molecular Docking Software
The choice of docking software is a critical decision that can significantly impact the outcome of a study. Each program utilizes different algorithms and scoring functions, leading to variations in performance. Here, we compare three widely used platforms: AutoDock Vina, Glide (Schrödinger), and MOE (Molecular Operating Environment).
| Feature | AutoDock Vina | Glide (Schrödinger) | MOE (Chemical Computing Group) |
| Licensing | Open-source, free for all users. | Commercial, requires a license. | Commercial, requires a license. |
| Core Algorithm | Employs a Lamarckian genetic algorithm for ligand conformational searching.[10] | Uses a hierarchical search protocol with a series of filters to find optimal ligand poses.[11] | Utilizes a triangular matcher algorithm for ligand placement.[3] |
| Scoring Functions | Vina scoring function (empirical and knowledge-based terms). | GlideScore (empirical), Emodel (combines GlideScore with force-field terms).[11] | London dG, ASE, Affinity dG, Alpha HB, GBVI/WSA dG.[3] |
| Ease of Use | Can have a steeper learning curve, often command-line driven. | User-friendly graphical interface (Maestro). | Comprehensive and user-friendly graphical interface. |
| Performance | Generally fast and provides good accuracy for many systems. | Known for high accuracy and speed, especially in virtual screening.[11] | Robust and accurate, widely used in the pharmaceutical industry.[3] |
| Flexibility | Allows for flexible ligand and partial receptor flexibility. | Supports rigid and flexible ligand docking, with options for induced-fit docking. | Offers various levels of receptor and ligand flexibility. |
Expert Insight: While commercial packages like Glide and MOE often provide superior performance and user support, the open-source nature of AutoDock Vina makes it an invaluable tool for academic research and initial screening studies. For sulfonamides targeting metalloenzymes like carbonic anhydrase, software that accurately models metal-coordination interactions is crucial.
A comparative study on dihydropteroate synthase (DHPS) inhibitors found that Surflex with Surflex-Score and Glide with GlideScore were the best overall performers for virtual screening.[7]
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of docking studies, a meticulous and well-documented protocol is essential. Here, we provide a detailed workflow for a comparative docking study of sulfonamide derivatives against human carbonic anhydrase II (hCA II) using AutoDock Vina and Glide.
General Workflow
The following diagram outlines the general workflow for a molecular docking study.
Caption: A typical workflow for a molecular docking study.
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of hCA II (PDB ID: 1AZM) from the Protein Data Bank.[2]
-
Clean the Structure: Remove water molecules, co-solvents, and any co-crystallized ligands.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Assign appropriate partial charges to all atoms (e.g., Gasteiger charges for AutoDock, OPLS3e for Glide).
-
Energy Minimization: Perform a brief energy minimization to relieve any steric clashes.
Ligand Preparation
-
Create 3D Structures: Draw the 2D structures of your sulfonamide derivatives and convert them to 3D structures.
-
Energy Minimization: Minimize the energy of the ligands using a suitable force field (e.g., MMFF94).
-
Assign Charges: Assign partial charges to the ligand atoms.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligands.
Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files to the PDBQT format using AutoDock Tools.
-
Define the Grid Box: Define a grid box that encompasses the active site of hCA II. This can be centered on the location of the co-crystallized ligand or the active site zinc ion.
-
Run Vina: Execute the AutoDock Vina docking simulation from the command line, specifying the receptor, ligand, and grid box parameters.
-
Analyze Results: The output will be a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity (in kcal/mol).
Docking with Glide (Schrödinger)
-
Prepare Protein and Ligands: Use the Protein Preparation Wizard and LigPrep tools in the Schrödinger Suite to prepare the protein and ligands.
-
Generate Receptor Grid: Define the active site and generate a receptor grid.
-
Ligand Docking: Perform ligand docking using the desired precision (e.g., SP or XP).
-
Analyze Results: The results will be presented in a project table, including the GlideScore, Emodel score, and visualizations of the docked poses.
Interpreting and Validating Docking Results
A docking score is not a definitive measure of a compound's activity. It is a prediction that must be critically evaluated and, whenever possible, validated with experimental data.
Analysis of Docking Poses
-
Binding Energy/Docking Score: A more negative value generally indicates a more favorable binding affinity.
-
Key Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site zinc ion in the case of CAs. The sulfonamide group should ideally be positioned to interact with the zinc ion and key amino acid residues like Thr199.[12]
-
Root Mean Square Deviation (RMSD): When re-docking a known inhibitor, the RMSD between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.
Validation with Experimental Data
The ultimate validation of a docking protocol is its ability to correlate with experimental results.
-
Correlation with IC₅₀/Kᵢ values: A good docking protocol should show a reasonable correlation between the calculated docking scores and experimentally determined inhibitory concentrations (IC₅₀) or inhibition constants (Kᵢ) for a series of related compounds.[13][14]
-
Enrichment Studies: In virtual screening, a good docking protocol should be able to distinguish known active compounds from a set of decoy molecules.
The table below presents a hypothetical comparison of docking scores from two different programs with experimentally determined Kᵢ values for a series of sulfonamide inhibitors of hCA II.
| Sulfonamide Derivative | AutoDock Vina Score (kcal/mol) | Glide Score (kcal/mol) | Experimental Kᵢ (nM) |
| Acetazolamide (Standard) | -8.5 | -9.2 | 12 |
| Derivative 1 | -9.2 | -10.1 | 8 |
| Derivative 2 | -7.8 | -8.5 | 50 |
| Derivative 3 | -9.5 | -10.5 | 5 |
| Derivative 4 | -7.1 | -7.9 | 150 |
Expert Insight: A perfect correlation is rarely achieved due to the inherent approximations in docking calculations and the complexities of biological systems. However, a clear trend where lower (more negative) docking scores correspond to lower Kᵢ values provides confidence in the predictive power of the model.
Conclusion and Future Directions
Molecular docking is a powerful and indispensable tool in the study of sulfonamide derivatives. By carefully selecting the appropriate software, meticulously preparing the molecules, and critically validating the results, researchers can gain profound insights into the molecular basis of sulfonamide-target interactions. This, in turn, facilitates the rational design of novel therapeutics with improved potency and selectivity.
Future advancements in this field will likely involve the use of more sophisticated scoring functions, the incorporation of machine learning algorithms to improve predictive accuracy, and the routine use of molecular dynamics simulations to account for protein flexibility and solvent effects. By integrating these cutting-edge computational approaches with traditional experimental validation, the path from a sulfonamide lead compound to a clinically successful drug can be navigated with greater efficiency and confidence.
References
-
Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. PubMed Central. Available from: [Link].
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PubMed Central. Available from: [Link].
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Available from: [Link].
-
Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors. Taylor & Francis Online. Available from: [Link].
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Available from: [Link].
-
Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PubMed Central. Available from: [Link].
-
Enzyme inhibition studies (binding affinity data Ki (nM)) for sulfonamide series with calculated selectivity ratios. ResearchGate. Available from: [Link].
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PubMed Central. Available from: [Link].
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Semantic Scholar. Available from: [Link].
-
Docking of sulfonamides to carbonic anhydrase II and IV. PubMed. Available from: [Link].
-
MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. Available from: [Link].
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. Available from: [Link].
-
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available from: [Link].
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. Available from: [Link].
-
Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters. Available from: [Link].
-
A correlation graph for docking predicted activity and IC50 values. ResearchGate. Available from: [Link].
-
Chemical structure representations. Directory of in silico Drug Design tools. Available from: [Link].
-
DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. Available from: [Link].
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. Available from: [Link].
-
Virtual screening/Docking workflow. Macs in Chemistry. Available from: [Link].
-
QSAR analysis and molecular docking studies of aryl sulfonamide derivatives as Mcl-1 inhibitors and the influence of structure and chirality on the inhibitory activity. Queen's University Belfast. Available from: [Link].
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central. Available from: [Link].
-
Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. PubMed Central. Available from: [Link].
-
Case Study and Performance Analysis of AutoDock VS AutoDock Vina for Stable Drug Design. ResearchGate. Available from: [Link].
-
Glide Docking, Autodock, Binding Free Energy and Drug. Biointerface Research in Applied Chemistry. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjb.ro [rjb.ro]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing the Selectivity of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide Against Diverse Cancer Cell Lines: A Comparative Guide
Executive Summary
The quest for novel anti-cancer therapeutics with high efficacy and minimal off-target effects is a central challenge in drug discovery. Compounds built on a sulfonamide scaffold have demonstrated a wide range of biological activities, including significant anti-tumor effects.[1][2] This guide provides a comprehensive framework for assessing the in vitro selectivity of a specific sulfonamide derivative, N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide , against a panel of human cancer cell lines compared to a non-cancerous cell line. We will detail the underlying rationale for experimental design, provide step-by-step protocols for key cytotoxicity and apoptosis assays, and present a template for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Introduction: The Rationale for Selectivity Profiling
The therapeutic window of any potential anti-cancer drug is defined by its ability to selectively target and eliminate cancer cells while sparing healthy, non-malignant cells. Poor selectivity leads to the dose-limiting toxicities commonly associated with traditional chemotherapy. The compound of interest, this compound, belongs to the sulfonamide class of molecules, which have gained prominence for their potential as anti-cancer agents.[1][3] These compounds are known to exert their effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and perturbation of the cell cycle.[4]
The structure of this compound contains key pharmacophores:
-
A sulfonamide group (-SO₂NH-) : A versatile functional group known to interact with a variety of biological targets.[5]
-
A nitrophenyl moiety : The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic properties and biological activity.[6]
-
An acetanilide fragment : Derivatives of acetanilide have also been investigated for their cytotoxic effects.[7][8]
Given these structural features, it is critical to determine whether the compound's cytotoxic activity is specific to cancer cells or a result of general toxicity. This guide outlines the experimental workflow to quantify this selectivity.
Experimental Design and Methodologies
A robust assessment of selectivity requires a carefully chosen panel of cell lines and validated, reproducible assays.
2.1. Cell Line Selection Rationale
To obtain a meaningful selectivity profile, the chosen cell lines should represent different cancer types and include a non-cancerous control line.
| Cell Line | Tissue of Origin | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER) positive, wild-type p53. |
| A549 | Lung Carcinoma | Wild-type EGFR, KRAS mutation. |
| HCT116 | Colorectal Carcinoma | Wild-type p53, KRAS mutation. |
| HEK293 | Human Embryonic Kidney | Non-cancerous (transformed), often used as a control for general cytotoxicity. |
| Doxorubicin | N/A | Standard-of-care chemotherapeutic agent used as a positive control and comparator. |
This panel allows for the assessment of efficacy against common cancer types while the HEK293 cell line provides a crucial baseline for cytotoxicity against non-malignant cells.
2.2. Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Doxorubicin in DMSO. Create a series of 2x final concentrations (e.g., 200 µM to 0.78 µM) by serial dilution in serum-free medium.
-
Cell Treatment: After 24 hours, remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (containing DMSO at the highest concentration used, typically <0.5%) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be sufficient for the control cells to approach confluence but not overgrow.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
3.1. Calculating the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
-
Normalize Data: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism or R to calculate the precise IC50 value.
3.2. Comparative Analysis and Selectivity Index
The IC50 values allow for a direct comparison of the compound's potency across different cell lines.
Table 1: Hypothetical IC50 Values (µM) after 72h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HEK293 (Non-cancerous) |
| This compound | 12.5 | 25.8 | 18.2 | >100 |
| Doxorubicin (Control) | 0.8 | 1.5 | 1.1 | 5.2 |
The Selectivity Index (SI) is a critical metric calculated to quantify the differential activity of a compound. It is the ratio of the IC50 value in a non-cancerous cell line to that in a cancer cell line.
-
SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells)
A higher SI value (>2-3) is generally indicative of promising cancer cell-specific cytotoxicity.
Table 2: Calculated Selectivity Index (SI)
| Compound | SI vs. MCF-7 | SI vs. A549 | SI vs. HCT116 |
| This compound | >8.0 | >3.9 | >5.5 |
| Doxorubicin (Control) | 6.5 | 3.5 | 4.7 |
Interpretation: In this hypothetical dataset, this compound demonstrates favorable selectivity towards the tested cancer cell lines, particularly MCF-7, with SI values comparable or superior to the standard chemotherapeutic agent, Doxorubicin. The high IC50 value in HEK293 cells suggests lower general cytotoxicity.
Mechanistic Insight: Apoptosis vs. Necrosis
To understand how the compound induces cell death, it is crucial to perform an apoptosis assay. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Brief Protocol:
-
Treat cells (e.g., MCF-7) with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest cells, including any floating cells in the supernatant.
-
Wash with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes.
-
Analyze immediately by flow cytometry.
An increase in the population of cells in the early (Q4) and late (Q2) apoptotic quadrants following treatment would suggest that this compound induces cell death primarily through an apoptotic mechanism.
Conclusion and Future Directions
This guide provides a foundational strategy for the systematic evaluation of the selectivity of this compound. The described cytotoxicity and apoptosis assays generate quantitative data essential for making informed decisions in the drug development pipeline. Based on the hypothetical results, this compound shows promise as a selective anti-cancer agent.
Further investigations should focus on:
-
Expanding the cell line panel to include drug-resistant and additional non-cancerous lines.
-
Elucidating the specific molecular target and signaling pathway through which the compound exerts its effects (e.g., Western blotting for key apoptotic proteins, kinase profiling).
-
Advancing promising candidates to in vivo efficacy and toxicity studies in animal models.
By adhering to these rigorous, multi-faceted analytical methods, researchers can effectively identify and validate novel sulfonamide derivatives with the potential to become next-generation cancer therapies.
References
-
Ghorab, M. M., Alsaid, M. S., & Abdellah, A. (2015). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 741–750. [Link]
-
Ghorab, M. M., Alsaid, M. S., Dhfyan, A. A., & Arafa, R. K. (2015). Cytotoxic activity of some novel sulfonamide derivatives. Acta Poloniae Pharmaceutica, 72(1), 79–87. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Cytotoxic activity of some novel sulfonamide derivatives. Acta Poloniae Pharmaceutica, 72(1), 79-87. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]
-
Maruyama, T., et al. (2009). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. European Journal of Medicinal Chemistry, 44(8), 3435-3446. [Link]
-
Al-Ostath, A., et al. (2022). Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFRL858R/T790M Mutations. Molecules, 27(14), 4478. [Link]
-
Al-Zoubi, R. M., et al. (2021). Anti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. ResearchGate. [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]
-
PubChem. (n.d.). N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Sulfanitran. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
-
Uppu, R. M., et al. (2023). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 5), 450–453. [Link]
-
Wang, Y., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3610-3644. [Link]
Sources
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of some novel sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. svedbergopen.com [svedbergopen.com]
- 7. Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFRL858R/T790M Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Achieving Reproducible Synthesis and Purification of N-Aryl Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
N-aryl sulfonamides are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1] Their synthesis is a fundamental reaction in drug discovery, yet achieving consistent, reproducible results can be elusive. This guide provides an in-depth comparison of common synthetic and purification methodologies, offering field-proven insights and self-validating protocols to enhance reproducibility in your laboratory.
Part 1: The Synthetic Challenge – Navigating the Nuances of N-Aryl Sulfonamide Formation
The most prevalent method for synthesizing N-aryl sulfonamides is the reaction of an amine with a sulfonyl chloride, often under Schotten-Baumann conditions.[2][3][4] While conceptually straightforward, the reproducibility of this reaction is highly sensitive to several critical parameters.
Critical Parameters Influencing Synthetic Reproducibility
-
Reagent Quality: The purity and stability of the starting materials are paramount. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into unreactive sulfonic acids, leading to diminished yields.[5] It is crucial to use fresh or properly stored sulfonyl chlorides and to conduct reactions under anhydrous conditions, such as under an inert atmosphere of nitrogen or argon.[5]
-
Choice of Base and Solvent: The base serves to neutralize the hydrochloric acid byproduct. Organic, non-nucleophilic bases like pyridine or triethylamine are often preferred over aqueous bases (e.g., NaOH) for laboratory-scale synthesis, as they minimize the risk of sulfonyl chloride hydrolysis.[5] The solvent must be inert and capable of dissolving both reactants; dichloromethane and tetrahydrofuran are common choices.[5]
-
Stoichiometry and Reaction Conditions: Using a slight excess of the amine (1.1-1.2 equivalents) can help ensure the complete consumption of the more valuable or sensitive sulfonyl chloride.[5] Temperature and reaction time must be carefully controlled and monitored to prevent side reactions and ensure the reaction proceeds to completion.
Comparative Analysis of Synthetic Protocols
| Protocol | Typical Yield | Purity Profile (Crude) | Key Advantages | Key Disadvantages |
| Pyridine as Base/Solvent | Good to Excellent | Moderate to High | Simple setup; pyridine acts as both base and solvent. | Can be difficult to remove residual pyridine; potential for side reactions. |
| Biphasic Schotten-Baumann (e.g., DCM/aq. NaOH) | Good to Excellent | Variable | Utilizes inexpensive aqueous base; often faster. | Increased risk of sulfonyl chloride hydrolysis; potential for emulsions during workup.[3][5] |
| High-Throughput Parallel Synthesis | Variable | Variable | Rapid generation of compound libraries. | Often requires further optimization for individual compounds; initial purity can be lower. |
Diagram: General Synthetic Workflow
This diagram illustrates the key stages in a typical N-aryl sulfonamide synthesis, from reagent selection to the isolation of the crude product.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide, a compound characterized by the presence of a nitroaromatic and a sulfonyl functional group. Adherence to these procedures is critical for mitigating risks to personnel and the environment.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Toxicity: Nitroaromatic compounds are known for their potential toxicity and mutagenicity.[1]
-
Irritation: Structurally similar compounds, such as 4'-Nitroacetanilide, are known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Environmental Hazard: Nitroaromatic compounds can be persistent in the environment and may be harmful to aquatic life.
-
Reactivity: While generally stable, this compound may be incompatible with strong oxidizing agents and strong bases.[3] Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
Quantitative Data Summary for Structurally Similar Compounds:
| Parameter | Guideline for Structurally Similar Compounds | Citation |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [3] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [3] |
Personal Protective Equipment (PPE)
Given the potential hazards, the following PPE is mandatory when handling this compound and its waste:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.
-
Hand Protection: Use impervious, chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or a chemical-resistant apron is required.
-
Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary.
Disposal Workflow
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor. On-site treatment should only be performed by trained personnel with a thorough understanding of the chemical reactions and potential hazards involved.
Figure 1: Recommended disposal workflow for this compound.
Step-by-Step Disposal Protocol
Part 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting solid this compound waste. The container must be made of a material compatible with the chemical.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and appropriate hazard pictograms (e.g., irritant, environmental hazard).
-
Segregation: Do not mix this waste with other waste streams, particularly with strong oxidizing agents or bases. It should be collected as a non-halogenated organic solid waste.
Part 2: Interim Storage
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to place the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
-
Regular Inspection: Inspect the container weekly for any signs of leakage or degradation.
Part 3: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.
-
Recommended Disposal Method: High-temperature incineration is the preferred method for the destruction of nitroaromatic compounds. The ash from incineration should then be disposed of in a secure hazardous waste landfill.
Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Containment (for trained personnel only): If you are trained in chemical spill response, use a spill kit with appropriate absorbent materials to contain the spill. Do not attempt to clean up a large spill or if you are unsure of the procedure.
-
Decontamination: Decontaminate the area of the spill according to your institution's established protocols.
-
Waste Disposal: Collect all contaminated materials (absorbents, PPE, etc.) in a sealed, labeled hazardous waste container for disposal.
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain.
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.
Causality and Self-Validation
The procedures outlined in this guide are designed as a self-validating system based on established principles of chemical safety and waste management. The segregation of waste prevents potentially hazardous reactions. The use of designated and labeled containers ensures clear communication of the risks. Professional disposal by a licensed contractor guarantees that the waste is handled in compliance with all relevant regulations and with minimal risk to public health and the environment. By following these steps, you are not just complying with regulations, but actively participating in a system that prioritizes safety and environmental responsibility.
References
- Fisher Scientific. (2025). Safety Data Sheet: 4'-Nitroacetanilide.
- Fisher Scientific. (2025). Safety Data Sheet: 4-(4-Nitrophenylazo)resorcinol.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Kalderis, D., Juhász, A., & Misaelides, P. (2011). Biodegradation of nitroaromatic compounds and explosives.
-
PubChem. (n.d.). N-(4-(4-Nitrobenzene-1-sulfonyl)phenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Sulfanitran. National Center for Biotechnology Information. Retrieved from [Link]
- Lookchem. (2017). Acetamide, N-[4-[(butylamino)sulfonyl]phenyl]- Safety Data Sheets(SDS).
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - N-(4-ethoxy-2-nitrophenyl)acetamide.
Sources
A Comprehensive Guide to the Safe Handling of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide (also known as Sulfanitran), CAS No. 122-16-7. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory guidelines.
Understanding the Compound-Specific Hazards
This compound is a sulfonamide antibiotic.[1][2] While comprehensive toxicological data is not available for this specific compound, the available safety data sheets (SDS) and information on structurally related compounds indicate potential hazards that warrant a cautious approach.
It is crucial to note that different suppliers present conflicting hazard classifications. For instance, one source may classify the substance as not hazardous under Regulation (EC) No. 1272/2008, while another provides GHS hazard statements indicating potential health risks.[3][4] In line with best laboratory practice, it is prudent to adhere to the more stringent safety precautions. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[4] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[4] |
| Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation.[4] |
Note: These classifications are based on available data and should be treated as the minimum required precautions.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is essential when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
Standard laboratory gloves (e.g., nitrile) should be worn when handling this compound. Given that it is a solid, incidental contact is the primary concern. Always inspect gloves for tears or punctures before use. If direct contact with the compound occurs, remove the contaminated gloves immediately, wash your hands thoroughly, and don a new pair.
Safety glasses with side shields are mandatory. For operations with a higher risk of dust generation, such as weighing or transferring large quantities, it is recommended to use chemical safety goggles or a full-face shield.
For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, for procedures that could generate dust, such as weighing, a NIOSH-approved N95 respirator is recommended to prevent respiratory tract irritation.
A standard laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher potential for contamination, consider using disposable gowns.
Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.
Caption: Procedural workflow for handling this compound.
Operational and Disposal Plans
-
Engineering Controls : Whenever possible, handle this compound in a chemical fume hood or other ventilated enclosure, especially when dealing with larger quantities or when there is a potential for dust generation.[5]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5] The storage area should be clearly marked.
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
-
Decontamination : All glassware and equipment that have come into contact with the compound should be thoroughly cleaned. A triple rinse with a suitable solvent is recommended before standard washing procedures.
-
Waste Disposal : As a sulfonamide antibiotic, this compound should be treated as hazardous chemical waste.[6]
-
Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed container.
-
Stock solutions should be collected in an approved container for chemical waste.[6]
-
Do not dispose of this compound down the drain, as it may have adverse environmental effects.[3]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. If in doubt, consult with your institution's environmental health and safety (EHS) department. The FDA provides general guidelines for the disposal of unused medicines, which can be adapted for laboratory chemical waste in consultation with EHS.[7]
-
Conclusion
While this compound may not be classified as a highly hazardous substance by all suppliers, a prudent and cautious approach is always warranted in a research setting. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to the operational and disposal plans outlined in this guide, you can minimize your risk of exposure and ensure a safe laboratory environment.
References
-
Axsyn. (n.d.). Acetamide,N-[4-[[(4-nitrophenyl)amino]sulfonyl]phenyl]-. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sulfanitran. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). ANALYTICAL INFORMATION: Sulfanitran. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfanitran. Retrieved from [Link]
-
PubChem. (n.d.). Compound N-{4-[4-(4-chloro-2-nitrophenyl)piperazine-1-sulfonyl]phenyl}acetamide. Retrieved from [Link]
-
PubChem. (n.d.). Sulfanitran. Retrieved from [Link]
-
Bitesize Bio. (2022, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
PubChem. (n.d.). N4-Acetylsulfanilamide. Retrieved from [Link]
-
PubChem. (n.d.). N4-Acetylsulfamerazine. Retrieved from [Link]
Sources
- 1. Sulfanitran - Wikipedia [en.wikipedia.org]
- 2. Sulfanitran | C14H13N3O5S | CID 5334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. 122-16-7|N-(4-(N-(4-nitrophenyl)sulfamoyl)phenyl)acetamide|BLD Pharm [bldpharm.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
